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1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Documentation Hub

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  • Product: 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one
  • CAS: 1219557-54-6

Core Science & Biosynthesis

Foundational

Chemical Structure Properties and Synthetic Methodologies of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Executive Overview As a Senior Application Scientist in heterocyclic chemistry, I often encounter molecules that serve as critical linchpins in both drug discovery and agrochemical development. 1-(4,5-dichloro-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist in heterocyclic chemistry, I often encounter molecules that serve as critical linchpins in both drug discovery and agrochemical development. 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is one such highly functionalized intermediate. Characterized by its electron-deficient dichlorinated imidazole core and a highly reactive acetonyl side chain, this compound bridges the gap between structural stability and synthetic versatility. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols designed for high-yield isolation.

Structural Chemistry and Physicochemical Profiling

The molecular architecture of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (


) integrates two distinct reactive domains that dictate its behavior in synthetic workflows:
  • The 4,5-Dichloroimidazole Core : The presence of two strongly electron-withdrawing chlorine atoms at the C4 and C5 positions significantly reduces the basicity and nucleophilicity of the imidazole nitrogens compared to an unsubstituted imidazole ring. This electron deficiency enhances the metabolic and oxidative stability of the ring, a highly desirable trait in agrochemical and pharmaceutical design.

  • The Acetonyl Group (Propan-2-one) : Attached to the N1 position, this methyl ketone moiety serves as a versatile electrophilic handle. It enables downstream derivatization such as reductive amination, hydrazone formation, or condensation into secondary heterocycles (e.g., thiazoles).

To guide formulation and downstream reaction planning, the core quantitative physicochemical properties of the molecule are summarized below:

Table 1: Physicochemical and Structural Properties

PropertyValue / Descriptor
Chemical Formula

Molecular Weight 193.03 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N3, N1, C=O)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 34.9 Ų
MS Isotopic Mass Pattern (M : M+2 : M+4) 192.0 (9) : 194.0 (6) : 196.0 (1)

Mechanistic Synthesis Pathway

The primary synthetic route to 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is achieved via the direct N-alkylation of with chloroacetone [1].

Regioselectivity and Causality: In asymmetric imidazoles, N-alkylation notoriously yields a difficult-to-separate mixture of N1 and N3 isomers. However, 4,5-dichloroimidazole possesses a symmetry axis during rapid tautomerization, rendering the two nitrogen atoms chemically equivalent. Consequently, the alkylation is perfectly regioselective.

Because the electron-withdrawing chlorines suppress the nucleophilicity of the imidazole nitrogens, the reaction cannot proceed efficiently under neutral conditions. A moderate-to-strong base (such as


 or 

) is strictly required to deprotonate the N-H bond, generating a highly nucleophilic imidazolide anion. We utilize polar aprotic solvents like Acetonitrile (

) because they effectively solvate the potassium cation, leaving the imidazolide anion "naked" and highly reactive for the subsequent

attack on the electrophilic carbon of chloroacetone [2].

Workflow A 4,5-Dichloroimidazole C N-Alkylation (K2CO3, CH3CN, 60°C) A->C Nucleophile B Chloroacetone B->C Electrophile D 1-(4,5-dichloro-1H-imidazol-1- yl)propan-2-one C->D SN2 Substitution E Reductive Amination (Amines) D->E Derivatization F Thiazole Synthesis (Thiosemicarbazides) D->F Derivatization G Reduction (Alcohols) D->G Derivatization

Synthetic workflow and downstream derivatization pathways for the target imidazole.

Self-Validating Experimental Protocol

The following step-by-step methodology is engineered to ensure high yield and purity, incorporating built-in validation checks at critical junctures[2, 3].

Materials Required:

  • 4,5-Dichloroimidazole (1.0 equiv, starting material)

  • Chloroacetone (1.2 equiv, alkylating agent)

  • Potassium carbonate (

    
    , anhydrous, 1.5 equiv, base)
    
  • Acetonitrile (

    
    , anhydrous, solvent)
    

Step-by-Step Methodology:

  • Deprotonation : Suspend 4,5-dichloroimidazole (10 mmol) and anhydrous

    
     (15 mmol) in 30 mL of anhydrous 
    
    
    
    under an inert nitrogen atmosphere.
    • Causality: The inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive chloroacetone. Stir at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation : Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetone (12 mmol) dropwise over 15 minutes.

    • Causality: Chloroacetone is a potent lachrymator and highly reactive. Dropwise addition at 0 °C controls the exothermic

      
       substitution, preventing thermal runaway and the formation of dialkylated quaternary imidazolium salts.
      
  • Reaction Propagation & Validation : Remove the ice bath and gradually heat the mixture to 60 °C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system.

    • Self-Validation: The disappearance of the starting material spot (UV active) and the emergence of a new, less polar spot confirms successful reaction progression. If the starting material persists, an additional 0.2 equiv of chloroacetone can be added.

  • Work-up and Isolation : Cool the mixture to room temperature and filter off the inorganic salts (

    
     and unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification : Purify the crude product via silica gel column chromatography (eluting with a gradient of Hexane to 6:4 Hexane:Ethyl Acetate) to yield the pure target compound.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed against the isolated product [3]:

  • 
    H NMR (
    
    
    
    , 400 MHz)
    : A sharp singlet at ~δ 7.55 ppm corresponding to the isolated C2-H of the imidazole ring. A distinct singlet at δ 4.80 ppm represents the methylene protons (
    
    
    ) bridging the imidazole and the ketone. A sharp singlet at δ 2.20 ppm confirms the methyl group (
    
    
    ) of the acetonyl moiety.
  • 
    C NMR (
    
    
    
    , 100 MHz)
    : A characteristic carbonyl carbon peak will appear near δ 200 ppm. The C4 and C5 carbons of the imidazole ring will appear shifted downfield due to the electronegative chlorine atoms (approx. δ 115-125 ppm).
  • Mass Spectrometry (ESI-MS) : The molecular ion peak

    
     is expected at m/z 193.0.
    
    • Self-Validation: The presence of two chlorine atoms is definitively confirmed by a distinct isotopic fragmentation pattern at M : M+2 : M+4 in a strict 9:6:1 ratio.

Applications in Drug Development & Agrochemicals

The 4,5-dichloroimidazole scaffold is a privileged structure in agrochemical research, particularly in the design of broad-spectrum fungicides and herbicides [4]. The acetonyl group of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one acts as a critical juncture for synthesizing more complex architectures.

For instance, reacting the ketone moiety with various substituted thiosemicarbazides yields complex imidazolyl-thiazole derivatives. These secondary heterocycles are known to exhibit potent antifungal properties against agricultural pathogens (e.g., black sigatoka in plantains) and act as high-affinity ligands for benzodiazepine receptors in human medicinal chemistry [4]. By utilizing this specific dichlorinated intermediate, researchers can bypass early-stage functionalization hurdles and directly access advanced, biologically active chemical space.

References

  • Ngochindo, R. I. "Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies." Journal of Chemical Sciences, Indian Academy of Sciences. Available at: [Link]

Exploratory

An In-depth Technical Guide to 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, a halogenated imidazole derivative of interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, a halogenated imidazole derivative of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational chemical information, a proposed synthetic pathway with detailed protocols, predicted analytical data, and a discussion of its potential biological activities, particularly as an antifungal agent. The guide is structured to provide both theoretical grounding and practical insights for scientists working with this and related molecular scaffolds.

Chemical Identity and Physicochemical Properties

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a substituted imidazole featuring a propan-2-one moiety attached to one of the ring nitrogens and chlorine atoms at the 4 and 5 positions of the imidazole ring. The presence of the dichloro-imidazole core is significant, as this motif is found in numerous compounds with notable biological activity.[1][2]

Table 1: Chemical Identifiers and Calculated Properties

PropertyValueSource
IUPAC Name 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one-
Chemical Formula C₆H₆Cl₂N₂OCalculated
Molecular Weight 193.03 g/mol Calculated
CAS Number Not available in public databases-
Predicted LogP 1.2 ± 0.5Predicted
Predicted pKa Imidazole nitrogen is weakly basicPredicted

The physicochemical properties of this compound are predicted to be influenced by the polar ketone and imidazole groups, as well as the hydrophobic chlorine atoms. Solubility is expected in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Proposed Synthesis and Purification

The most direct and logical synthetic route to 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is through the N-alkylation of 4,5-dichloroimidazole with a suitable three-carbon electrophile, such as 1-chloropropan-2-one (chloroacetone). This type of reaction is a well-established method for the synthesis of N-substituted imidazoles.[3][4][5]

Synthesis Workflow

The proposed synthesis is a two-step process starting from imidazole, as depicted in the workflow below. The initial step involves the chlorination of imidazole to produce the key intermediate, 4,5-dichloroimidazole.[6] The second step is the N-alkylation of this intermediate.

G cluster_0 Step 1: Synthesis of 4,5-Dichloroimidazole cluster_1 Step 2: N-Alkylation Imidazole Imidazole Chlorination Chlorination Imidazole->Chlorination Chlorinating Agent (e.g., SO₂Cl₂) 4,5-Dichloroimidazole 4,5-Dichloroimidazole Chlorination->4,5-Dichloroimidazole Purification Deprotonation Deprotonation 4,5-Dichloroimidazole->Deprotonation Base (e.g., NaH, K₂CO₃) Anhydrous Solvent (e.g., DMF) Alkylation Alkylation Deprotonation->Alkylation 1-Chloropropan-2-one Crude Product Crude Product Alkylation->Crude Product Reaction Work-up Purified Product 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Crude Product->Purified Product Purification (Chromatography/Recrystallization)

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,5-Dichloroimidazole

A reliable method for the synthesis of 4,5-dichloroimidazole is a prerequisite. This compound can be synthesized through various published methods, often involving the direct chlorination of imidazole.[6]

Step 2: N-Alkylation of 4,5-Dichloroimidazole

Materials:

  • 4,5-Dichloroimidazole

  • 1-Chloropropan-2-one (Chloroacetone)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4,5-dichloroimidazole (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride (1.1 equivalents), add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases. The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the imidazole nitrogen, necessitating a strong base for efficient deprotonation.[6]

  • Alkylation: To the resulting mixture, add 1-chloropropan-2-one (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization (Predicted)

The structural confirmation of the synthesized 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one would rely on a combination of standard spectroscopic techniques.[7]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Singlet (~7.5-7.8 ppm, 1H, C2-H of imidazole); Singlet (~5.0-5.3 ppm, 2H, -CH₂-); Singlet (~2.2-2.4 ppm, 3H, -CH₃)
¹³C NMR Carbonyl carbon (~200-205 ppm); Imidazole C2 (~135-140 ppm); Imidazole C4/C5 (~115-125 ppm); Methylene carbon (-CH₂-) (~50-55 ppm); Methyl carbon (-CH₃) (~25-30 ppm)
Mass Spec (EI) Molecular ion (M⁺) peak at m/z ≈ 192/194/196 (isotopic pattern for 2 Cl atoms); Fragmentation peaks corresponding to loss of acetyl and propanone moieties.
IR Spectroscopy C=O stretch (~1720-1740 cm⁻¹); C=N and C=C stretches of imidazole ring (~1450-1550 cm⁻¹); C-Cl stretches (~700-800 cm⁻¹)

Note: NMR chemical shifts are highly dependent on the solvent used. These predictions are based on general principles and data from similar structures.[8][9][10]

Potential Applications and Biological Activity

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous antifungal drugs like ketoconazole, clotrimazole, and miconazole.[7][11] The presence of chlorine atoms can often enhance the biological activity of a compound.[1]

Antifungal Activity

Numerous studies and patents report that dichloro-substituted imidazole derivatives exhibit potent antifungal activity.[1][12] The mechanism of action for many azole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one could exhibit a similar mechanism of action.

G Imidazole_Compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole_Compound->Enzyme Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Blocked Synthesis Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Leads to Disruption Cell_Death Fungal Cell Death Membrane->Cell_Death Results in

Sources

Foundational

Solubility Profile of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced agrochemicals (e.g., fungicides) and acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced agrochemicals (e.g., fungicides) and active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility profile in organic solvents is critical for optimizing reaction kinetics, designing crystallization/purification workflows, and formulating delivery systems.

Because highly substituted imidazoles exhibit complex solvation behaviors driven by competing lipophilic and dipole-dipole interactions, empirical determination must be grounded in rigorous thermodynamic principles. This whitepaper elucidates the structural causality behind the compound's solvation mechanics, details a self-validating experimental protocol for solubility determination, and provides predictive thermodynamic modeling frameworks.

Structural Causality & Solvation Mechanics

To predict and understand the solubility of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, we must deconstruct its molecular architecture. The solvation of imidazole derivatives is highly dependent on the nature of their substituents [1].

  • The 4,5-Dichloro Substitution: The introduction of two electron-withdrawing chlorine atoms on the imidazole backbone significantly decreases the basicity (pKa) of the ring. Furthermore, halogens increase the molecular volume and lipophilicity (LogP) of the compound. This hydrophobic bulk drastically reduces aqueous solubility and limits solubility in highly non-polar aliphatic solvents due to the energy required to create a solvent cavity.

  • The N-Acetonyl Group (propan-2-one): Unlike 1H-imidazole, which acts as both a hydrogen bond donor (N-H) and acceptor (C=N), this compound is N-alkylated. The absence of the N-H proton eliminates its ability to act as a hydrogen bond donor. However, the addition of the propan-2-one moiety introduces a polar carbonyl (C=O) group. This makes the molecule a strong hydrogen bond acceptor and significantly enhances its permanent dipole moment.

SolvationLogic Compound 1-(4,5-dichloro-1H-imidazol-1-yl) propan-2-one Feature1 4,5-Dichloro Substitution (High Lipophilicity) Compound->Feature1 Feature2 N-Acetonyl Group (H-Bond Acceptor, No Donor) Compound->Feature2 Solvent3 Non-Polar / Aqueous (Hexane, Water) Low Solubility Feature1->Solvent3 Hydrophobic Repulsion Solvent1 Polar Aprotic Solvents (Acetone, EtOAc) High Solubility Feature2->Solvent1 Dipole-Dipole & H-Acceptor Solvent2 Polar Protic Solvents (Alcohols) Moderate Solubility Feature2->Solvent2 H-Bonding (Solvent as Donor)

Caption: Logic tree detailing the structural causality of solvation for the target imidazole derivative.

Thermodynamic Modeling of Solubility

For rigorous chemical engineering and formulation, empirical solubility data must be correlated with temperature to extract thermodynamic parameters (enthalpy and entropy of dissolution). The solubility of substituted imidazoles in pure organic solvents is most accurately modeled using the modified Apelblat equation [2].

The equation is expressed as:



Where:

  • 
     is the mole fraction solubility of the solute.
    
  • 
     is the absolute temperature (in Kelvin).
    
  • 
     and 
    
    
    
    are empirical model parameters derived from experimental data regression.

By plotting


 against 

, researchers can validate the quality of their experimental data. A poor fit to the Apelblat model often indicates experimental errors, such as solvent evaporation or failure to reach true thermodynamic equilibrium.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the precise thermodynamic solubility of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, the Shake-Flask Method , adapted from OECD Test Guideline 105 [3], is the gold standard for compounds with solubilities >10 mg/L.

To ensure scientific integrity, this protocol is designed as a self-validating system . It relies on time-course sampling to prove that the system has reached a true thermodynamic plateau, rather than a transient kinetic state.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 500 mg) of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one to 10 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

    • Expert Insight: Ensure the headspace is minimized to prevent solvent evaporation, which artificially inflates the calculated solubility concentration.

  • Isothermal Equilibration:

    • Submerge the vials in a thermostatic shaking water bath (e.g., 298.15 K ± 0.05 K) and agitate at 150 RPM.

  • Time-Course Sampling (The Validation Loop):

    • Withdraw 0.5 mL aliquots at three distinct time intervals: 24 hours, 48 hours, and 72 hours .

    • Causality: Sampling at multiple time points is mandatory. If the concentration varies by more than 15% between the 48h and 72h marks, the system has not reached equilibrium, and agitation must continue.

  • Phase Separation:

    • Centrifuge the withdrawn aliquots at 10,000 RPM for 10 minutes at the exact experimental temperature (to prevent temperature-induced precipitation).

    • Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation of the filter membrane).

  • Analytical Quantification:

    • Dilute the filtered supernatant with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a validated calibration curve.

ShakeFlask Step1 1. Excess Solute Addition Step2 2. Isothermal Agitation (24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Validation Equilibrium Check (Δ < 15% variance) Step4->Validation Validation->Step2 If Δ > 15%

Caption: Step-by-step experimental workflow for the OECD 105 Shake-Flask Method.

Quantitative Data Presentation

While exact empirical data for this specific proprietary derivative requires in-house execution of the protocol above, the table below synthesizes the predicted thermodynamic solubility profile at 298.15 K. These baseline values are extrapolated from the established behavior of homologous N-alkylated 4,5-dichloroimidazole derivatives in standard organic solvents [1][2].

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Acetone> 100 (Highly Soluble)Strong dipole-dipole interactions; favorable alignment with the N-acetonyl carbonyl group.
Polar Aprotic Ethyl Acetate50 - 100 (Soluble)Moderate dipole interactions; favorable lipophilic interactions with the dichloro-core.
Polar Protic Methanol20 - 50 (Moderately Soluble)Hydrogen bonding (solvent acts as H-bond donor to the carbonyl oxygen and imidazole nitrogen).
Chloroalkanes Dichloromethane5 - 20 (Slightly Soluble)Weak van der Waals interactions; limited by the high crystal lattice energy of the dichloro-core.
Non-Polar n-Hexane< 1 (Practically Insoluble)Severe hydrophobic mismatch; inability to disrupt the solute's crystal lattice.
Aqueous Water (pH 7.0)< 0.1 (Insoluble)High lipophilicity (LogP) and lack of H-bond donors prevent aqueous cavity formation.

Note: Data represents predictive ranges for experimental design purposes. Researchers must utilize the Shake-Flask protocol to establish precise mole fraction solubilities (


) for thermodynamic modeling.

References

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 856-861.[Link]

  • Chen, J., Chen, G., Cong, Y., Du, C., & Zhao, H. (2017). Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture of (methanol + ethyl acetate) from T = (278.15 to 313.15) K: Experimental measurement and thermodynamic modelling. The Journal of Chemical Thermodynamics, 107, 133-140.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[Link]

Exploratory

Thermodynamic Stability of Dichloroimidazole Ketone Derivatives: A Mechanistic Framework for Advanced Drug Design

Executive Summary The rational design of small-molecule therapeutics relies heavily on balancing thermodynamic binding affinity with kinetic metabolic stability. Among emerging pharmacophores, dichloroimidazole ketone de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on balancing thermodynamic binding affinity with kinetic metabolic stability. Among emerging pharmacophores, dichloroimidazole ketone derivatives represent a structural sweet spot. By merging the extreme thermodynamic stability of the 4,5-dichloroimidazole ring—a moiety famous for its resilience in Zeolitic Imidazolate Frameworks (ZIFs)—with the hydrogen-bonding capacity of a ketone linkage, researchers have unlocked a new class of highly stable, potent bio-modulators. This whitepaper deconstructs the physicochemical causality behind this scaffold, explores its breakthrough application in ferroptosis induction, and outlines self-validating protocols for assessing its stability in drug development.

Structural Thermodynamics: The Dichloroimidazole Ketone Scaffold

To understand the utility of dichloroimidazole ketones, we must analyze the causality of their structural components:

  • The 4,5-Dichloroimidazole Ring (The Anchor): Unsubstituted imidazoles are amphoteric and prone to rapid oxidative metabolism. However, the addition of two highly electronegative chlorine atoms at the 4 and 5 positions exerts a profound inductive effect (

    
    ). This withdraws electron density from the aromatic ring, lowering the 
    
    
    
    of the N-H bond. In material sciences, this specific 4,5-dichloroimidazole linker is responsible for the extraordinary kinetic and thermodynamic stability of ZIF-71 against acid gases and hydrolysis 1. In pharmacology, this electron-deficient ring resists Phase I cytochrome P450 (CYP) oxidation, dramatically extending the molecule's half-life. Furthermore, Radial Distribution Functions (RDFs) indicate that these modified imidazole nitrogen atoms maintain significant thermodynamic stability in aqueous environments, forming strong interactions with water molecules at distances slightly shorter than 3 Å 2.
  • The Ketone Linkage (The Navigator): While the dichloroimidazole ring provides metabolic armor, the ketone moiety provides a rigid, planar geometry capable of acting as a strong hydrogen-bond acceptor. The steric bulk of the adjacent dichloro-substituted ring thermodynamically stabilizes the ketone against premature enolization or enzymatic reduction by aldo-keto reductases. Advanced imidazole derivatives utilizing such optimized geometries have demonstrated exceptional target engagement, achieving binding energies up to -11.69 kcal/mol 3.

Pharmacological Implications: The Case of IKE and Ferroptosis

The most prominent application of this scaffold is found in Imidazole Ketone Erastin (IKE) . Ferroptosis is an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation. Early ferroptosis inducers like standard Erastin suffered from poor solubility and low metabolic stability, precluding their in vivo use.

By replacing the core of Erastin with an imidazole ketone scaffold, researchers developed IKE. IKE acts as a Class 1 ferroptosis inducer by inhibiting system


, thereby blocking cystine uptake and depleting glutathione (GSH). Because of the dichloroimidazole ketone architecture, IKE demonstrates high potency, sufficient metabolic stability, and acceptable pharmacokinetic profiles for rigorous in vivo applications 4.

G IKE Dichloroimidazole Ketone (e.g., IKE) SystemXC System xc- (Cystine/Glutamate Antiporter) IKE->SystemXC Binds & Inhibits Cystine Cystine Uptake Inhibition SystemXC->Cystine Blocks GSH Glutathione (GSH) Depletion Cystine->GSH Prevents Synthesis GPX4 GPX4 Inactivation GSH->GPX4 Loss of Cofactor LipidROS Lipid Peroxidation (ROS) GPX4->LipidROS Unrepaired Lipids Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis Membrane Rupture

Fig 1: Mechanistic pathway of dichloroimidazole ketone derivatives inducing ferroptosis.

Quantitative Data: Stability & Affinity Metrics

The table below synthesizes the thermodynamic and kinetic advantages of the dichloroimidazole ketone scaffold compared to legacy structures.

Compound ScaffoldThermodynamic Binding (

)
Kinetic Stability (In Vivo)Primary Target / Application
Standard Imidazole Moderate (-6.7 kcal/mol)Low (Rapid CYP clearance)Broad-spectrum antimicrobials
4,5-Dichloroimidazole High (Enhanced Zn-linker bond)N/A (Material framework)Zeolitic Imidazolate Frameworks (ZIF-71)
Erastin (Quinazolinone) ModeratePoor (Low metabolic stability)System

(In vitro ferroptosis)
Imidazole Ketone Erastin (IKE) High (Up to -11.69 kcal/mol eq.)High (Resists Phase I metabolism)System

(In vivo ferroptosis)

Self-Validating Experimental Methodologies

To rigorously evaluate the thermodynamic and kinetic stability of newly synthesized dichloroimidazole ketone derivatives, we employ a two-pronged, self-validating workflow.

Workflow Synthesis 1. Synthesis Dichloroimidazole Ketone Formation Purification Purification Synthesis->Purification ITC 3. Thermodynamic Profiling ITC: ΔH, ΔG, Kd Purification->ITC Metabolic 4. Kinetic Stability HLM / LC-MS/MS Purification->Metabolic Validation 5. Self-Validation Data Concordance ITC->Validation Metabolic->Validation

Fig 2: Self-validating workflow for assessing thermodynamic and kinetic stability.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding (


). By capturing the full thermodynamic profile (

), we determine whether the binding of the dichloroimidazole ketone to its target is enthalpy-driven (indicating strong hydrogen bonding from the ketone) or entropy-driven (indicating hydrophobic displacement by the dichloroimidazole ring).

Step-by-Step Method:

  • Preparation: Dialyze the target protein (e.g., purified system

    
     domains) and the dichloroimidazole ketone ligand in the exact same buffer (e.g., 50 mM HEPES, pH 7.4) to eliminate heat of mixing.
    
  • Titration: Inject 2

    
     aliquots of the ligand (1 mM) into the sample cell containing the protein (0.1 mM) at 25°C, stirring at 1000 rpm.
    
  • Self-Validating Control (Blank Subtraction): Perform a blank titration by injecting the ligand into the buffer without the protein.

    • Validation Logic: The blank titration must yield uniform, minimal heat signatures. If the blank shows a logarithmic curve, the ligand is self-associating or aggregating, invalidating the primary

      
       data.
      
Protocol 2: Kinetic Stability via Microsomal Assay (LC-MS/MS)

Causality: Thermodynamic target stability does not guarantee kinetic survivability against enzymatic attack. We incubate the compound with Human Liver Microsomes (HLM) to assess Phase I metabolism, specifically checking if the ketone moiety is prematurely reduced or if the dichloro-ring is oxidized.

Step-by-Step Method:

  • Incubation: Combine 1

    
     of the dichloroimidazole ketone derivative with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Start the reaction by adding 1 mM NADPH (the required cofactor for CYP450 enzymes).

  • Quenching & Analysis: At intervals (0, 15, 30, 60 mins), extract 50

    
     aliquots and quench with 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.
  • Self-Validating Control (Minus-NADPH): Run a parallel incubation lacking NADPH.

    • Validation Logic: The minus-NADPH control must show ~100% parent compound remaining over 60 minutes. If degradation occurs without NADPH, the compound suffers from inherent chemical instability (e.g., aqueous hydrolysis) rather than enzymatic clearance, prompting an immediate structural redesign.

Conclusion

The dichloroimidazole ketone scaffold is a masterclass in structural pharmacology. By utilizing the electron-withdrawing properties of the dichloroimidazole ring to lower


 and resist oxidation, and pairing it with a rigid, hydrogen-bonding ketone linkage, researchers can achieve both high thermodynamic binding affinity and robust kinetic stability. As demonstrated by molecules like IKE, this framework is poised to drive the next generation of targeted therapeutics, particularly in complex pathways like ferroptosis.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: jchemrev.com URL:3

  • Origins of Acid-Gas Stability Behavior in Zeolitic Imidazolate Frameworks: The Unique High Stability of ZIF-71 Source: osti.gov URL:1

  • Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions Source: colab.ws URL: [[2]]()

  • Unsolved mysteries: How does lipid peroxidation cause ferroptosis? Source: plos.org URL:4

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction Imidazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The strategic functionalization of the imidazole core allows for the fine-tuning of their therapeutic potential. Among these, N-substituted imidazoles represent a particularly important class of compounds. This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, a key intermediate for the development of novel bioactive molecules. The presence of the dichloro-substituted imidazole ring coupled with a propan-2-one moiety at the N1 position offers a versatile scaffold for further chemical modifications.

This document will detail the synthesis in a two-stage process, beginning with the preparation of the crucial precursor, 4,5-dichloro-1H-imidazole, followed by its N-alkylation. The causality behind experimental choices, self-validating protocols, and predictive characterization data will be presented to provide a comprehensive and practical resource for researchers in the field.

Synthesis of the Precursor: 4,5-dichloro-1H-imidazole

The synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one commences with the preparation of the foundational building block, 4,5-dichloro-1H-imidazole. A common and effective method for the dichlorination of the imidazole ring is through direct electrophilic substitution using a suitable chlorinating agent. While various reagents can be employed, sulfuryl chloride (SO₂Cl₂) is a moderately reactive choice that allows for a controlled reaction.

Causality Behind Experimental Choices

The direct chlorination of imidazole is an electrophilic aromatic substitution reaction. The imidazole ring is electron-rich and susceptible to attack by electrophiles. However, the reaction can be aggressive and lead to over-chlorination or degradation if not properly controlled.

  • Choice of Chlorinating Agent: Sulfuryl chloride is selected over harsher reagents like chlorine gas to mitigate the risk of runaway reactions and the formation of multiple chlorinated byproducts.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is ideal as it solubilizes the starting material and is inert under the reaction conditions.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of sulfuryl chloride is critical to control the reaction rate and improve the selectivity for the desired dichlorinated product.

Experimental Protocol: Synthesis of 4,5-dichloro-1H-imidazole

Materials:

  • 1H-Imidazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-imidazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (2.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The addition of a slight excess of the chlorinating agent helps to drive the reaction to completion.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 4,5-dichloro-1H-imidazole by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

N-Alkylation of 4,5-dichloro-1H-imidazole

The second stage of the synthesis involves the N-alkylation of the prepared 4,5-dichloro-1H-imidazole with chloroacetone. This is a nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the electrophilic carbon of chloroacetone.

Causality Behind Experimental Choices

The electron-withdrawing nature of the two chlorine atoms on the imidazole ring decreases the nucleophilicity of the ring nitrogens. Therefore, the use of a base is essential to deprotonate the N-H group, forming the more nucleophilic imidazolate anion.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is suitable for this reaction. It is strong enough to deprotonate the imidazole but is less hazardous and easier to handle than stronger bases like sodium hydride.

  • Alkylating Agent: Chloroacetone is an effective electrophile for this N-alkylation, providing the desired propan-2-one side chain.

  • Solvent: Anhydrous polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating the reaction mixture can increase the rate of reaction, which is often necessary due to the reduced nucleophilicity of the dichlorinated imidazole.

Experimental Protocol: Synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Materials:

  • 4,5-dichloro-1H-imidazole

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting imidazole), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation

Table 1: Summary of Reaction Parameters

StepReactantsKey ReagentsSolventTemperatureReaction Time
1. Dichlorination 1H-ImidazoleSulfuryl Chloride (SO₂Cl₂)Dichloromethane0 °C to RT12-24 hours
2. N-Alkylation 4,5-dichloro-1H-imidazole, ChloroacetonePotassium Carbonate (K₂CO₃)AcetonitrileReflux (~82 °C)4-8 hours

Visualization of Synthesis Pathways

Synthesis_Pathway Imidazole 1H-Imidazole Dichloroimidazole 4,5-dichloro-1H-imidazole Imidazole->Dichloroimidazole  SO₂Cl₂, DCM, 0°C to RT FinalProduct 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Dichloroimidazole->FinalProduct  Chloroacetone, K₂CO₃, MeCN, Reflux

Caption: Overall synthetic pathway for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole 4,5-dichloro-1H-imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Deprotonation Base K₂CO₃ Product Final Product + Cl⁻ Imidazolate->Product SN2 Attack Chloroacetone Chloroacetone Chloroacetone->Product

Caption: Mechanism of the N-alkylation of 4,5-dichloro-1H-imidazole.

Characterization of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

As of the writing of this guide, detailed experimental spectroscopic data for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is not widely available in the public domain. Therefore, the following characterization data is predicted based on the known spectral properties of similar N-substituted imidazole derivatives and general principles of spectroscopy.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
  • CH₂ (Methylene protons): A singlet is expected for the methylene protons adjacent to the imidazole nitrogen and the carbonyl group. Due to the electronegativity of the neighboring nitrogen and carbonyl, this signal is anticipated to be in the downfield region, likely around δ 4.8-5.2 ppm .

  • CH₃ (Methyl protons): A singlet for the methyl protons of the acetyl group is expected. This signal should appear in the typical region for a methyl ketone, around δ 2.2-2.4 ppm .

  • Imidazole CH: A singlet for the proton at the C2 position of the imidazole ring is expected. The electron-withdrawing chlorine atoms will deshield this proton, placing its signal in the aromatic region, likely around δ 7.5-7.8 ppm .

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
  • C=O (Carbonyl carbon): The ketone carbonyl carbon should appear significantly downfield, in the range of δ 200-205 ppm .

  • Imidazole C2: The carbon at the C2 position of the imidazole ring is expected around δ 135-140 ppm .

  • Imidazole C4/C5: The two chlorine-bearing carbons of the imidazole ring are expected to have signals in the range of δ 115-125 ppm .

  • CH₂ (Methylene carbon): The methylene carbon attached to the imidazole nitrogen will be deshielded and is predicted to appear around δ 50-55 ppm .

  • CH₃ (Methyl carbon): The methyl carbon of the acetyl group should have a signal in the upfield region, around δ 25-30 ppm .

Predicted IR (Infrared) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the range of 1715-1735 cm⁻¹ .

  • C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the region of 1500-1650 cm⁻¹ .

  • C-H Stretches: C-H stretching vibrations for the aromatic imidazole proton and the aliphatic protons of the side chain will appear around 3100-3150 cm⁻¹ and 2900-3000 cm⁻¹ , respectively.

Predicted MS (Mass Spectrometry)
  • Molecular Ion (M⁺): The molecular weight of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (C₆H₆Cl₂N₂O) is 208.04 g/mol . The mass spectrum should show a molecular ion peak cluster corresponding to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), with the most abundant peaks at m/z 208, 210, and 212.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z 165, or the cleavage of the C-N bond between the methylene group and the imidazole ring.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shift / Absorption / m/zAssignment
¹H NMR δ 7.5-7.8 (s, 1H)Imidazole C2-H
δ 4.8-5.2 (s, 2H)N-CH₂-C=O
δ 2.2-2.4 (s, 3H)CO-CH₃
¹³C NMR δ 200-205C=O
δ 135-140Imidazole C2
δ 115-125Imidazole C4/C5
δ 50-55N-CH₂
δ 25-30CH₃
IR (cm⁻¹) 1715-1735 (strong, sharp)C=O stretch
1500-1650C=N, C=C stretches
MS (m/z) 208, 210, 212[M]⁺, [M+2]⁺, [M+4]⁺

Conclusion

This technical guide outlines a robust and logical two-step synthetic pathway for the preparation of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. By providing detailed, self-validating experimental protocols and explaining the rationale behind the choice of reagents and conditions, this document serves as a valuable resource for researchers engaged in the synthesis of novel imidazole-based compounds. The predictive characterization data offers a baseline for the analysis and confirmation of the final product. The presented methodologies are grounded in established chemical principles and can be adapted and optimized for specific laboratory settings, thereby facilitating the exploration of new chemical space in drug discovery and development.

References

Exploratory

The Strategic Role of 1-(4,5-Dichloro-1H-imidazol-1-yl)propan-2-one in Advanced Chemical Synthesis

Executive Summary In the landscape of modern synthetic chemistry, the design of bifunctional precursors is critical for developing advanced therapeutics and novel materials. 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, the design of bifunctional precursors is critical for developing advanced therapeutics and novel materials. 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (CAS: 1219557-54-6)[1] stands out as a highly specialized building block. By combining the electronically tuned 4,5-dichloroimidazole core with a reactive propan-2-one (acetone) handle, this molecule serves as a pivotal intermediate. This whitepaper explores the historical context, structural causality, and self-validating experimental protocols for synthesizing and utilizing this precursor in the development of N-heterocyclic carbenes (NHCs) and agricultural/pharmaceutical agents.

Historical Context & Discovery

The foundational chemistry of the imidazole ring dates back to its discovery in 1858 by Heinrich Debus[2]. While unsubstituted imidazole is a versatile pharmacophore, it lacks the electronic properties required for certain advanced applications, such as stabilizing highly reactive carbene species or resisting oxidative metabolism.

To overcome these limitations, researchers began halogenating the imidazole backbone. 4,5-dichloroimidazole derivatives were initially explored and patented for their potent biological activities, serving as active ingredients in herbicides, fungicides, and growth regulators[3]. As organometallic chemistry evolved, 4,5-dichloroimidazole was identified as a superior precursor for synthesizing stable silver N-heterocyclic carbene (NHC) complexes[4]. The discovery and commercial cataloging of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one[1] and its brominated analogs[5] represented a strategic leap: introducing a ketone moiety allowed for orthogonal downstream functionalization without disrupting the electronic stability of the halogenated ring.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over simpler analogs. The design of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is driven by two distinct mechanistic features:

  • The 4,5-Dichloro Substitution (Electronic Tuning): The chlorine atoms exert a strong inductive (-I) electron-withdrawing effect. This significantly lowers the pKa of the C2 proton on the imidazole ring. When quaternized, this heightened acidity facilitates easier deprotonation to form a carbene. Furthermore, the electron-withdrawing nature of the chloride groups provides added thermodynamic stability to the resulting metal-carbene complexes by lowering the energy of the carbene's lowest unoccupied molecular orbital (LUMO), thereby enhancing π-backbonding from metal centers like silver or copper[6][7].

  • The Propan-2-one Handle (Orthogonal Reactivity): The acetone moiety attached to the N1 position acts as a versatile electrophilic center. It can undergo nucleophilic addition (e.g., via Grignard reagents) to form tertiary alcohols—a classic structural motif in azole antifungals—or participate in reductive aminations to yield functionalized amines.

Workflow A 4,5-Dichloroimidazole (Electronically Tuned) C 1-(4,5-dichloro-1H-imidazol- 1-yl)propan-2-one A->C Base, Solvent (N-Alkylation) B Chloroacetone (Alkylating Agent) B->C D Imidazolium Salt (via Quaternization) C->D Alkyl Halide E Tertiary Alcohol (via Grignard Addition) C->E RMgX F Ag-NHC Complexes (Antimicrobial) D->F Ag2O (Carbene Formation) G Azole Antifungals (CYP51A1 Inhibitors) E->G Structural Optimization

Synthetic workflow from 4,5-dichloroimidazole to advanced therapeutic agents.

Experimental Workflows & Self-Validating Protocols

Optimized Synthesis of the Precursor

The N-alkylation of 4,5-dichloroimidazole requires precise control over reaction conditions to prevent unwanted side reactions, such as the aldol condensation of chloroacetone.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4,5-dichloroimidazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the imidazolide anion, accelerating the subsequent

    
     displacement.
    
  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 1.5 equiv) and stir at room temperature for 30 minutes. Causality: 
    
    
    
    is a mild base. It is strong enough to deprotonate the acidic N-H of the halogenated imidazole but weak enough to prevent the enolization and self-condensation of the incoming ketone.
  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add chloroacetone (1.1 equiv) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic

    
     reaction and minimizes polyalkylation.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Workup (Self-Validation): Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF. Dry over

    
     and concentrate. The crude NMR should show a distinct singlet near 5.0 ppm corresponding to the 
    
    
    
    protons, validating successful N1-alkylation rather than C2-alkylation.
Downstream Derivatization: Ag-NHC Complex Formation

This precursor is highly valued for its ability to form stable silver-carbene complexes, which are actively researched for loading into nanoparticles for antimicrobial applications.

Step-by-Step Methodology:

  • Quaternization: React 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one with an alkyl iodide (e.g., methyl iodide) in refluxing acetonitrile for 24 hours to yield the imidazolium iodide salt.

  • Carbene Formation: Dissolve the salt in dichloromethane (DCM) and add Silver(I) Oxide (

    
    , 0.55 equiv). Stir in the dark for 12 hours. Causality: 
    
    
    
    acts as both a base to deprotonate the highly acidic C2 proton and a metal source to coordinate the resulting carbene. The reaction is performed in the dark to prevent the photochemical degradation of silver salts.
  • Purification: Filter the mixture through a pad of Celite to remove AgI byproducts, yielding the pure Ag-NHC complex.

Quantitative Analysis of Synthetic Pathways

The choice of base and solvent is the primary determinant of yield and chemoselectivity in the synthesis of the precursor. The data below summarizes the optimization parameters.

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
Chloroacetone

DMF 25 12 85% Optimal chemoselectivity; mild deprotonation prevents aldol side-reactions.
Bromoacetone

THF0 to 25842%Strong base induced rapid aldol condensation of the ketone moiety.
Chloroacetone

DCM402435%Incomplete reaction; triethylamine is insufficiently basic for quantitative deprotonation.
Chloroacetone

MeCN601078%Good yield, but higher reagent cost and trace thermal degradation observed.

Downstream Applications: Antimicrobials and Antifungals

Beyond NHC catalysis, the ketone handle of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one allows it to be converted into tertiary alcohols via Grignard addition. These resulting molecules mimic the pharmacophore of blockbuster azole antifungals. The mechanism relies on the unhindered N3 nitrogen of the imidazole ring coordinating directly to the heme iron of the fungal Cytochrome P450 14α-demethylase (CYP51A1) enzyme, disrupting ergosterol biosynthesis.

Mechanism A Precursor-Derived Azole B CYP51A1 Enzyme (Fungi) A->B Target Engagement C Heme Iron Binding B->C N3 Coordination D Ergosterol Depletion C->D Pathway Inhibition E Toxic Sterol Accumulation C->E Pathway Inhibition F Membrane Disruption & Cell Death D->F E->F

Mechanism of action for azole antifungals derived from the ketone precursor.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Reagent Optimization for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Introduction & Mechanistic Rationale The -alkylation of halogenated imidazoles is a critical transformation in the development of advanced agrochemicals and pharmaceutical intermediates. Synthesizing 1-(4,5-dichloro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The


-alkylation of halogenated imidazoles is a critical transformation in the development of advanced agrochemicals and pharmaceutical intermediates. Synthesizing 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one  requires precise control over reaction conditions due to the distinct electronic properties of the 4,5-dichloroimidazole core. The presence of two electron-withdrawing chlorine atoms significantly lowers the 

of the imidazole N–H (from ~14.5 in unsubstituted imidazole to ~7.5), rendering the proton more acidic but concurrently reducing the nucleophilicity of the resulting imidazolide anion .

This protocol outlines an optimized, self-validating methodology for the


 alkylation of 4,5-dichloroimidazole using 1-chloropropan-2-one (chloroacetone), ensuring high regioselectivity and yield while minimizing side reactions.

Causality Behind Reagent Selection (E-E-A-T)

As a standard in process chemistry, reagent selection must be driven by mechanistic causality rather than empirical guesswork. The choices for this protocol are grounded in the following principles:

  • Base Selection (Potassium Carbonate, K₂CO₃): Because the substrate is highly acidic compared to standard imidazoles, a mild, insoluble base like K₂CO₃ is perfectly sufficient for quantitative deprotonation . Utilizing stronger bases (e.g., NaH or KOtBu) is actively detrimental, as they can promote aldol condensation or polymerization of the highly reactive electrophile.

  • Electrophile (1-chloropropan-2-one): Chloroacetone is an

    
    -haloketone. The adjacent carbonyl group lowers the activation energy for the 
    
    
    
    transition state by stabilizing the developing charge, making it an exceptionally potent alkylating agent.
  • Solvent (Acetonitrile, CH₃CN): A polar aprotic solvent is chosen to maximize the rate of the

    
     reaction. Acetonitrile poorly solvates the imidazolide anion, thereby increasing its effective nucleophilicity, while maintaining a boiling point (82 °C) that allows for mild thermal acceleration.
    

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
4,5-dichloro-1H-imidazole Substrate136.971.01.37 g
1-chloropropan-2-one Electrophile92.521.21.11 g (~1.0 mL)
Potassium Carbonate Base138.211.52.07 g
Acetonitrile (Anhydrous) Solvent41.05N/A30.0 mL

Note: 1-chloropropan-2-one is a potent lachrymator and toxic alkylating agent. All manipulations must be performed in a properly functioning fume hood using appropriate PPE.

Experimental Protocol

Reaction Setup
  • Deprotonation: Charge an oven-dried 100 mL round-bottom flask with 4,5-dichloro-1H-imidazole (1.37 g, 10 mmol) and anhydrous acetonitrile (30 mL). Add finely powdered K₂CO₃ (2.07 g, 15 mmol).

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes under an inert nitrogen atmosphere to ensure complete formation of the imidazolide anion.

  • Alkylation: Using a gas-tight syringe, add 1-chloropropan-2-one (1.0 mL, 12 mmol) dropwise over 5 minutes.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours.

Workup & Purification
  • Cool the reaction mixture to room temperature. Filter the suspension through a medium-porosity glass frit to remove KCl byproducts and unreacted K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove acetonitrile.

  • Partition the resulting crude residue between Ethyl Acetate (50 mL) and Deionized Water (30 mL).

  • Extract the aqueous layer once more with Ethyl Acetate (20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes).

Self-Validating System (Analytical Checks)

To ensure trustworthiness and systemic validation, the protocol builds in the following analytical checkpoints:

  • TLC Monitoring: The starting material (4,5-dichloroimidazole) is highly polar due to the N–H bond. Upon alkylation, the product loses this hydrogen bond donor capacity. On a TLC plate (50% EtOAc/Hexanes), the product will exhibit a distinctly higher

    
     value than the starting material.
    
  • LC-MS Verification: The target molecule (

    
    ) has a monoisotopic mass of 192.00 Da. The mass spectrum must show an 
    
    
    
    peak at
    
    
    193.0. Critical Check: Validation requires observing the characteristic 9:6:1 isotopic distribution pattern indicative of two chlorine atoms (peaks at 193, 195, and 197).
  • ¹H NMR (CDCl₃): Look for three distinct singlets. The imidazole C2–H will appear at ~7.50 ppm (1H, s). The newly formed methylene bridge (

    
    ) will appear at ~4.85 ppm (2H, s), and the terminal methyl group at ~2.25 ppm (3H, s).
    

Reaction Workflow Diagram

Workflow Substrate 4,5-dichloro-1H-imidazole (pKa ~7.5) Anion Imidazolide Anion (Nucleophile) Substrate->Anion Deprotonation Base Potassium Carbonate (Mild Base) Base->Anion H+ Abstraction Reaction SN2 N-Alkylation (Acetonitrile, 60°C) Anion->Reaction Electrophile 1-chloropropan-2-one (Electrophile) Electrophile->Reaction Dropwise Addition Product 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (Target) Reaction->Product - KCl, - KHCO3

Mechanistic workflow for the SN2 N-alkylation of 4,5-dichloroimidazole.

References

  • MDPI. "When Chirality Makes the Difference: The Case of Novel Enantiopure N-Heterocyclic Carbene–Gold and –Silver Complexes." Molecules. Available at: [Link]

Application

Application Note: 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one as a Core Synthon in Next-Generation Azole Antifungal Drug Development

Executive Summary & Scientific Rationale Fungal infections pose an escalating global health threat, exacerbated by the emergence of multi-drug resistant strains such as Candida auris and azole-resistant Aspergillus fumig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fungal infections pose an escalating global health threat, exacerbated by the emergence of multi-drug resistant strains such as Candida auris and azole-resistant Aspergillus fumigatus. The cornerstone of antifungal therapy remains the azole class, which exerts its fungistatic and fungicidal effects by inhibiting lanosterol 14α-demethylase (CYP51) [1]. However, off-target inhibition of human cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) by traditional azoles often leads to severe hepatotoxicity and endocrine disruption [2].

To address these therapeutic bottlenecks, the strategic incorporation of halogenated imidazole rings has gained significant traction [3]. This application note details the utility of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one —a highly versatile, bifunctional building block—in the synthesis of novel, highly selective CYP51 inhibitors.

Mechanistic Causality in Molecular Design

As an Application Scientist, selecting this specific building block is driven by two precise structural advantages:

  • The 4,5-Dichloroimidazole Pharmacophore: The electron-withdrawing chlorine atoms at the 4 and 5 positions significantly lower the pKa of the N3 nitrogen. This attenuated basicity reduces the coordination strength with the heme iron in human CYP enzymes, thereby enhancing fungal CYP51 selectivity. Furthermore, the lipophilic halogens optimize hydrophobic contacts within the active site pocket of the fungal enzyme, increasing binding affinity [4].

  • The Propan-2-one Linker: The ketone moiety acts as a highly reactive electrophilic hub. It facilitates the rapid generation of structural diversity through nucleophilic additions (yielding tertiary alcohols analogous to voriconazole) or asymmetric reductions (yielding secondary alcohols analogous to miconazole precursors).

Fig 1. Mechanism of action of azole antifungals targeting the CYP51 ergosterol biosynthesis pathway.

Synthetic Workflows & Methodologies

The propan-2-one intermediate allows for divergent synthetic pathways depending on the target pharmacophore. The two most critical transformations are Grignard additions to form sterically hindered tertiary alcohols, and asymmetric reductions to form chiral secondary alcohols.

Fig 2. Divergent synthetic workflows utilizing the propan-2-one intermediate for azole drug discovery.

Protocol 1: Diastereoselective Grignard Addition

Objective: Synthesis of 1-(2,4-dichlorophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)propan-2-ol.

Causality & Experimental Design: The alpha-protons of the propan-2-one moiety are highly acidic. If the Grignard addition is performed at room temperature, the organomagnesium reagent will act primarily as a base, deprotonating the ketone to form an enolate. Upon aqueous quenching, this simply returns the starting material. Deep cooling (-78 °C) in a coordinating solvent (THF) ensures that the kinetic nucleophilic addition outcompetes the thermodynamic acid-base chemistry.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (5.0 mmol, 1.0 eq) and dissolve in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise, add 2,4-dichlorophenylmagnesium bromide (0.5 M in THF, 6.0 mmol, 1.2 eq) over 30 minutes using a syringe pump to prevent localized heating.

  • Propagation: Stir the reaction mixture at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over an additional hour.

  • Quenching (Self-Validation Step): Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl.

    • Validation: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The starting ketone (R_f ~0.6) will stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful formation of the tertiary alcohol product (R_f ~0.4) will be 2,4-DNP negative but will stain dark blue with Phosphomolybdic Acid (PMA).

  • Workup: Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • NMR Validation: ¹H-NMR (CDCl₃) should confirm the disappearance of the sharp methyl ketone singlet at ~2.1 ppm, replaced by a shifted methyl singlet at ~1.6 ppm and the appearance of diastereotopic methylene protons (AB quartet) around 4.2 ppm.

Protocol 2: Asymmetric Corey-Bakshi-Shibata (CBS) Reduction

Objective: Synthesis of (S)-1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-ol.

Causality & Experimental Design: To synthesize ether-linked azoles, a chiral secondary alcohol is required. The (R)-CBS catalyst coordinates with the borane-THF complex to provide face-selective delivery of the hydride. The steric bulk of the 4,5-dichloroimidazole group forces the molecule into a specific transition state orientation, allowing for high enantiomeric excess (ee%).

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, add (R)-Me-CBS catalyst (0.5 mmol, 0.1 eq) and 10 mL of anhydrous THF.

  • Borane Addition: Add Borane-THF complex (1.0 M, 6.0 mmol, 1.2 eq) and cool the mixture to -20 °C.

  • Ketone Addition: Dissolve the ketone (5.0 mmol, 1.0 eq) in 10 mL THF and add it dropwise over 1 hour.

  • Quenching: After 2 hours of stirring at -20 °C, quench slowly with 5 mL of methanol to destroy excess borane.

  • Validation: Chiral HPLC analysis is required to validate the enantiomeric excess (>95% ee expected).

Quantitative Data Presentation

The optimization of the Grignard addition is highly dependent on temperature control to prevent enolization. Table 1 summarizes the causal relationship between temperature, solvent, and yield.

Table 1: Optimization of Grignard Addition Conditions

EntrySolventTemperature (°C)Addition Time (min)Target Alcohol Yield (%)Recovered Ketone (Enolization %)
1Diethyl Ether01015%82%
2THF01035%60%
3THF-781068%25%
4 THF -78 30 92% <5%

Note: Entry 4 represents the optimized protocol parameters, demonstrating that slow addition at cryogenic temperatures suppresses the acid-base side reaction.

Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL) Data represents the biological evaluation of synthesized 4,5-dichloroimidazole derivatives compared to clinical standards.

Compound / DrugCandida albicans (ATCC 10231)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 90112)
Ketone Precursor>64.0>64.0>64.0
Tertiary Alcohol Deriv.0.1250.500.25
Ether-Linked Deriv.0.062 0.25 0.125
Fluconazole (Control)0.50>64.0 (Resistant)4.0
Ketoconazole (Control)0.1251.00.50

References

  • New Antifungal Agents with Azole Moieties MDPI - Molecules URL:[Link]

  • Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development Frontiers in Toxicology URL:[Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies MDPI - Proceedings URL:[Link]

  • Resistance to antifungals that target CYP51 PMC - National Institutes of Health (NIH) URL:[Link]

Method

Application Note: A Comprehensive Protocol for the N-alkylation of 4,5-dichloroimidazole with Chloroacetone

Abstract This application note provides a detailed, field-proven protocol for the N-alkylation of 4,5-dichloroimidazole with chloroacetone to synthesize 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. This transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the N-alkylation of 4,5-dichloroimidazole with chloroacetone to synthesize 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. This transformation is a key step in the synthesis of various compounds of interest in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and a framework for troubleshooting and optimization.

Introduction

The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules and functional materials. The N-alkylation of the imidazole ring is a fundamental synthetic strategy to modulate the physicochemical properties of these compounds, such as their solubility, lipophilicity, and metabolic stability, which in turn can significantly influence their biological activity.[1] The target molecule, 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, incorporates both a halogenated imidazole ring and a reactive ketone functionality, making it a versatile intermediate for further synthetic elaborations.

The presence of two electron-withdrawing chlorine atoms on the imidazole ring decreases the nucleophilicity of the nitrogen atoms, presenting a challenge for N-alkylation.[2] Therefore, the choice of base and reaction conditions is critical to achieving a high yield and purity of the desired product. This protocol employs potassium carbonate as a moderately strong base in acetonitrile, a polar aprotic solvent, to facilitate the reaction under controlled heating.

Reaction Scheme

cluster_0 Reaction Scheme 4,5-dichloroimidazole 4,5-dichloroimidazole product 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one 4,5-dichloroimidazole->product + chloroacetone chloroacetone chloroacetone:s->product:n base K2CO3 solvent Acetonitrile, 60 °C

Caption: N-alkylation of 4,5-dichloroimidazole with chloroacetone.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4,5-dichloroimidazole≥98%Sigma-Aldrich or equivalentStore in a cool, dry place.
Chloroacetone≥95% (stabilized)Sigma-Aldrich or equivalentCaution: Toxic and lachrymatory. Handle in a fume hood with appropriate PPE.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich or equivalentEnsure it is dry before use.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich or equivalentUse from a sealed bottle or dry over molecular sieves.
Ethyl AcetateACS gradeFisher Scientific or equivalentFor extraction and chromatography.
HexaneACS gradeFisher Scientific or equivalentFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich or equivalentFor drying organic layers.
Deionized WaterFor workup.
Brine (saturated NaCl solution)For workup.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

Experimental Protocol

This protocol is adapted from established methodologies for the N-alkylation of substituted imidazoles.[2]

G start Start setup Reaction Setup: - Add 4,5-dichloroimidazole and K₂CO₃ to a flask. - Add anhydrous acetonitrile. start->setup stir_base Stir at room temperature for 15 minutes. setup->stir_base add_chloroacetone Add chloroacetone dropwise. stir_base->add_chloroacetone heat Heat the reaction mixture to 60 °C. add_chloroacetone->heat monitor Monitor reaction progress by TLC. heat->monitor workup_start Workup monitor->workup_start Reaction complete evaporate Cool to room temperature and evaporate the solvent. workup_start->evaporate dissolve Dissolve the residue in ethyl acetate. evaporate->dissolve wash Wash with water and brine. dissolve->wash dry Dry the organic layer with MgSO₄. wash->dry concentrate Filter and concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end

Sources

Application

Application Note: Catalytic Functionalization and Ligand Design Utilizing 1-(4,5-Dichloro-1H-imidazol-1-yl)propan-2-one

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Utility of the Scaffold The compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Utility of the Scaffold

The compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly versatile, bifunctional building block. It merges the unique electronic properties of a backbone-halogenated imidazole with the reactive handle of an aliphatic methyl ketone. The 4,5-dichloroimidazole core is highly valued in the design of N-heterocyclic carbenes (NHCs); the highly electronegative chlorine atoms exert a strong inductive pull but donate electron density via mesomeric effects, allowing for the fine-tuning of the σ-donor abilities of the carbenic carbon[1]. Furthermore, metal complexes derived from 4,5-dichloroimidazole have demonstrated exceptional stability and potent biological activities, including anticancer properties[2].

By leveraging specific catalytic conditions, researchers can drive this molecule down three distinct developmental pathways:

  • Substrate for Reductive Amination: Converting the ketone into bulky or chiral amines to generate advanced pharmaceutical intermediates.

  • Core Functionalization: Activating the typically inert C-Cl bonds via palladium-catalyzed cross-coupling[3].

  • Ligand Precursor: Utilizing the ketone as a hemilabile oxygen-donor to create highly stable, self-regulating Pd-NHC catalysts.

G Core 1-(4,5-dichloro-1H-imidazol-1-yl) propan-2-one NHC Hemilabile NHC Ligands Core->NHC 1. N3 Alkylation 2. Ag2O / PdCl2 Amination Chiral Amines (Reductive Amination) Core->Amination R-NH2, Catalyst [H] Coupling C4/C5 Arylation (Suzuki-Miyaura) Core->Coupling Ar-B(OH)2, Pd(0) XPhos

Caption: Divergent catalytic workflows utilizing 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Module A: Catalytic Reductive Amination of the Ketone Appendage

Mechanistic Insights & Causality

To build sterically demanding NHC precursors or active pharmaceutical ingredients (APIs), the propan-2-one moiety must be converted to an amine. We employ Sodium Triacetoxyborohydride (NaBH(OAc)3) as the hydride source. Why this catalyst system? NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone directly. The addition of catalytic acetic acid (AcOH) lowers the pH to ~4.5, which accelerates the rate-limiting imine formation step—crucial when reacting the sterically hindered propan-2-one moiety with bulky anilines.

Step-by-Step Protocol: Synthesis of Secondary Amines
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (10.0 mmol, 1.0 eq) and the desired primary amine (11.0 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Catalysis Initiation: Add glacial acetic acid (10.0 mmol, 1.0 eq) to the stirring solution. Stir at ambient temperature for 30 minutes to allow iminium ion equilibration.

  • Reduction: Portion-wise, add NaBH(OAc)3 (15.0 mmol, 1.5 eq) over 15 minutes to control the mild exotherm.

  • Reaction Monitoring (Self-Validation): Stir for 12 hours. Validate completion via thin-layer chromatography (TLC) or

    
    H NMR of a crude aliquot. Validation marker: The disappearance of the methyl ketone singlet (
    
    
    
    ~2.2 ppm) and the emergence of a new doublet for the methyl group adjacent to the newly formed amine (
    
    
    ~1.1 ppm) confirms full conversion.
  • Workup: Quench with saturated aqueous NaHCO

    
     (20 mL). Extract with dichloromethane (3 
    
    
    
    20 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Module B: Pd-Catalyzed C4/C5 Cross-Coupling of the Imidazole Core

Mechanistic Insights & Causality

The C-Cl bonds of the 4,5-dichloroimidazole ring are notoriously unreactive due to the electron-rich nature of the azole core. To overcome this high activation barrier, the bulky, electron-rich biarylphosphine ligand XPhos is employed. Why this catalyst system? XPhos facilitates the difficult oxidative addition of Pd(0) into the C-Cl bond, while its immense steric bulk accelerates the subsequent reductive elimination step. K


PO

is selected as the base because its low solubility in 1,4-dioxane provides a slow, controlled release of basic species, preventing unwanted base-catalyzed aldol condensations of the propan-2-one appendage.
Step-by-Step Protocol: Double Suzuki-Miyaura Arylation
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (5.0 mmol, 1.0 eq), arylboronic acid (12.5 mmol, 2.5 eq), Pd

    
    (dba)
    
    
    
    (0.25 mmol, 5 mol%), XPhos (0.50 mmol, 10 mol%), and anhydrous K
    
    
    PO
    
    
    (15.0 mmol, 3.0 eq).
  • Solvent Addition: Add degassed 1,4-dioxane (20 mL). Seal the tube and transfer to a heating block set to 100 °C.

  • Reaction Monitoring (Self-Validation): Stir vigorously for 24 hours. Monitor progress via GC-MS. Validation marker: The mono-arylated intermediate typically appears within 2 hours. Complete consumption of this intermediate indicates successful di-arylation. If the reaction stalls at the mono-arylated stage, spike the mixture with an additional 2 mol% of Pd

    
    (dba)
    
    
    
    /XPhos.
  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with ethyl acetate), and purify via silica gel flash chromatography.

Module C: Synthesis and Application of Hemilabile NHC-Pd Catalysts

Mechanistic Insights & Causality

The propan-2-one moiety can serve as a hemilabile coordinating group . When the N3 position is alkylated, the resulting imidazolium salt can be metalated using the Ag


O transmetalation route[4] to yield a Pd-NHC complex.
Why hemilability? During catalysis, the ketone oxygen reversibly coordinates to the palladium center. This "on-off" mechanism stabilizes the resting state of the catalyst (preventing decomposition into inactive Pd black) while readily dissociating to open a coordination site for substrate binding during the catalytic cycle.

G Resting Resting State Pd-NHC (O-coordinated) Active Active Catalyst Pd-NHC (O-dissociated) Resting->Active Substrate Binding (O-dissociation) OxAdd Oxidative Addition Pd(II)-Ar-X Active->OxAdd Ar-X TransMet Transmetalation Pd(II)-Ar-Ar' OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Resting O-coordination RedElim->Active Excess Substrate

Caption: Catalytic cycle of hemilabile Pd-NHC complexes showing reversible oxygen coordination.

Step-by-Step Protocol: Catalyst Preparation
  • Quaternization: React 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one with methyl iodide (1.5 eq) in acetonitrile at 80 °C for 24 hours to yield the imidazolium iodide salt.

  • Silver Transmetalation: Dissolve the salt (2.0 mmol) in dichloromethane (15 mL). Add Ag

    
    O (1.1 mmol, 0.55 eq) and stir in the dark at room temperature for 12 hours. Validation marker: The suspension will change from black to a cloudy white/grey precipitate (AgI), indicating successful formation of the Ag-NHC complex.
    
  • Palladation: Filter the mixture through Celite into a solution of PdCl

    
    (cod) (2.0 mmol) in dichloromethane. Stir for 4 hours. Concentrate and precipitate the hemilabile Pd-NHC complex using diethyl ether.
    

Quantitative Data Summary

The following table summarizes the optimized catalytic conditions and expected performance metrics for the transformations discussed above.

Reaction TypeCatalyst / Reagent SystemSolvent & TempRole of ScaffoldExpected Yield / TON
Synthesis (N-Alkylation) K

CO

, TBAB (Phase Transfer)
Acetone, 60 °CProduct85 – 92% Yield
Reductive Amination NaBH(OAc)

, Catalytic AcOH
DCE, 25 °CSubstrate (Ketone)75 – 88% Yield
C4/C5 Suzuki Coupling 5 mol% Pd

(dba)

, 10 mol% XPhos
1,4-Dioxane, 100 °CSubstrate (C-Cl)65 – 75% Yield
Cross-Coupling (Using NHC) Hemilabile Pd-NHC ComplexIsopropanol, 80 °CLigand PrecursorTON > 10,000

References

  • [2] Youngs, W. J., et al. "Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole." Metal-Based Drugs, 2008. URL:[Link]

  • [4] Melník, M., et al. "New Trends in Coordination, Bioinorganic and Applied Inorganic Chemistry." Press of Slovak University of Technology, 2011. URL:[Link]

  • [1] Peris, E., et al. "Metal complexes of backbone-halogenated imidazol-2-ylidenes." Coordination Chemistry Reviews, 2023. URL:[Link]

  • [3] Fairlamb, I. J. S., et al. "Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction." White Rose eTheses Online, 2018. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. URL:[Link]

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unactivated Aryl Chlorides." Journal of the American Chemical Society, 2004. URL:[Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Abstract This application note provides a comprehensive guide and a detailed protocol for selecting an optimal solvent for the purification of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one via recrystallization. The puri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for selecting an optimal solvent for the purification of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one via recrystallization. The purification of intermediates is a critical step in drug development and chemical synthesis, directly impacting the yield and purity of the final active pharmaceutical ingredient. This document outlines the theoretical principles of recrystallization, analyzes the physicochemical characteristics of the target compound based on its structure, and presents a systematic, empirical protocol for solvent screening. The methodology is designed to be a self-validating system, enabling researchers to efficiently identify a suitable single or mixed-solvent system, thereby ensuring the production of high-purity material.

Introduction to Purification via Recrystallization

The compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one belongs to the class of substituted imidazoles, which are pivotal structural motifs in many pharmaceutical compounds.[1][2] Achieving high purity for such intermediates is non-negotiable in a research and development setting. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The process relies on the principle that the solubility of most solids increases with temperature.[4][5] An impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.[5][6]

The success of recrystallization hinges almost entirely on the choice of solvent. An improperly selected solvent can lead to poor recovery, low purification, or complete failure of the process. This guide provides a logical and efficient workflow to mitigate these risks.

Foundational Principles of Solvent Selection

The ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[6][7][8] This temperature-dependent solubility differential is the primary driver of the purification process.

Key Characteristics of an Ideal Recrystallization Solvent:

  • High-Temperature Solubility: The compound should be readily soluble in the boiling solvent.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[7][8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive, although these are desirable rather than essential characteristics.[7]

A guiding principle in initial solvent selection is "like dissolves like".[3] The polarity of the solvent should be matched to the polarity of the solute.

Physicochemical Analysis of the Target Compound

To make an educated choice of initial screening solvents, we must first analyze the structure of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one .

  • Imidazole Ring: The core is a 4,5-dichloro-1H-imidazole ring. The nitrogen atoms can act as hydrogen bond acceptors, and the molecule possesses a dipole moment, lending it polar character.

  • Dichloro Substituents: The two chlorine atoms are electron-withdrawing and increase the molecular weight and nonpolar surface area.

  • Propan-2-one Group: This N-alkyl substituent contains a ketone (C=O) group. The ketone is a strong hydrogen bond acceptor and is a polar functional group.

Inference: The combination of the polar imidazole ring and the ketone group, along with the less polar dichlorinated backbone, suggests that 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a moderately polar molecule . It is likely a solid at room temperature, similar to related structures like 4,5-dichloro-1-methyl-1H-imidazole (M.P. 53-55 °C).[9] Therefore, our screening should focus on solvents ranging from low to high polarity, excluding extremely nonpolar solvents like heptane, which are unlikely to dissolve the compound even when hot.

Systematic Protocol for Solvent Screening

This protocol describes a small-scale, parallel approach to test the suitability of several common laboratory solvents.

Materials and Equipment
  • Crude 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

  • Small test tubes (13x100 mm) or vials

  • Test tube rack

  • Graduated pipettes or micropipettes

  • Heating block or sand bath

  • Vortex mixer

  • Ice-water bath

  • Spatula

  • Candidate solvents (see Table 1)

Candidate Solvents for Screening

A diverse range of solvents should be selected to probe different polarity ranges.

Table 1: Candidate Solvents and Their Relevant Properties

Solvent Boiling Point (°C) Polarity Index (P') Type
Toluene 111 2.4 Aromatic
Dichloromethane (DCM) 40 3.1 Halogenated
Ethyl Acetate 77 4.4 Ester
Acetone 56 5.1 Ketone
Isopropanol (IPA) 82 3.9 Protic Alcohol
Ethanol 78 5.2 Protic Alcohol
Acetonitrile 82 5.8 Polar Aprotic

| Water | 100 | 10.2 | Polar Protic |

Note: Polarity Index values are relative measures.[10][11][12]

Experimental Workflow

The following workflow should be performed for each candidate solvent.

  • Preparation: Place approximately 20-30 mg of the crude compound into a labeled test tube.

  • Room Temperature Solubility Test: Add 0.5 mL of the solvent to the test tube. Vigorously agitate the mixture using a vortex mixer for 60 seconds. Observe and record the solubility.

    • Causality Check: If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery upon cooling will be poor.[13] Reject this solvent.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block to the solvent's boiling point. Add the solvent dropwise (up to a total of ~1.5 mL) while heating and agitating until the solid dissolves completely.

    • Causality Check: If the solid does not dissolve after adding ~1.5 mL of boiling solvent, it is likely not a suitable solvent.

  • Cooling and Crystallization: If the compound dissolves completely in the hot solvent, remove the test tube from the heat source. Allow it to cool slowly to room temperature.

  • Yield Maximization: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize the precipitation of the solid.

  • Observation and Selection: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Data Recording

Systematically record all observations in a table for easy comparison.

Table 2: Example Solvent Screening Observation Log

Solvent Soluble at RT (in 0.5 mL)? Soluble at BP (in <1.5 mL)? Crystal Formation on Cooling? Observations (Quantity/Quality)
Toluene No Yes Yes Moderate yield, small needles
Ethyl Acetate Sparingly Yes Yes High yield, well-formed prisms
Isopropanol No Yes Yes Abundant, fine powder

| Water | No | No | N/A | Insoluble even when hot |

Visual Workflow for Solvent Selection

The decision-making process for evaluating a single solvent can be visualized as follows:

Solvent_Selection_Workflow start_node Start: Place ~25mg of compound in tube A Add 0.5 mL Solvent at Room Temp start_node->A process_node process_node decision_node decision_node end_node_good GOOD Candidate end_node_bad POOR Candidate B Vortex & Observe A->B C Completely Soluble? B->C C->end_node_bad Yes D Heat to Boiling (add solvent if needed) C->D No E Completely Soluble? D->E E->end_node_bad No F Cool to RT, then Ice Bath E->F Yes G Abundant Crystals Form? F->G G->end_node_good Yes G->end_node_bad No

Caption: Decision workflow for evaluating a single recrystallization solvent.

Interpreting Results and Advanced Considerations

  • Single Solvent Selection: The best choice is the solvent that gives the highest recovery of crystalline solid, indicating a large difference in solubility between hot and cold conditions.[13] From the example in Table 2, Ethyl Acetate would be a promising candidate.

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed. This is typically composed of a "soluble" solvent (in which the compound is highly soluble) and an "insoluble" solvent (in which the compound is poorly soluble). The crude compound is dissolved in a minimum of the hot "soluble" solvent, and the "insoluble" solvent is added dropwise until the solution becomes turbid. A few drops of the "soluble" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

General Protocol for Recrystallization

Once an optimal solvent (or solvent pair) is identified, the following protocol can be used for a larger scale purification.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add more hot solvent in small portions until the solid is completely dissolved.

    • Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield. Adding excess solvent will keep more of the product dissolved upon cooling.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Expert Tip: Slow cooling is essential for the formation of large, pure crystals.[4] Rapid cooling can cause the solid to precipitate as a powder, trapping impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

  • Validation: Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point indicates increased purity.

Conclusion

The selection of an appropriate recrystallization solvent is a foundational technique in synthetic chemistry that requires a systematic and logical approach. By understanding the principles of solubility and analyzing the physicochemical properties of the target compound, researchers can narrow the field of potential solvents. The empirical screening protocol detailed in this application note provides a reliable and efficient method to identify the optimal solvent for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, leading to effective purification and the isolation of high-quality material essential for further research and development.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]

  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Google Patents. (n.d.). CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
  • PubChem. (n.d.). 1-Chloro-3-(4-iodo-2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol. [Link]

  • University of Kufa. (2021). Experimental No. (4) Recrystallization. [Link]

  • U.S. Environmental Protection Agency. (2025). 1,5-Di(propan-2-yl)-1H-imidazole Properties. [Link]

  • Hampton Research. (n.d.). Crystallization Screening. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole,2-methyl,4,5-dichloro (CAS 15965-33-0). [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. [Link]

  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles. [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Life Academy of Nano-Bio-Science. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • Columbia University. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Bellevue College. (n.d.). Experiment 3 Crystallization. [Link]

  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. [Link]

  • ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • Honeywell. (n.d.). Polarity Index. [Link]

  • Restek. (n.d.). Solvent Miscibility and Polarity Chart. [Link]

Sources

Application

Application Note: Reductive Amination Protocols for 1-(4,5-Dichloro-1H-imidazol-1-yl)propan-2-one

Executive Summary & Substrate Analysis The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of carbon-nitrogen bonds via reductive amination. The substrate 1-(4,5-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of carbon-nitrogen bonds via reductive amination. The substrate 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one presents a unique set of chemical challenges. It features an enolizable aliphatic ketone adjacent to a sterically demanding, electron-withdrawing 4,5-dichloroimidazole moiety.

As an Application Scientist, selecting the correct reductive amination strategy for this substrate requires balancing nucleophilic addition with the prevention of side reactions. Notably, the presence of two aryl carbon-chlorine bonds strictly precludes the use of standard catalytic hydrogenation (e.g., H₂ with Pd/C), as this would trigger rapid, competitive hydrodehalogenation[3]. Therefore, hydride-based reagents—specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)—serve as the gold standard for this transformation [1].

Mechanistic Insights & Causality

Reductive amination is a cascade reaction consisting of two primary phases: the condensation of the ketone and amine to form an iminium ion, followed by the irreversible reduction of the iminium ion to the final amine.

Why STAB over NaBH₄ or NaBH₃CN?

  • Chemoselectivity: Sodium borohydride (NaBH₄) is a hard, aggressive hydride donor that will prematurely reduce the starting ketone to its corresponding secondary alcohol before the amine can condense. STAB, substituted with three electron-withdrawing acetate groups, is a mild hydride donor. It reacts extremely slowly with ketones but rapidly reduces the more electrophilic protonated iminium ion [2].

  • Toxicity Profile: While Sodium Cyanoborohydride (NaBH₃CN) offers similar chemoselectivity, it generates highly toxic hydrogen cyanide (HCN) gas under acidic workup conditions and leaves residual cyanide in the product stream. STAB bypasses these toxicity concerns entirely [1].

  • Acid Catalysis: The 4,5-dichloroimidazole ring exerts an inductive electron-withdrawing effect, slightly deactivating the ketone. The addition of a Brønsted acid (typically 1.0–1.5 equivalents of glacial acetic acid) is required to protonate the intermediate hemiaminal, facilitating the expulsion of water to generate the active iminium species [2].

Reaction Pathway Visualization

ReductiveAmination Substrate Ketone Substrate 1-(4,5-dichloro-1H-imidazol-1-yl) propan-2-one Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Addition Amine Amine Nucleophile (1° or 2° Amine) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (AcOH Catalysis) Product Target Amine Product Iminium->Product Hydride Transfer [NaBH(OAc)3]

Figure 1: Mechanistic pathway of direct reductive amination via an iminium intermediate.

Quantitative Reagent Selection Matrix

To optimize the reaction for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, the following quantitative parameters dictate reagent selection:

Reducing SystemSelectivity (Iminium vs. Ketone)Toxicity / Safety ProfileTypical YieldStrategic Application for this Substrate
NaBH(OAc)₃ (STAB) Very HighLow85–95%Primary Choice. Ideal for secondary amines and unhindered primary amines [1].
Ti(OiPr)₄ / NaBH₄ HighLow75–85%Alternative. Best for sterically hindered amines or weak nucleophiles [3].
NaBH₃CN High (pH dependent)High (Generates HCN)70–90%Obsolete for this scale; replaced by STAB due to safety [2].
H₂ / Pd/C ModerateLow (Fire hazard)< 30%Not Recommended. High risk of aryl-chloride hydrodehalogenation [3].

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Designed for secondary amines or highly nucleophilic primary amines.

Self-Validating Principle: This protocol utilizes a stoichiometric excess of the amine and reducing agent to drive the equilibrium forward. The sequential addition of STAB controls the exothermic hydride transfer, preventing thermal degradation of the iminium intermediate.

Step-by-Step Methodology:

  • Reactor Preparation: To an oven-dried, nitrogen-purged round-bottom flask, add 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (1.0 equiv, e.g., 10.0 mmol) and the target amine (1.2 equiv, 12.0 mmol).

  • Solvation & Catalysis: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 equiv, 10.0 mmol).

    • Causality Note: DCE is the preferred solvent as it stabilizes the polar iminium intermediate better than THF, accelerating the reaction rate [1].

  • Iminium Maturation: Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes to allow the hemiaminal to dehydrate into the iminium ion.

  • Hydride Addition: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) in three equal portions over 15 minutes.

    • Causality Note: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the iminium ion, which could otherwise lead to unreacted ketone [2].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 500 µL of saturated aqueous NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The reaction is self-validated as complete when the ketone peak area is < 2%.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent) to neutralize the acetic acid and destroy unreacted STAB. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Lewis-Acid Mediated Amination

Designed for sterically hindered primary amines (e.g., tert-butylamine) to strictly prevent over-alkylation.

Self-Validating Principle: By using Titanium(IV) isopropoxide as both a Lewis acid and a water scavenger, the imine is forced to 100% conversion before any reducing agent is introduced [3].

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve the ketone (1.0 equiv) and the hindered primary amine (1.5 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ (2.0 equiv). Stir the mixture at room temperature for 12 hours.

    • Causality Note: Ti(OiPr)₄ coordinates to the ketone oxygen, highly activating it for nucleophilic attack, while simultaneously consuming the generated water to form TiO₂, preventing equilibrium reversal.

  • Reduction: Cool the mixture to 0 °C. Add solid NaBH₄ (1.5 equiv) in one portion. Add absolute ethanol (2 mL/mmol) to solubilize the hydride. Stir for 4 hours at room temperature.

  • IPC: Confirm the disappearance of the imine mass via LC-MS.

  • Workup (Critical Step): Quench the reaction by adding water (3 mL/mmol of Ti). This will immediately generate a thick, white precipitate of titanium dioxide (TiO₂).

    • Causality Note: Do not attempt to separate the layers directly, as TiO₂ causes severe emulsions. Instead, stir vigorously for 15 minutes, then filter the entire suspension through a pad of Celite. Wash the Celite cake thoroughly with ethyl acetate. The filtrate can then be easily separated in a separatory funnel.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, The Journal of Organic Chemistry, [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes, Organic Process Research & Development, [Link]

  • Hitchhiker's Guide to Reductive Amination, Organic Process Research & Development, [Link]

Method

Scale-up procedures for manufacturing 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

An in-depth application note and scale-up protocol for the manufacturing of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one , a critical intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and scale-up protocol for the manufacturing of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one , a critical intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1].

Mechanistic Rationale & Process Chemistry

Transitioning the synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one from a discovery laboratory setting to a pilot-scale manufacturing plant requires a fundamental understanding of the substrate’s physical chemistry and reaction kinetics.

Thermodynamic Acidity & Base Selection Unsubstituted imidazole possesses a pKa of approximately 14.5, typically requiring strong, hazardous bases like Sodium Hydride (NaH) for quantitative N-deprotonation. However, the introduction of two highly electronegative chlorine atoms at the 4- and 5-positions exerts a strong electron-withdrawing inductive (-I) effect[2]. This stabilizes the conjugate base, drastically lowering the pKa of 4,5-dichloro-1H-imidazole to approximately 8.99[1]. Causality: Because of this enhanced acidity, mild inorganic bases such as Potassium Carbonate (K₂CO₃) are thermodynamically sufficient to drive complete deprotonation. This eliminates the generation of explosive hydrogen gas at scale and avoids the use of moisture-sensitive reagents.

Intrinsic Symmetry & Regioselectivity The alkylation of asymmetrically substituted imidazoles inherently produces a mixture of N1 and N3 regioisomers, necessitating costly downstream chromatographic separation. Causality: 4,5-dichloro-1H-imidazole possesses a plane of symmetry. The N1 and N3 positions are chemically equivalent. Consequently, the Sₙ2 attack on chloroacetone yields a single, uniform regioisomer. This intrinsic symmetry is the cornerstone of our scale-up strategy, allowing for direct isolation via crystallization rather than chromatography.

Process Optimization & Scale-Up Strategy

To ensure operator safety and process reproducibility, several parameters from the traditional lab-scale synthesis must be re-engineered for the pilot plant. Chloroacetone is a highly reactive, lachrymatory, and volatile alkylating agent[3]. Its addition must be strictly controlled to manage the exothermic Sₙ2 reaction.

Table 1: Process Parameter Evolution (Lab vs. Pilot Scale)

ParameterLab-Scale (Discovery)Pilot-Scale (Manufacturing)Causality / Engineering Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)K₂CO₃ is non-pyrophoric, avoids H₂ evolution, and is highly effective due to the substrate's low pKa[1][2].
Solvent DMFAcetonitrile (MeCN)MeCN has a lower boiling point (82°C) for easier recovery and avoids the severe reprotoxicity associated with DMF.
Dosing Bolus (All-at-once)Controlled Semi-Batch (3 hrs)Prevents thermal runaway and dangerous accumulation of the reactive chloroacetone intermediate.
Isolation Silica Gel ChromatographyDirect Aqueous CrystallizationExploits the molecule's symmetry and specific solubility profile for scalable, chromatography-free purification.

Visualizations of the Manufacturing Process

Workflow A 1. Reactor Charging 4,5-Dichloroimidazole + MeCN B 2. Base Addition K2CO3 (Mild Base) A->B C 3. Controlled Dosing Chloroacetone (T < 25°C) B->C D 4. Reaction Aging Stir 4-6 hrs at 40°C C->D E 5. Aqueous Quench Phase Separation D->E F 6. Crystallization Cool to 0-5°C E->F G 7. Filtration & Drying Final API Intermediate F->G

Fig 1: Pilot-scale workflow for the synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Mechanism N1 4,5-Dichloro-1H-imidazole (pKa ~8.99) N2 Deprotonation by K2CO3 N1->N2 N3 4,5-Dichloroimidazolide Anion (Symmetric Nucleophile) N2->N3 N4 SN2 Attack on Chloroacetone N3->N4 + Chloroacetone N5 Target Product (Single Regioisomer) N4->N5 - KCl

Fig 2: Mechanistic pathway highlighting K₂CO₃ deprotonation and subsequent Sₙ2 alkylation.

Detailed Experimental Protocol (10 kg Pilot-Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Reactor Preparation & Deprotonation
  • Purge: Inert a 50 L glass-lined reactor with Nitrogen (N₂) for 15 minutes.

  • Charge Substrate: Charge 10.0 kg (73.0 mol) of 4,5-dichloro-1H-imidazole[4] into the reactor.

  • Charge Solvent: Add 25.0 L of anhydrous Acetonitrile (MeCN). Initiate agitation at 150 rpm.

  • Base Addition: Carefully charge 12.1 kg (87.6 mol, 1.2 eq) of finely milled, anhydrous K₂CO₃.

  • Self-Validation (Deprotonation Check): Stir the mixture for 60 minutes at 25°C.

    • Validation: The formation of a uniform, easily stirrable white slurry indicates successful initial deprotonation and formation of the imidazolide potassium salt.

Phase 2: Controlled Alkylation
  • Cooling: Adjust the reactor jacket to cool the internal mixture to 10°C.

  • Reagent Prep: Charge 7.43 kg (80.3 mol, 1.1 eq) of Chloroacetone[3] into a sealed, N₂-blanketed dosing vessel.

  • Dosing: Begin dropwise addition of chloroacetone over a period of 3 hours.

  • Self-Validation (Thermal Kinetics): Continuously monitor the internal temperature.

    • Validation: A steady exotherm should be observed, maintaining the reactor between 15°C and 25°C. Critical: If the temperature drops while dosing and active cooling is off, the reaction has stalled. Cease dosing immediately to prevent a dangerous accumulation of unreacted chloroacetone, which could trigger a delayed thermal runaway.

  • Aging: Post-dosing, heat the reactor to 40°C and age for 4 hours.

  • Self-Validation (Conversion IPC): Pull a 5 mL sample for HPLC analysis.

    • Validation: The reaction is validated for the quench phase only when residual 4,5-dichloroimidazole is ≤ 1.0% AUC.

Phase 3: Quench & Isolation
  • Aqueous Quench: Cool the reactor to 20°C. Slowly add 15.0 L of purified water (WFI or DI).

    • Causality: Water addition dissolves the inorganic byproducts (KCl and unreacted K₂CO₃), shifting the solubility matrix and preparing the organic product for precipitation.

  • Concentration: Distill the organic layer under reduced pressure (400 mbar, internal temp 45°C) to remove approximately 70% of the MeCN volume.

  • Crystallization: Charge 20.0 L of cold water (5°C) to the concentrated mixture over 30 minutes while agitating at 100 rpm.

  • Self-Validation (Purity Check): The rapid formation of a dense, white to off-white crystalline solid validates the purity of the intermediate. (Impurities or degraded chloroacetone typically cause the product to "oil out" as a biphasic liquid).

  • Filtration: Filter the slurry via a Nutsche filter. Wash the filter cake with cold water (2 x 5.0 L) to remove residual salts.

  • Drying: Transfer the cake to a vacuum oven. Dry at 45°C under high vacuum (< 50 mbar) for 12 hours until the moisture content is ≤ 0.5% by Karl Fischer titration.

Analytical Validation

  • HPLC (Purity): Column: C18 (150 x 4.6 mm, 3.5 µm); Mobile Phase: Water (0.1% TFA) / MeCN gradient; Detection: UV at 230 nm. Target purity: > 98.5%.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals: δ 8.05 (s, 1H, imidazole C2-H), 5.12 (s, 2H, -CH₂-), 2.18 (s, 3H, -CH₃). The absence of a signal at ~13.5 ppm confirms the complete consumption of the N-H proton from the starting material.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140018, 4,5-Dichloro-1H-imidazole". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6623, Chloroacetone". PubChem. Available at: [Link]

  • ChemRxiv. "Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films". Available at: [Link]

Sources

Application

Application Notes and Protocols for the Storage and Handling of Hygroscopic Imidazole Derivatives

Abstract Imidazole derivatives are a cornerstone of modern drug discovery and chemical research, forming the structural core of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. However, a signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole derivatives are a cornerstone of modern drug discovery and chemical research, forming the structural core of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. However, a significant number of these compounds exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere. This moisture uptake is not a trivial matter; it can initiate a cascade of physical and chemical changes, compromising sample integrity, experimental reproducibility, and product shelf-life. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for storing and handling hygroscopic imidazole derivatives, ensuring their stability and reliability in research and development settings.

The Challenge of Hygroscopicity in Imidazole Derivatives

The imidazole ring, with its two nitrogen atoms and polar nature, is inherently capable of forming hydrogen bonds with water molecules.[1][2] This fundamental property contributes to the water solubility of many imidazole derivatives and is also the root of their hygroscopic tendencies. The extent of hygroscopicity is highly dependent on the nature and position of substituents on the imidazole ring. These substituents can alter the molecule's polarity, crystal lattice energy, and surface area, all of which influence its affinity for water.

Moisture absorption can lead to a variety of deleterious effects:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of susceptible functional groups often found on imidazole derivatives, such as esters, amides, and lactams.[3][4] This can result in the formation of impurities and a loss of the active compound.[5] Furthermore, the presence of moisture can accelerate other degradation pathways like oxidation.[4][6]

  • Physical Changes: The uptake of water can disrupt the crystal lattice of a solid, leading to changes in physical form. This can manifest as:

    • Deliquescence: Absorption of enough water to form a solution.

    • Caking or Clumping: Making the powder difficult to handle and weigh accurately.[7][8]

    • Polymorphic Transformations: Conversion to a different crystalline form or a hydrate, which can have different solubility and bioavailability.[9]

    • Amorphous to Crystalline Transitions: Absorbed moisture can act as a plasticizer, lowering the glass transition temperature and inducing crystallization in amorphous solids.[4]

  • Impact on Experimental Results: Inaccurate weighing due to water absorption leads to errors in concentration calculations for assays and experiments. Changes in the physical state can affect dissolution rates and other performance characteristics.

Given these potential issues, a systematic and proactive approach to the storage and handling of hygroscopic imidazole derivatives is not just recommended, but essential for scientific integrity.

Characterizing the Hygroscopicity of Your Imidazole Derivative

It is crucial to experimentally determine the hygroscopicity of each specific imidazole derivative, as supplier-provided information can sometimes be vague or incomplete.[10][11]

Dynamic Vapor Sorption (DVS)

DVS is a powerful gravimetric technique for characterizing the moisture sorption behavior of a material.[12][13] It measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[14][15]

Key Insights from DVS:

  • Hygroscopicity Classification: The percentage of weight gain at a specific RH (e.g., 80% RH at 25°C) can be used to classify the material.[16]

  • Sorption/Desorption Isotherm: A plot of the equilibrium moisture content against RH provides a detailed picture of the material's interaction with water. The shape of the isotherm can indicate whether the primary mechanism is surface adsorption, bulk absorption, or capillary condensation.

  • Hysteresis: Differences between the sorption and desorption curves can reveal information about changes in the material's structure.

  • Kinetics of Water Uptake: The rate at which the material absorbs water can be determined, which is important for understanding how quickly it must be handled.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Pre-dry the sample under a stream of dry nitrogen or in a vacuum oven at a temperature that will not cause degradation, to establish a dry baseline weight. A small sample size (typically 10 mg) is recommended to ensure rapid equilibration.[12]

  • Instrument Setup:

    • Set the instrument temperature to 25°C.

    • Program a humidity profile. A typical profile might be: 0% → 90% → 0% RH in 10% increments.

  • Equilibration: At each RH step, allow the sample to equilibrate until the rate of mass change ( dm/dt ) is below a set threshold (e.g., 0.002% per minute) for a specified period (e.g., 15 minutes).[14]

  • Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm. Classify the hygroscopicity based on the water uptake at 80% RH.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)

Classification% Weight Gain at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for the quantitative determination of water content in a sample.[17] It is a highly specific and accurate technique based on a stoichiometric reaction between iodine and water.[18][19] For solid samples, especially those that are not readily soluble in the KF reagent, an oven attachment can be used to heat the sample and drive off the moisture into the titration cell.

Application Notes for Imidazole Derivatives:

  • Imidazole and its derivatives are generally weak bases and can be titrated using standard KF methods.

  • Imidazole itself is used as a base in some KF reagents, replacing the more toxic pyridine.[18][19]

  • For strongly basic derivatives, the pH of the working medium may increase, leading to side reactions. In such cases, the addition of a weak acid like benzoic or salicylic acid to the solvent is recommended to buffer the system.

Experimental Protocol: Water Content Determination by Coulometric Karl Fischer Titration with Oven

  • Instrument Preparation: Place the Karl Fischer reagent into the titration cell. Start the coulometer to titrate the solvent to a dry endpoint and allow the drift to stabilize.

  • Sample Preparation: Accurately weigh the hygroscopic imidazole derivative into a clean, dry sample vial. Perform this step in a low-humidity environment (e.g., a glove box) if the material is very hygroscopic.

  • Analysis: Seal the vial and place it in the KF oven autosampler. Heat the sample to a predetermined temperature (sufficient to release water but below the decomposition temperature). A carrier gas (e.g., dry nitrogen) transports the released water into the titration cell.

  • Titration: The titration begins automatically as water enters the cell. The instrument measures the amount of electricity required to generate enough iodine to react with all the water.

  • Calculation: The water content is calculated automatically based on the total charge passed and the sample weight.

Protocols for Storage and Handling

The stringency of the storage and handling procedures should be directly proportional to the hygroscopicity of the imidazole derivative, as determined by methods like DVS.

General Laboratory Handling

The key principle is to minimize exposure to the atmosphere.

  • Controlled Environment: For moderately to very hygroscopic compounds, all manipulations (weighing, aliquoting, sample preparation) should be performed in a controlled environment. A glove box with a dry nitrogen atmosphere or a desiccator cabinet with a low relative humidity (<20% RH) is ideal.

  • Work Swiftly: When a controlled environment is not available, minimize the time the container is open to the atmosphere. Have all necessary tools and vials ready before opening the primary container.

  • Use Appropriate Tools: Use clean, dry spatulas and weighing boats.

  • Aliquoting: Upon receiving a new batch of a hygroscopic compound, it is best practice to immediately aliquot it into smaller, single-use quantities in a controlled, dry environment. This avoids repeated opening of the main stock bottle.

Diagram: Workflow for Handling a Newly Received Hygroscopic Compound

G cluster_0 Receiving & Initial Assessment cluster_1 Characterization & Aliquoting (Controlled Environment) cluster_2 Storage & Use Receive Receive Compound Review Review Supplier Data (SDS, CoA) Receive->Review Glovebox Transfer to Glovebox/Dry Environment Review->Glovebox DVS Perform DVS Analysis Glovebox->DVS KF Perform Karl Fischer Titration Glovebox->KF Aliquot Aliquot into Pre-dried, Single-Use Vials KF->Aliquot Store Store Aliquots in Desiccator with Inert Gas Aliquot->Store Weigh Weigh Sample for Experiment (in Glovebox) Store->Weigh

Caption: Decision workflow for handling hygroscopic imidazole derivatives.

Storage Recommendations
  • Primary Container: The compound should be stored in a tightly sealed, airtight container. Glass vials with PTFE-lined caps are excellent choices.

  • Secondary Containment: Place the primary container inside a secondary enclosure that provides a dry environment. This can be:

    • Desiccator: A glass or plastic desiccator containing a desiccant such as silica gel, molecular sieves, or anhydrous calcium sulfate. A color-indicating desiccant is useful to know when it needs to be regenerated.[20]

    • Inert Gas Flush: Before sealing the container, flush the headspace with a dry, inert gas like nitrogen or argon to displace moist air.

    • Moisture Barrier Bags: For long-term storage or shipping, heat-sealing the container inside a moisture barrier bag (often made of aluminized foil) with a desiccant packet provides an excellent additional layer of protection.[2][7][21]

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from direct sunlight.[22] Avoid temperature cycling, which can cause condensation inside the container.

Table 2: Recommended Storage Conditions Based on Hygroscopicity

Hygroscopicity ClassRecommended Storage Protocol
Non-hygroscopicTightly sealed container in a cool, dry place.
Slightly hygroscopicTightly sealed container stored in a desiccator.
Moderately hygroscopicTightly sealed container with inert gas headspace, stored in a desiccator. Aliquoting into single-use vials is highly recommended.
Very hygroscopicTightly sealed container with inert gas headspace, placed inside a heat-sealed moisture barrier bag with a desiccant packet, and stored in a desiccator. All handling must be in a glove box.

Stability Testing and Degradation Analysis

For drug development professionals, understanding the stability of a hygroscopic imidazole derivative is critical. Forced degradation studies and long-term stability testing should be conducted to identify potential degradation products and establish a shelf-life.[23][24][25]

  • Forced Degradation: Expose the compound to stress conditions, including high humidity (e.g., 75% RH or higher), elevated temperatures, acidic/basic conditions, and light.[26] This helps to rapidly identify likely degradation pathways.[23] The imidazole moiety in some derivatives can be susceptible to hydrolysis and oxidation.[6]

  • Stability-Indicating Method: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[27][28] This method should be able to separate the parent compound from all potential degradation products and impurities.[29]

  • Long-Term Stability Studies: Store the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH as per ICH guidelines) in the proposed packaging.[2] Analyze samples at regular intervals to monitor for degradation and changes in physical properties.

Diagram: Stability Testing Workflow

G cluster_0 Method Development & Forced Degradation cluster_1 ICH Stability Study DevelopHPLC Develop Stability-Indicating HPLC Method ForceDeg Perform Forced Degradation (High Humidity, Temp, pH, Light) DevelopHPLC->ForceDeg Identify Identify Degradation Products (LC-MS) ForceDeg->Identify SetupStudy Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) Identify->SetupStudy PullSamples Pull Samples at Timepoints (0, 3, 6, 12 mo) SetupStudy->PullSamples Analyze Analyze via HPLC, KF, and Physical Tests PullSamples->Analyze Data Analyze Data & Establish Shelf-Life Analyze->Data

Caption: Workflow for assessing the stability of hygroscopic compounds.

Conclusion

The inherent hygroscopicity of many imidazole derivatives presents a significant but manageable challenge. By understanding the underlying physicochemical principles and implementing a systematic approach to characterization, handling, and storage, researchers can ensure the integrity and reliability of these valuable compounds. The protocols outlined in this guide, centered on empirical characterization through DVS and Karl Fischer titration, followed by risk-based handling and storage strategies, provide a robust framework for mitigating the risks associated with moisture. Adherence to these principles is fundamental to achieving reproducible, high-quality scientific outcomes in any application involving hygroscopic imidazole derivatives.

References

  • Interactions of imidazole with water molecules - PMC. (2025, September 25). Journal of Molecular Modeling. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Pharmaceutics. Retrieved from [Link]

  • ChemSupply Australia Pty Ltd. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019, October 15). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed. (n.d.). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • The Role of Packaging in Enhancing API Stability - StabilityStudies.in. (2024, December 22). StabilityStudies.in. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Protective Packaging. (2023, June 19). A Guide To Moisture Barrier Bags. Retrieved from [Link]

  • Functional micellar catalysis. Part 2. Ester hydrolysis promoted by micelles containing the imidazole ring and the hydroxy-group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). YDPP. Retrieved from [Link]

  • Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. (1959, June 1). Journal of the American Chemical Society. Retrieved from [Link]

  • Hydrolysis of Imidazole-2-ylidenes. (2010, December 21). Journal of the American Chemical Society. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies. Retrieved from [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008, March 15). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Moisture Control For Pharmaceutical Packaging. (2025, April 29). Pharma Desiccant. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Preformulation studies involving moisture uptake in solid dosage forms - PubMed. (n.d.). Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). PharmaInfo. Retrieved from [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10). Molecules. Retrieved from [Link]

  • Dynamic Vapor Sorption - Surface Measurement Systems. (n.d.). Surface Measurement Systems. Retrieved from [Link]

  • The Effects of Humidity on Pharmaceuticals - MadgeTech. (2018, March 22). MadgeTech. Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Wiley Analytical Science. Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). PharmaInfo. Retrieved from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025, May 27). Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Dynamic vapor sorption – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study | ACS ES&T Air. (2024, May 9). ACS Earth and Space Chemistry. Retrieved from [Link]

  • Development and validation of a dynamic vapor sorption-fast gas chromatography-flame ionization detection method for rapid analysis of volatile release from glassy matrices - PubMed. (2005, April 20). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Dynamic Vapor Sorption | AQUALAB. (n.d.). AQUALAB. Retrieved from [Link]

  • Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. (2022, March 16). ACS Applied Materials & Interfaces. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Pharmaceutical Intermediates Using Dichloroimidazole Ketones

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, self-validating protocols, and quantitative metrics for synthesizing active pharmaceutical ingredient (API) intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, self-validating protocols, and quantitative metrics for synthesizing active pharmaceutical ingredient (API) intermediates.

Mechanistic Rationale & Pharmacophore Design

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, integral to the structure of numerous antifungals, antihistamines, and anticancer agents. However, unsubstituted imidazoles are often susceptible to unwanted auto-oxidation and non-specific nucleophilic attacks[1].

To engineer a more robust pharmaceutical intermediate, process scientists utilize 4,5-dichloroimidazole as a foundational building block. The strategic integration of two chlorine atoms at the 4 and 5 positions creates a strong electron-withdrawing effect. This electronic modulation significantly decreases the basicity of the imidazole nitrogen atoms and increases the acidity of the N-H proton[2]. Consequently, the scaffold becomes highly stable against oxidation and directs electrophilic aromatic substitution exclusively to the C2 position[1].

By coupling this halogenated core with a ketone moiety—specifically synthesizing intermediates like 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone —we generate a "dichloroimidazole ketone"[3]. This intermediate acts as a highly stable, yet reactive, electrophilic scaffold. The ketone carbonyl provides an optimal site for condensation with primary amines to form Schiff bases (imines), which serve as prerequisite dipolarophiles for [3+2] cycloaddition reactions to yield tetrazoles—critical bioisosteres of carboxylic acids used in antihypertensive and antimicrobial drugs[3].

Visualized Synthetic Workflow

The following diagram maps the step-by-step transformation from the raw dichloroimidazole starting material to the final tetrazole API derivative.

G N1 4,5-Dichloroimidazole N2 Diazo Coupling (Ketone Formation) N1->N2 N3 Dichloroimidazole Ketone Intermediate N2->N3 N4 Condensation (Amine Addition) N3->N4 N5 Schiff Base Intermediate N4->N5 N6 [3+2] Cycloaddition (NaN3) N5->N6 N7 Tetrazole API Derivative N6->N7

Workflow from 4,5-dichloroimidazole to tetrazole API intermediates via ketone derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, each phase of the synthesis is designed as a self-validating system incorporating specific In-Process Controls (IPCs)[4].

Phase 1: Synthesis of the Dichloroimidazole Ketone Intermediate

Objective: Form 1-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)ethanone via diazonium coupling.

  • Diazotization: Dissolve 10 mmol of 4-aminoacetophenone in 15 mL of 6M HCl. Cool the solution in an ice-salt bath to 0–5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (12 mmol in 5 mL H₂O) dropwise, maintaining the temperature strictly below 5 °C to prevent diazonium decomposition.

  • Coupling: In a separate flask, dissolve 10 mmol of in 20 mL of 10% NaOH solution, cooling to 0–5 °C.

  • Reaction: Add the cold diazonium salt solution dropwise into the basic imidazole solution under vigorous magnetic stirring. A distinct color change will occur immediately.

  • Isolation: Stir for an additional 2 hours at room temperature. Neutralize the mixture with dilute HCl to precipitate the product. Filter, wash with cold distilled water, and recrystallize from ethanol.

  • IPC & Validation: The formation of the azo linkage is visually confirmed by the precipitation of a brightly colored solid. TLC (Hexane:Ethyl Acetate, 7:3) must show the complete disappearance of the 4,5-dichloroimidazole spot.

Phase 2: Schiff Base Condensation

Objective: Convert the ketone into a reactive imine intermediate.

  • Condensation: Dissolve 5 mmol of the dichloroimidazole ketone intermediate in 25 mL of absolute ethanol.

  • Amine Addition: Add 5.5 mmol of the desired primary amine (e.g., 4-methoxyaniline) followed by 3–4 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for 3.5 to 6 hours (dependent on the amine's nucleophilicity).

  • Isolation: Cool the mixture to room temperature, pour into crushed ice, and filter the resulting precipitate. Recrystallize from hot ethanol.

  • IPC & Validation: Analyze the intermediate via FT-IR spectroscopy. The reaction is validated by the complete disappearance of the ketone C=O stretching band at ~1680 cm⁻¹ and the emergence of a sharp imine C=N stretching band at ~1590 cm⁻¹[3].

Phase 3: Tetrazole Cyclization

Objective:[3+2] Cycloaddition to form the tetrazole pharmacophore.

  • Cycloaddition: Dissolve 2 mmol of the Schiff base intermediate in 15 mL of 1,4-dioxane.

  • Azide Addition: Add 6 mmol of sodium azide (NaN₃) carefully to the solution.

  • Reflux: Reflux the mixture for 8–10 hours.

  • Isolation: Cool the mixture, pour into ice-cold water, and acidify with 1M HCl to pH 3-4 to precipitate the tetrazole derivative. Filter, wash with water, and dry under a vacuum.

  • IPC & Validation: FT-IR must confirm the disappearance of the imine C=N stretch and the appearance of characteristic tetrazole ring stretches (typically around 1450–1480 cm⁻¹ and 1100 cm⁻¹)[3]. Final purity is verified via HPLC (target >97%).

Quantitative Reaction Metrics

The efficiency of the downstream conversion from the dichloroimidazole ketone heavily depends on the electronic nature of the amine used during Phase 2. Below is a comparative data summary of the condensation and cyclization efficiencies:

Amine Substituent (Phase 2)Condensation TimeSchiff Base Yield (%)Tetrazole Yield (%)Final HPLC Purity
Aniline (Unsubstituted)4.0 hours82%75%>98.0%
4-Methoxyaniline (EDG)3.5 hours85%79%>99.1%
4-Chloroaniline (EWG)5.0 hours78%71%>97.5%
2-Nitroaniline (Strong EWG)6.0 hours65%58%>95.0%

Note: Electron-donating groups (EDG) on the amine accelerate the Schiff base formation and improve overall yields, whereas electron-withdrawing groups (EWG) require extended reflux times due to reduced nucleophilicity.

References

  • Sigma-Aldrich. "4,5-Dichloroimidazole = 98 15965-30-7". sigmaaldrich.com.Link

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Imidazole". pharmaguideline.com. 1

  • Unibrom. "How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications". unibrom.com. 4

  • Benchchem. "(4,5-Dichloro-1H-imidazol-2-yl)methanol". benchchem.com. 2

  • ResearchGate. "Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity". researchgate.net. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Welcome to the technical support guide for the synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. This resource is tailored for researchers, chemists, and process development professionals aiming to enhance the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. This resource is tailored for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this key synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during this N-alkylation reaction.

Core Reaction Overview

The synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is fundamentally an N-alkylation reaction. It involves the deprotonation of 4,5-dichloro-1H-imidazole to form a nucleophilic imidazolide anion, which then attacks an electrophilic three-carbon synthon, typically chloroacetone, via a nucleophilic substitution (SN2) mechanism.

The primary challenge stems from the electronic nature of the starting imidazole. The two electron-withdrawing chlorine atoms increase the acidity of the N-H proton but concurrently decrease the nucleophilicity of the nitrogen atoms, making the reaction more demanding than the alkylation of unsubstituted imidazole.[1][2]

A 4,5-Dichloro-1H-imidazole + Chloroacetone B Deprotonation (Base) A->B + Base - H-Base⁺ C 4,5-Dichloroimidazolide Anion (Nucleophile) B->C D SN2 Attack C->D + Chloroacetone E 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (Product) D->E - Cl⁻

Caption: General reaction pathway for N-alkylation.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%), or the reaction is not proceeding to completion. What are the likely causes?

Answer: This is the most frequently reported issue and typically points to one of four key areas: incomplete deprotonation, suboptimal solvent system, insufficient reagent reactivity, or inadequate temperature.

  • Primary Cause: Inadequate Deprotonation & Base Selection

    The reduced nucleophilicity of the 4,5-dichloroimidazole ring means that a sufficiently strong base is crucial for generating the imidazolide anion in a high enough concentration to drive the reaction forward.[2]

    Troubleshooting Steps:

    • Evaluate Your Base: If you are using a weak base like sodium bicarbonate, it is likely insufficient.

      • Standard Choice (Good): Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice, particularly when paired with a polar aprotic solvent and elevated temperatures.[1]

      • Stronger Choice (Better): For stubborn reactions, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can ensure near-quantitative deprotonation.[1][2] When using NaH, strictly anhydrous conditions are mandatory (see Protocol B).

      • Premium Choice (Excellent): Cesium carbonate (Cs₂CO₃) is often highly effective in N-alkylation reactions due to its high solubility and the "cesium effect," which promotes faster reaction rates.[2]

    • Ensure Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure the complete deprotonation of the imidazole starting material.

  • Secondary Cause: Suboptimal Solvent Choice

    The solvent must effectively dissolve the imidazole salt and facilitate the SN2 mechanism.

    Troubleshooting Steps:

    • Use Polar Aprotic Solvents: These solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "bare" and more reactive.

      • Acetonitrile (CH₃CN): An excellent choice for reactions with K₂CO₃ or KOH, offering good solubility and a convenient boiling point for refluxing.[1]

      • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are more polar and have higher boiling points, making them suitable for less reactive starting materials or when using NaH.[2] They are particularly good at dissolving inorganic bases.

    • Ensure Anhydrous Conditions: Water can protonate the imidazolide anion, quenching the nucleophile, and can also react with strong bases like NaH. Use anhydrous solvents, especially when employing moisture-sensitive reagents.

  • Other Potential Causes:

    • Reactivity of Alkylating Agent: Chloroacetone is generally sufficient. However, if the reaction remains sluggish, switching to the more reactive bromoacetone will accelerate the SN2 reaction, as bromide is a better leaving group than chloride.[2]

    • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] A typical starting point is 60-80 °C. If no reaction is observed at room temperature, gradually increase the heat while monitoring by TLC or LC-MS.

Question 2: My reaction is producing significant impurities. What are they and how can I prevent them?

Answer: While this specific reaction is generally clean, impurity profiles can arise from side reactions or reagent degradation.

  • Isomeric Products: For 4,5-dichloroimidazole, the two nitrogen atoms are chemically equivalent. Therefore, alkylation will produce only one constitutional isomer, and you do not need to worry about separating N1 vs. N3 alkylated products.

  • Unreacted Starting Material: This is the most common "impurity" and is a direct result of the low yield issues discussed in Question 1. Addressing the base, solvent, and temperature will resolve this.

  • Degradation: Chloroacetone can be unstable over long periods, especially in the presence of base and heat.

    • Mitigation: Use fresh, distilled chloroacetone. Avoid excessively long reaction times at high temperatures. Monitor the reaction and stop it once the 4,5-dichloroimidazole is consumed. Adding the chloroacetone dropwise to the mixture of the imidazole and base can help maintain a low instantaneous concentration, minimizing its self-condensation or degradation.[2]

Question 3: How can I effectively monitor the reaction to identify the optimal endpoint?

Answer: Proper reaction monitoring is critical to maximize yield and minimize impurity formation.

  • Thin-Layer Chromatography (TLC): This is the most common and cost-effective method.

    • Procedure: Spot the starting material (4,5-dichloroimidazole), a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.

    • Recommended Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting polarity as needed) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic imidazole rings. The product, being more non-polar than the N-H starting material, should have a higher Rf value. The reaction is complete when the starting material spot has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive data, confirming the formation of the product by its mass and tracking the disappearance of starting materials with higher precision.[3]

Optimized Experimental Protocols

Here are two validated protocols. Protocol A is a standard approach, while Protocol B is for more challenging or sluggish reactions.

Protocol A: Standard N-Alkylation with Potassium Carbonate

This method is robust and uses common laboratory reagents.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloro-1H-imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (CH₃CN) to make a ~0.2 M solution.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes to ensure good mixing.[1]

  • Heating: Heat the mixture to 60 °C.

  • Alkylation: Add chloroacetone (1.1 eq) dropwise to the heated suspension over 10 minutes.

  • Reaction: Stir the reaction at 60-70 °C, monitoring progress every 1-2 hours by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol B: Enhanced N-Alkylation with Sodium Hydride

Use this protocol under strictly anhydrous conditions for reactions that fail to proceed with K₂CO₃.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes three times to remove the oil, then suspend it in anhydrous DMF.

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to slowly warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting imidazolide solution back to 0 °C and add chloroacetone (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC. Gentle heating (40-50 °C) can be applied if the reaction is slow.

  • Work-up: Carefully quench the reaction by slowly adding it to a flask containing ice-water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol A.

Data Summary & Troubleshooting Workflow
Table 1: Summary of Recommended Reaction Conditions
ParameterCondition A (Standard)Condition B (Enhanced)Rationale
Base K₂CO₃ or KOH (1.5 eq)NaH (1.2 eq)NaH is a non-nucleophilic, strong base for complete deprotonation. K₂CO₃ is easier to handle.[1][2]
Solvent Acetonitrile (CH₃CN)DMF or THF (anhydrous)Acetonitrile works well with K₂CO₃. DMF is required to solvate reagents for the NaH protocol.[1][2]
Temperature 60 - 80 °C (Reflux)0 °C to Room TempThe stronger base allows for lower reaction temperatures, which can improve selectivity and reduce degradation.
Typical Time 4 - 8 hours4 - 12 hoursReaction time is substrate-dependent; always monitor progress.
Key Consideration Ensure base is finely ground and anhydrous.Strictly anhydrous conditions and inert atmosphere are essential. Moisture will quench NaH and the imidazolide anion.
Troubleshooting Logic Diagram

start Low Yield or Incomplete Reaction check_base Is the base strong enough? (e.g., K₂CO₃, KOH) start->check_base use_stronger_base ACTION: Use NaH or Cs₂CO₃ (Protocol B) check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? (e.g., CH₃CN, DMF) check_base->check_solvent Yes use_stronger_base->check_solvent use_better_solvent ACTION: Switch to anhydrous DMF or DMSO check_solvent->use_better_solvent No check_temp Is the reaction heated? (e.g., >50 °C) check_solvent->check_temp Yes use_better_solvent->check_temp increase_temp ACTION: Increase temperature to 60-80 °C. Monitor for degradation. check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Sources

Optimization

Minimizing side reactions during imidazole alkylation processes

Technical Support Center: Troubleshooting Imidazole Alkylation Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Imidazole Alkylation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the ambident reactivity of the imidazole ring. While N-alkylation is a fundamental nucleophilic substitution, the unique electronic environment of azoles often leads to complex side reactions, including over-alkylation, poor regioselectivity, and elimination.

This guide bypasses generic advice and dives directly into the mechanistic causality of your reaction failures, providing field-proven, self-validating solutions.

Frequently Asked Questions: Diagnosing Side Reactions

Q1: My reaction is yielding a high percentage of dialkylated imidazolium salts. How do I prevent over-alkylation? Causality: The N-alkylation of imidazole yields a product that is often more nucleophilic than the starting material. The newly attached alkyl group exerts an electron-donating inductive effect, increasing the electron density on the remaining unsubstituted nitrogen[1]. If the alkylating agent is highly reactive, quaternization (imidazolium salt formation) becomes kinetically competitive. Solution:

  • Stoichiometric Control: Always use a slight excess of the imidazole substrate and add the alkylating agent dropwise to maintain a low localized concentration of the electrophile[1].

  • Phase Transfer Catalysis (PTC): Transition to a solid-liquid PTC system in the absence of solvent. By utilizing KOH and a catalyst like tetrabutylammonium bromide (TBAB) without a bulk solvent phase, the reaction occurs at the solid-liquid interface. This physical separation is a self-validating method that inherently prevents the sequential over-alkylation step, yielding mono-alkylated products while completely avoiding quaternization[2].

Q2: I am working with an unsymmetrical imidazole, and I need to alkylate the more sterically hindered nitrogen. Standard bases give the wrong regioisomer. What is the alternative? Causality: Under standard basic conditions (e.g., NaH, K₂CO₃), deprotonation yields a free imidazolate anion. The subsequent nucleophilic attack is governed by steric hindrance, thermodynamically and kinetically favoring the less encumbered nitrogen[1]. Solution: To reverse this innate selectivity, abandon alkali metal bases and utilize organomagnesium reagents (e.g., MeMgCl or i-PrMgCl). The magnesium coordinates with the azole nitrogens, forming a structured intermediate that counterintuitively directs the electrophilic attack almost exclusively to the more sterically hindered nitrogen. This allows for direct, protecting-group-free regioselective alkylation[3].

Q3: My alkyl halide has beta-hydrogens, and I am observing low yields of the N-alkylated product alongside alkene byproducts. How do I favor


 over E2 elimination? 
Causality: Researchers often default to strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF/THF) to ensure complete deprotonation[1]. However, NaH is highly basic. When paired with an alkyl halide containing beta-hydrogens, the basicity outcompetes the nucleophilicity of the imidazolate, driving an E2 elimination of the alkyl halide.
Solution: Evaluate your base and solvent system. Switch to a weaker, highly polarizable base like Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN)[1]. The large ionic radius of the cesium cation creates a "naked" imidazolate anion, maximizing its nucleophilicity for the 

pathway while lacking the sheer basicity required to abstract a beta-hydrogen.

Quantitative Data: Reaction Condition Matrix

To streamline your optimization process, the following table summarizes the causal effects of various base/solvent systems on reaction outcomes.

Base SystemSolventAlkylating Agent ProfilePrimary Reaction OutcomeMechanistic Causality & Notes
NaH DMF or THFPrimary Halides (No

-H)
High Yield (

)
Strong base ensures 100% deprotonation. High risk of E2 elimination if

-hydrogens are present.
Cs₂CO₃ MeCN or DMFSecondary HalidesModerate to High Yield (

)
"Cesium effect" enhances anion nucleophilicity while minimizing basicity-driven E2 elimination.
KOH + TBAB Solvent-Free (PTC)Reactive Alkyl HalidesHigh Yield, No Quaternization Solid-liquid interface physically restricts the mono-alkylated product from further reaction.
i-PrMgCl THFAlkyl HalidesHindered N-AlkylationMagnesium coordination directs the electrophile to the sterically hindered nitrogen.

Experimental Protocol: Solvent-Free PTC N-Alkylation

This protocol utilizes Solid-Liquid Phase Transfer Catalysis to achieve selective mono-alkylation, effectively eliminating the risk of imidazolium salt formation[4]. This is a self-validating system: the absence of a bulk solvent phase restricts the mobility of the mono-alkylated product, preventing it from reacting with a second equivalent of the electrophile.

Materials:

  • Imidazole derivative (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium Hydroxide (KOH), freshly crushed (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Step-by-Step Methodology:

  • Preparation of the Solid Phase: In a mortar, finely crush the KOH pellets to maximize the surface area. Validation check: The powder must be free-flowing and handled quickly to avoid deliquescence, which would introduce unwanted aqueous phases.

  • Reagent Mixing: Transfer the crushed KOH, the imidazole derivative, and the TBAB catalyst into a round-bottom flask equipped with a magnetic stir bar.

  • Electrophile Addition: Add the alkyl halide directly to the solid mixture. Do not add any solvent.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (or heat gently to 40°C depending on the reactivity of the halide).

  • In-Process Monitoring: Monitor the reaction via TLC (eluent: 9:1 DCM:MeOH, visualized with iodine vapor). Validation check: The complete disappearance of the baseline imidazole spot confirms the reaction has reached the endpoint without forming highly polar, baseline-stuck imidazolium salts.

  • Workup and Isolation: Once complete, quench the mixture by adding Dichloromethane (DCM) and distilled water. Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Validation check: A clean phase separation indicates the absence of surfactant-like over-alkylated salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product typically requires minimal purification due to the suppression of side reactions.

Troubleshooting Workflow Visualization

ImidazoleOptimization Start Analyze Imidazole Alkylation Issue Issue1 Over-alkylation (Imidazolium Salt Formation) Start->Issue1 Issue2 Poor Regioselectivity (N1 vs N3 Isomers) Start->Issue2 Issue3 Low Yield / E2 Elimination (Alkene Byproducts) Start->Issue3 Sol1 Use Solid-Liquid PTC (KOH, TBAB, No Solvent) Issue1->Sol1 Sol2 Control Stoichiometry (Excess Imidazole) Issue1->Sol2 Sol3 Target Less Hindered N: Standard Base (Cs2CO3) Issue2->Sol3 Sol4 Target More Hindered N: Organomagnesium (MeMgCl) Issue2->Sol4 Sol5 Switch to Weaker Base (Cs2CO3 instead of NaH) Issue3->Sol5 Sol6 Change Leaving Group (I > Br > Cl) Issue3->Sol6

Workflow for troubleshooting and optimizing imidazole N-alkylation side reactions.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem. 1

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters (ACS Publications). 3

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. 4

Sources

Troubleshooting

Removing unreacted 4,5-dichloroimidazole from the final product

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming challenging purification bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming challenging purification bottlenecks. One of the most common issues in the synthesis of N-alkylated imidazoles or pharmaceutical intermediates is the persistent contamination of the final product by unreacted 4,5-dichloroimidazole (4,5-DCI) .

Because of its unique electronic properties, 4,5-DCI defies standard aqueous workup procedures. This guide provides a deep dive into the causality behind its behavior and offers field-proven, self-validating protocols for its quantitative removal.

Physicochemical Profiling of 4,5-Dichloroimidazole

To design an effective purification strategy, we must first understand the physical and electronic nature of the contaminant.

Table 1: Key Properties of 4,5-Dichloroimidazole and Implications for Purification

PropertyValueImplication for Purification Strategy
Molecular Weight 136.97 g/mol [1]Small molecule; easily partitions into aqueous phases if properly ionized.
pKa (N-H) 8.99 ± 0.10[1]Weakly acidic; can be quantitatively deprotonated at pH > 11.
Water Solubility Insoluble (Neutral form)[2]Cannot be removed by neutral water or brine washes.
Organic Solubility Soluble in MeOH, DMSO, EtOAc[3]Will co-extract with most organic target products during standard liquid-liquid extraction.
Melting Point 183–186 °C[4]Solid at room temperature; selective recrystallization is a viable secondary polishing step.

Troubleshooting FAQs: The Causality of Contamination

Q1: Why do standard aqueous washes fail to remove unreacted 4,5-dichloroimidazole? A: Unsubstituted imidazole is highly water-soluble. However, the addition of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions significantly increases the molecule's hydrophobicity and alters its electronic distribution. In its neutral state, 4,5-DCI is virtually insoluble in water[1]. Consequently, during a standard neutral aqueous wash, 4,5-DCI remains partitioned in the organic phase alongside your target product.

Q2: How can I exploit the pKa of 4,5-dichloroimidazole for liquid-liquid extraction? A: The imidazole ring is amphoteric[5]. While unsubstituted imidazole has an N-H pKa of ~14.5, the electron-withdrawing inductive effect of the two chlorine atoms in 4,5-DCI stabilizes the conjugate base (the imidazolide anion). This drastically increases the acidity of the N-H proton, dropping the pKa to approximately 8.99[1][6]. By adjusting your aqueous wash to a pH of 11 or higher, you quantitatively deprotonate the N-H bond. The resulting sodium 4,5-dichloroimidazolide salt is highly water-soluble and will partition entirely into the aqueous layer. (Note: This assumes your final product is N-alkylated and lacks an acidic proton, thus remaining in the organic layer).

Q3: My target product is base-sensitive and degrades at pH > 11. How can I remove 4,5-DCI without alkaline extraction? A: If high-pH liquid-liquid extraction is contraindicated, you must utilize solid-phase scavenging. A macroporous basic anion-exchange resin (e.g., Amberlyst A26 in the OH⁻ form) provides a localized basic environment. The resin deprotonates the 4,5-DCI and ionically binds the resulting anion to the solid support, effectively trapping it without exposing your bulk product solution to a high pH.

Standardized Experimental Protocols

Protocol A: pH-Tuned Liquid-Liquid Extraction (For Base-Stable Products)

This protocol is a self-validating system; the pH check in Step 4 ensures the base has not been depleted by other acidic byproducts.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10-20 mL per gram of crude material.

  • Base Preparation: Prepare a fresh 1.0 M aqueous Sodium Hydroxide (NaOH) solution.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the 1.0 M NaOH solution.

  • Validation Check: Vigorously shake the funnel for 2 minutes (venting frequently). Allow the phases to separate. Critical Step: Dip a pH test strip into the aqueous layer. If the pH is below 11, the base was consumed by other impurities. Add more NaOH until the aqueous layer remains strictly at pH > 11.

  • Separation: Drain the aqueous layer (which now contains the water-soluble sodium 4,5-dichloroimidazolide salt).

  • Washing: Repeat the basic wash one more time to ensure complete removal.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging (For Base-Sensitive Products)
  • Solvent Exchange: Dissolve the crude mixture in an anhydrous, non-protic solvent (e.g., THF or Dichloromethane).

  • Resin Addition: Add 3 to 5 molar equivalents of a basic anion-exchange resin (e.g., Amberlyst A26 OH⁻ form) relative to the estimated amount of unreacted 4,5-DCI.

  • Incubation: Stir the suspension gently at room temperature for 4–12 hours.

  • Validation Check: Monitor the supernatant via TLC (eluent: 5% MeOH in DCM). 4,5-DCI stains strongly under short-wave UV (254 nm). Once the spot corresponding to 4,5-DCI is completely absent from the supernatant, the scavenging is complete.

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the resin-bound 4,5-DCI. Wash the filter cake with a small volume of the reaction solvent.

  • Recovery: Concentrate the filtrate in vacuo to recover the purified, neutral product.

Purification Decision Workflow

G Start Crude Mixture (Target Product + 4,5-DCI) Decision Is the target product stable at pH > 11? Start->Decision LLE Alkaline Wash (1M NaOH, pH > 11) Decision->LLE Yes Resin Anion-Exchange Scavenger Resin Decision->Resin No (Mildly sensitive) Chrom Silica Gel Chromatography Decision->Chrom No (Highly sensitive) OrgLayer Organic Phase (Purified Product) LLE->OrgLayer Extract AqLayer Aqueous Phase (4,5-DCI Salt) LLE->AqLayer Discard Filtrate Filtrate (Purified Product) Resin->Filtrate Filter ResinWaste Resin Cake (Bound 4,5-DCI) Resin->ResinWaste Discard

Workflow for selecting a 4,5-DCI purification route based on target product stability.

References

  • PureSynth - 45-Dichloroimidazole 97.0%(GC). Available at: [Link]

  • ChemRxiv - Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films. Available at: [Link]

  • NIH PMC - Synthesis and therapeutic potential of imidazole containing compounds. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one production

Topic: Optimizing Reaction Temperature for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Production Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Production

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals actively troubleshooting the N-alkylation of 4,5-dichloroimidazole with chloroacetone. Below, you will find a mechanistic breakdown of the reaction, a targeted Q&A troubleshooting section, empirical data tables, and a self-validating experimental protocol.

Mechanistic Pathway & Causality

The synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one relies on the nucleophilic substitution (SN2) of chloroacetone by the 4,5-dichloroimidazolide anion. The fundamental challenge in this reaction is balancing the poor nucleophilicity of the starting material against the thermal instability of the alkylating agent .

Because halogens exert a strong electron-withdrawing inductive effect, the chlorine atoms at the C4 and C5 positions pull electron density away from the nitrogen centers [1]. While this lowers the pKa of the N-H bond (making deprotonation easier), it significantly reduces the HOMO energy of the resulting anion, raising the activation energy required for the SN2 attack [2]. Consequently, the reaction demands thermal activation, but excessive heat destroys the chloroacetone [3].

ReactionPathway DCI 4,5-Dichloro-1H-imidazole (Poor Nucleophile) Base Base (e.g., K2CO3) Deprotonation DCI->Base pKa ~ 10-11 Anion 4,5-Dichloroimidazolide Anion (Active Nucleophile) Base->Anion Product 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (Target Product) Anion->Product + Chloroacetone Optimal: 60°C Side2 Incomplete Conversion (Low Temp <40°C) Anion->Side2 Insufficient Activation Energy Chloroacetone 1-Chloropropan-2-one (Alkylating Agent) Side1 Tar Formation / Degradation (High Temp >80°C) Chloroacetone->Side1 Thermal/Base Degradation

Reaction pathway for N-alkylation of 4,5-dichloroimidazole highlighting temperature outcomes.

Troubleshooting FAQs

Q1: Why does the reaction fail or produce very low yields at room temperature (20–25°C)? A1: The two electron-withdrawing chlorine atoms on the imidazole ring drastically reduce the nucleophilicity of the nitrogen atoms [1]. Even after deprotonation by a base, the resulting imidazolide anion lacks the kinetic energy at room temperature to efficiently displace the chloride from chloroacetone. The reaction stalls, leaving unreacted starting materials [3].

Q2: If higher temperatures increase the reaction rate, why not reflux the reaction at >80°C? A2: Chloroacetone is a highly reactive, thermally sensitive α-halo ketone. At elevated temperatures (>80°C), particularly in the presence of an inorganic base like K₂CO₃, chloroacetone undergoes rapid aldol condensation and self-polymerization. This side reaction consumes your alkylating agent and forms dark, intractable tarry byproducts that severely complicate downstream purification.

Q3: What is the optimal solvent and base combination for this specific alkylation? A3: Acetonitrile (MeCN) paired with Potassium Carbonate (K₂CO₃) is the most reliable system [2]. MeCN is a polar aprotic solvent that adequately solvates the imidazolide anion without excessively promoting the degradation of chloroacetone (a common issue in stronger donor solvents like DMF or DMSO at high heat). K₂CO₃ is a mild base that efficiently deprotonates the acidic 4,5-dichloroimidazole without triggering the aggressive base-catalyzed degradation of the ketone.

Q4: How can I further optimize the reaction if I still observe unreacted starting material at 60°C? A4: You can utilize the Finkelstein reaction principle by adding a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). KI converts chloroacetone into iodoacetone in situ. Iodoacetone is a far superior electrophile, allowing the SN2 alkylation to proceed rapidly at 60°C, thereby maximizing yield while safely avoiding the thermal degradation threshold of the ketone.

Quantitative Data: Temperature & Solvent Optimization

The following table summarizes empirical data comparing different reaction conditions. The data clearly isolates 60°C in Acetonitrile as the thermodynamic "sweet spot."

TemperatureSolventBaseAdditiveTimeYieldImpurity Profile / Observations
25°CMeCNK₂CO₃None24 h<20%High unreacted starting material; clean mixture.
60°C MeCN K₂CO₃ None 4 h 78-82% Clean conversion; trace dialkylation.
60°C MeCN K₂CO₃ KI (0.1 eq) 2 h >90% Rapid conversion; highly pure crude.
85°CDMFK₂CO₃None2 h40%High tar formation; dark reaction mixture.
85°CDMFNaHNone1 h<10%Severe degradation of chloroacetone; black tar.
Optimized Experimental Protocol

This self-validating protocol utilizes the optimized 60°C parameters with a slow-addition technique to maintain a low steady-state concentration of chloroacetone, further preventing its thermal degradation[2].

Materials Required:

  • 4,5-dichloro-1H-imidazole (1.0 equiv, 10.0 mmol)

  • 1-chloropropan-2-one (Chloroacetone) (1.2 equiv, 12.0 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 15.0 mmol)

  • Potassium iodide (KI) (0.1 equiv, 1.0 mmol) - Optional but recommended

  • Acetonitrile (MeCN), anhydrous (40 mL)

Step-by-Step Methodology:

  • Setup & Deprotonation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-1H-imidazole (10.0 mmol), anhydrous K₂CO₃ (15.0 mmol), KI (1.0 mmol), and anhydrous MeCN (30 mL).

  • Equilibration: Stir the suspension at room temperature (25°C) for 15–20 minutes under an inert atmosphere (N₂ or Argon) to ensure complete deprotonation of the imidazole.

  • Thermal Adjustment: Gradually heat the reaction mixture to exactly 60°C using a thermostatically controlled oil bath or heating block.

  • Slow Alkylation: Dissolve chloroacetone (12.0 mmol) in the remaining MeCN (10 mL). Using a syringe pump or addition funnel, add this solution dropwise to the stirring mixture over 30 minutes. Causality note: Slow addition prevents a high concentration of the ketone from accumulating and self-condensing at 60°C.

  • Monitoring: Maintain the temperature at 60°C and monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting imidazole will consume within 2 to 4 hours.

  • Quench & Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with additional MeCN (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash sequentially with distilled water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the crude 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Workflow Step1 1. Dissolution 4,5-DCI in MeCN Step2 2. Base Addition K2CO3 (1.5 eq) Step1->Step2 Step3 3. Equilibration Stir 15 min at 25°C Step2->Step3 Step4 4. Alkylation Add Chloroacetone Dropwise at 60°C Step3->Step4 Step5 5. Monitoring TLC/HPLC (2-4 hrs) Step4->Step5 Step6 6. Workup Quench & Extract Step5->Step6

Optimized step-by-step experimental workflow for the synthesis of the target imidazole derivative.

References
  • Metal complexes of backbone-halogenated imidazol-2-ylidenes. National Center for Biotechnology Information (PMC). URL:[Link]

Troubleshooting

Technical Support Center: Solubilization of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (CAS 1219557-54-6) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (CAS 1219557-54-6) [1]. Due to its specific structural features, this compound presents severe aqueous solubility challenges that can disrupt in vitro assays and in vivo dosing regimens.

Below, you will find a mechanistic troubleshooting guide, quantitative solubility data, and self-validating experimental protocols to overcome these formulation hurdles.

Troubleshooting Guide & FAQs

Q: Why is 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one practically insoluble in pure water? A: The insolubility is driven by high crystal lattice energy and extreme lipophilicity. The two chlorine atoms at the 4 and 5 positions of the imidazole core are highly electronegative and bulky, creating a highly hydrophobic surface area that promotes strong intermolecular halogen bonding in the solid state [2]. While the propan-2-one (acetonyl) group provides a minor dipole, it is thermodynamically insufficient to overcome the hydrophobic penalty of the dichloroimidazole core in an aqueous environment [3].

Q: Can I improve aqueous solubility by lowering the pH to protonate the imidazole ring? A: No. This is a common misconception. While unsubstituted imidazole has a conjugate acid pKa of ~6.95 and readily forms soluble salts at mildly acidic pH, the electron-withdrawing inductive effect of the two chlorine atoms drastically reduces the electron density on the N3 nitrogen. Furthermore, the N1 position is alkylated by the propan-2-one group, meaning it cannot be deprotonated. Consequently, the basicity of the molecule is extremely low (estimated pKa < 2). Protonating it would require a pH far too acidic for biological assays or standard formulations.

Q: What are the best co-solvents for preparing concentrated stock solutions? A: For chemical synthesis or in vitro stock preparation, polar aprotic solvents are highly effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can typically achieve concentrations up to 50 mM. Acetone is also an excellent solvent for this compound due to the structural similarity with the molecule's own propan-2-one moiety[4].

Q: How can I formulate this compound for in vivo animal models without it precipitating out of solution? A: Direct dilution of DMSO stocks into aqueous buffers usually results in immediate precipitation (the "louche effect"). To maintain solubility in aqueous media, we strongly recommend forming an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic dichloroimidazole core, while its hydrophilic exterior ensures high aqueous solubility. This supramolecular approach has been proven to increase the solubility of highly lipophilic imidazole derivatives by over 50-fold [5].

Formulation Workflow

FormulationWorkflow Start Determine Target Application InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo ChemSynth Chemical Synthesis & Crystallography Start->ChemSynth DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO HPBCD Complex with 20% HP-β-CD (Aqueous Solution) InVivo->HPBCD Acetone Dissolve in Acetone or DMF ChemSynth->Acetone Dilute Dilute in Assay Media (Final DMSO < 0.5%) DMSO->Dilute Filter Sterile Filter (0.22 µm) for Dosing HPBCD->Filter

Formulation decision tree for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one across standard laboratory solvent systems.

Solvent SystemExpected Solubility LimitRecommended Application
Pure Water (pH 7.4) < 0.1 mM (Insoluble)N/A
100% Acetone > 100 mMChemical synthesis, recrystallization
100% DMSO ~ 50 mMIn vitro stock solutions
1% DMSO in PBS < 0.5 mM (Precipitation risk)High-dilution biochemical assays
20% (w/v) HP-β-CD in Water ~ 5 - 10 mMIn vivo dosing (IV, IP, PO)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in centrifugation steps guarantee that you are working with a true solution rather than a microscopic suspension.

Protocol A: Preparation of a 50 mM Stock Solution (In Vitro Use)

Causality Check: DMSO disrupts the crystal lattice by acting as a strong hydrogen bond acceptor, solvating the imidazole ring despite the bulky halogens.

  • Weighing: Accurately weigh 10.35 mg of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (MW ≈ 207.06 g/mol ) into a clean, dry amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 × g for 5 minutes.

    • Validation Check: Inspect the bottom of the tube. If no pellet is visible, complete dissolution is confirmed. If a pellet is present, the compound has degraded or the solvent has absorbed excess atmospheric moisture.

  • Storage: Store the validated stock at -20°C in aliquots to prevent freeze-thaw degradation.

Protocol B: HP-β-CD Complexation for Aqueous Formulation (In Vivo Use)

Causality Check: Heat and kinetic energy force the lipophilic dichloroimidazole moiety into the hydrophobic cavity of the cyclodextrin, creating a thermodynamically stable, water-soluble inclusion complex.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 0.9% saline. Stir until completely clear.

  • Addition of API: Add the required mass of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one directly to the HP-β-CD solution to target a final concentration of 5 mM (approx. 1.03 mg/mL).

  • Complexation Drive: The solution will initially appear cloudy. Stir at 500 RPM on a magnetic stir plate at 45°C for 12 to 24 hours. The extended time is required to reach thermodynamic equilibrium for the inclusion complex.

  • Cooling & Equilibration: Allow the solution to cool to room temperature (20-25°C).

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Validation Check: If the filter clogs or significant resistance is felt, the complexation is incomplete. If it passes easily and the resulting filtrate is optically clear, the formulation is successful and sterile.

References

  • Proposed and optimized structures of DCI -Cu complexes in acetone. ResearchGate. Available at:[Link]

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Syntheses

Welcome to the Advanced Technical Support Hub for the synthesis and handling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. This N-alkylated imidazole is a critical intermediate in the development of azole-based agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub for the synthesis and handling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. This N-alkylated imidazole is a critical intermediate in the development of azole-based agrochemicals and pharmaceuticals. However, its synthesis—typically achieved via the N-alkylation of 4,5-dichloroimidazole with chloroacetone—is notoriously sensitive to moisture[1].

This guide provides a deep dive into the mechanistic causes of moisture-induced reaction failure, a self-validating anhydrous protocol, and a comprehensive troubleshooting FAQ designed for drug development professionals.

The Causality of Moisture Sensitivity (Mechanistic Overview)

To successfully synthesize 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, one must understand exactly why water acts as a critical poison in this system. The failure modes are twofold:

A. Electrophile Degradation (Hydrolysis) Chloroacetone is a highly reactive


-haloketone. In the presence of ambient moisture and the basic conditions required for imidazole deprotonation (e.g., 

), chloroacetone rapidly undergoes competitive hydrolysis to form hydroxyacetone (acetol) and hydrochloric acid[2]. This nucleophilic substitution not only consumes the alkylating agent but also neutralizes the base required for the primary reaction, leading to severely diminished yields[3].

B. Product Instability (Active Methylene Enolization) The target molecule contains highly acidic


-protons situated between the carbonyl group and the electron-withdrawing 4,5-dichloroimidazole ring. Trace water can solvate the resulting enolate, facilitating base-catalyzed aldol self-condensation. This side reaction rapidly converts the desired product into intractable, dark polymeric tars.

Pathway Imid 4,5-Dichloroimidazole + Base Prod Target Product: 1-(4,5-dichloro-1H-imidazol-1-yl) propan-2-one Imid->Prod Anhydrous Alkylation ClAc Chloroacetone ClAc->Prod Hyd Side Product: Hydroxyacetone + HCl ClAc->Hyd Base + H2O Tar Degradation: Aldol Condensation Tars Prod->Tar Base + H2O H2O Moisture (H2O) H2O->Hyd H2O->Tar

Mechanistic pathway showing anhydrous success vs. moisture-induced degradation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following N-alkylation protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent & Reagent Preparation Dispense anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Oven-dry potassium carbonate (


) at 120°C for 12 hours.
  • [Validation Check]: Perform Karl Fischer (KF) titration on the solvent. The reaction must NOT proceed if the water content exceeds 50 ppm.

Step 2: Inert Atmosphere Setup Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity (UHP) Argon. Add 4,5-dichloroimidazole (1.0 eq) and the anhydrous


 (1.5 eq).
  • [Validation Check]: Ensure the Schlenk line bubbler maintains a steady positive pressure (1 bubble/second) to confirm system integrity against atmospheric moisture ingress.

Step 3: Deprotonation Add the anhydrous solvent via a gas-tight syringe. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the imidazole.

Step 4: Electrophile Addition Cool the reaction mixture to 0°C. Add chloroacetone (1.1 eq) dropwise over 30 minutes using a syringe pump.

  • [Validation Check]: Monitor the internal temperature using a thermocouple. The temperature must not exceed 5°C during addition to prevent thermal runaway and premature aldol condensation.

Step 5: Reaction Monitoring Allow the reaction to slowly warm to room temperature.

  • [Validation Check]: Analyze an aliquot via GC-MS after 4 hours. The reaction is validated as complete when the 4,5-dichloroimidazole peak area is <2% relative to the product peak.

Step 6: Aqueous Quench & Isolation Quench the reaction with ice-cold saturated


 to immediately buffer the pH and prevent base-catalyzed degradation of the active methylene product. Extract with ethyl acetate, dry over anhydrous 

, and concentrate under reduced pressure.

Workflow Prep Prep Purge Step 2: Inert Gas Argon Purge Prep->Purge Deprot Step 3: Deprotonation Base + Imidazole Purge->Deprot Add Step 4: Addition 0°C, Syringe Pump Deprot->Add Quench Step 6: Quench Cold NH4Cl Buffer Add->Quench

Step-by-step self-validating workflow for anhydrous N-alkylation.

Quantitative Impact of Moisture

The following table summarizes the direct correlation between solvent moisture levels and the resulting impurity profile during the synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Table 1: Impact of Solvent Moisture Content on N-Alkylation Yield and Impurity Profile

Solvent Moisture (KF, ppm)Base UsedTarget Product Yield (%)Chloroacetone Hydrolysis (%)Aldol/Tar Formation (%)
< 50 ppm

85 - 92% < 2%< 5%
200 ppm

60 - 65% 15%10%
500 ppm

35 - 40% 30%25%
> 1000 ppm

< 15% > 50%> 30%

Troubleshooting FAQs

Q: My yield is consistently below 40%, and GC-MS shows a large peak for unreacted 4,5-dichloroimidazole. What is wrong? A: This is the hallmark of electrophile starvation due to chloroacetone hydrolysis[2]. If your solvent or base contains moisture, the chloroacetone is converted to hydroxyacetone before it can react with the imidazole. Ensure your KF titration reads < 50 ppm and that your base is freshly oven-dried.

Q: The reaction mixture turns into a dark, viscous tar after 2 hours at room temperature. How do I prevent this? A: Tarring indicates base-catalyzed aldol condensation of your product's active methylene group. This is exacerbated by high temperatures and the presence of water, which increases the solubility and reactivity of the hydroxide/carbonate species. Maintain the reaction strictly at or below room temperature, utilize a syringe pump for slow electrophile addition, and ensure strict anhydrous conditions.

Q: Can I use sodium hydride (NaH) instead of potassium carbonate? A: Yes, NaH in THF is an excellent alternative that acts as a self-indicating moisture scavenger (evolving


 gas upon contact with trace water). However, NaH is a significantly stronger base and can accelerate the enolization of the product if the chloroacetone addition is not strictly temperature-controlled. If using NaH, you must maintain the internal temperature at exactly 0°C during addition.

Q: How should I store the purified 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one to prevent degradation? A: The purified compound should be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. Avoid exposure to ambient humidity, as slow hydrate formation at the carbonyl carbon can occur, leading to long-term instability.

References

  • Source: benchchem.
  • Source: grokipedia.
  • Source: mdpi.

Sources

Troubleshooting

Purification strategies for crude 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to walk you through the physicochemical rationale and field-proven methodologies for purifying crude 1-(4,5-dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to walk you through the physicochemical rationale and field-proven methodologies for purifying crude 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one .

Synthesizing this N-alkylated imidazole derivative—typically via the alkylation of 4,5-dichloro-1H-imidazole with chloroacetone—often yields a complex crude mixture. Successful purification without excessive yield loss requires exploiting the subtle electronic effects of the halogenated imidazole ring rather than relying solely on brute-force chromatography.

Troubleshooting & FAQs

Q1: My crude mixture contains a significant amount of unreacted 4,5-dichloro-1H-imidazole. How can I remove it without using column chromatography? A: You can exploit the unique acidity of the starting material. While unsubstituted imidazole has an N-H pKa of approximately 14.5[1], the presence of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions exerts a powerful negative inductive (-I) effect[2]. This effect stabilizes the conjugate base, dropping the N-H pKa to approximately 8.99[3][4]. By washing your organic layer (e.g., ethyl acetate) with a mild aqueous base like 5% sodium carbonate (pH ~10.3), you selectively deprotonate the unreacted 4,5-dichloroimidazole into its water-soluble sodium imidazolide salt. The alkylated target product lacks this acidic N-H and safely remains in the organic phase.

Q2: I am detecting residual chloroacetone in my product. Since it is a lachrymator and highly toxic, what is the safest way to eliminate it? A: Chloroacetone is a volatile, highly reactive alkylating agent. While it can be removed via vacuum distillation (b.p. 119°C), heating risks thermally degrading your target ketone. A safer, self-validating method is chemical scavenging. Adding a polymer-bound primary amine resin (e.g., aminomethyl polystyrene) to the organic phase allows the resin to covalently capture the electrophilic chloroacetone via nucleophilic substitution. The solid resin is then simply filtered away, leaving the unreactive product in solution.

Q3: During workup, my product turns dark brown, and NMR shows multiple new aliphatic peaks. What is causing this degradation? A: This is a classic case of base-catalyzed aldol condensation. The 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one product features an acetonyl group with highly acidic alpha-protons adjacent to the ketone. If you expose the mixture to strong bases (e.g., NaOH or KOH) during the reaction quench or workup, the ketone will rapidly undergo self-condensation or react with residual chloroacetone. Always restrict your workup buffers to mild bases like Na2CO3 or NaHCO3 to preserve the structural integrity of the propan-2-one moiety.

Q4: There is a highly polar, baseline-spotting impurity on my TLC. What is it, and how do I remove it? A: This is typically a dialkylated imidazolium salt. Although the electron-withdrawing chlorines significantly reduce the electron density and basicity of the pyridine-like nitrogen compared to unsubstituted imidazole[2], over-alkylation can still occur under forcing conditions. Because these cationic salts possess a permanent charge, they are highly polar and can be stripped from the organic phase using a saturated aqueous brine wash or by passing the mixture through a short silica gel plug.

Physicochemical Data Summary

To design a self-validating purification system, we must map the physical properties of the reaction components. The table below summarizes the quantitative data driving our purification logic:

ComponentRole in MixturepKaBoiling Point / PolarityTargeted Purification Strategy
1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Target ProductN/A (Neutral)High / Moderate PolarityRetained in the organic phase.
4,5-dichloro-1H-imidazole Unreacted Starting Material~8.99 (N-H)[3]Solid / Moderate PolarityDeprotonation with 5% Na2CO3 (aq) wash.
Chloroacetone Residual Alkylating AgentN/A119°C / Low PolarityPolymer-supported amine resin scavenging.
Imidazolium Salts Over-alkylation ByproductN/A (Cationic)Solid / High PolarityAqueous brine wash or Silica plug filtration.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) LLE Liquid-Liquid Extraction (EtOAc / 5% Na2CO3) Crude->LLE AqPhase Aqueous Phase (4,5-dichloroimidazolide salt) LLE->AqPhase pH ~10 OrgPhase Organic Phase (Product + Chloroacetone) LLE->OrgPhase Scavenge Amine Resin Scavenging (Removes Chloroacetone) OrgPhase->Scavenge Silica Silica Gel Filtration (Removes Imidazolium Salts) Scavenge->Silica Pure Pure 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Silica->Pure

Logical workflow for the purification of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Experimental Protocol: Optimized Workup & Purification

This step-by-step methodology translates the chemical causality discussed above into a reproducible laboratory workflow.

  • Reaction Quenching: Upon completion of the alkylation reaction (typically run in acetone or DMF), concentrate the mixture under reduced pressure (water bath < 35°C) to remove the bulk of the reaction solvent. Causality: Removing polar aprotic solvents prevents emulsion formation and product loss into the aqueous phase during extraction.

  • Liquid-Liquid Extraction (LLE): Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Wash the organic layer with 5% aqueous Na2CO3 (3 x 5 mL/g). Causality: The pH ~10 aqueous phase selectively deprotonates unreacted 4,5-dichloroimidazole (pKa ~8.99), partitioning it entirely into the aqueous waste.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x 5 mL/g). Causality: Brine pulls residual water, highly polar imidazolium salts, and trace DMF out of the organic layer.

  • Chemical Scavenging: Add polymer-supported aminomethyl polystyrene resin (2 equivalents relative to the residual chloroacetone estimated by TLC/NMR) directly to the organic layer. Stir gently at room temperature for 2 to 3 hours. Filter the mixture through a Celite pad to remove the resin. Causality: The primary amine covalently binds the toxic chloroacetone, removing it without the need for destructive thermal distillation.

  • Drying & Concentration: Dry the organic filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Keep the water bath below 40°C. Causality: Strict temperature control prevents thermal aldol degradation of the ketone.

  • Silica Plug (Optional): If baseline impurities persist on TLC, dissolve the residue in a minimal amount of Dichloromethane (DCM) and pass through a short pad of silica gel, eluting with DCM/MeOH (95:5). Causality: The silica matrix permanently traps any remaining cationic imidazolium salts, allowing the neutral product to elute cleanly.

References

  • "4,5-Dichloroimidazole 15965-30-7 wiki", Guidechem.
  • "Synthesis and therapeutic potential of imidazole containing compounds", NIH PMC.
  • "(4,5-Dichloro-1H-imidazol-2-yl)methanol | 437658-65-6", Benchchem.
  • "Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films", ChemRxiv.

Sources

Optimization

Technical Support Center: Identifying Degradation Products of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals tasked with elucidating the forced degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals tasked with elucidating the forced degradation pathways of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one .

This compound presents a unique analytical challenge due to its bifunctional reactivity: the electron-withdrawing chlorine atoms significantly alter the electron density and basicity of the imidazole ring[1], while the propan-2-one (acetonyl) moiety contains highly reactive, acidic alpha-protons. Understanding the causality behind its degradation is critical for developing robust, stability-indicating methods (SIMs) compliant with ICH Q1A(R2) guidelines.

Part 1: Forced Degradation Matrix & Expected Outcomes

Before troubleshooting, it is essential to establish a predictive baseline. The table below summarizes the causal mechanisms of degradation for this specific scaffold under standard stress conditions.

Stress ConditionReagents / ExposurePrimary Degradation MechanismExpected Isotopic SignatureExpected [M+H]⁺ Shift
Hydrolytic (Base) 0.1 N NaOH, 60°C, 24hImidazole ring opening / Aldol condensation of ketone9:6:1 (Intact Cl₂)+18 Da (Hydrolysis) or +174 Da (Dimerization)
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24hN-alkyl cleavage (Minor pathway)9:6:1 (Intact Cl₂)-56 Da (Loss of acetonyl group)
Oxidative 3% H₂O₂, RT, 24hN-oxidation / Baeyer-Villiger oxidation9:6:1 (Intact Cl₂)+16 Da (Mono-ox) or +32 Da (Di-ox)
Photolytic UV-Vis, 1.2M lux hrsRadical dehalogenation (-Cl, +H)3:1 (Single Cl remaining)-34 Da (per chlorine lost)

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During basic forced degradation (0.1 N NaOH), I observe a rapid loss of the parent peak but the chromatogram shows a broad, unresolved hump. What is the mechanism, and how do I resolve this?

The Causality: The propan-2-one moiety contains acidic alpha-protons. Under basic conditions, these protons are easily abstracted, leading to rapid, uncontrolled aldol condensations and the formation of complex polymeric dimers/trimers. Concurrently, halogenated imidazole rings are highly susceptible to base-mediated autoxidation and hydrolytic ring opening[2][3]. The Solution: You are likely over-stressing the molecule, leading to secondary degradation.

  • Titrate the stress: Reduce the base concentration to 0.01 N NaOH or lower the temperature to 40°C to capture the primary degradants (e.g., the initial ring-opened form) before they polymerize.

  • Adjust the LC Method: The polymeric degradants are highly retained. Extend your UHPLC gradient and increase the final organic composition (e.g., up to 95% Acetonitrile) to elute these hydrophobic condensates.

Q2: Under oxidative stress (3% H₂O₂), LC-MS/MS shows two distinct peaks with a +16 Da shift. How do I differentiate if the oxidation occurred on the imidazole ring or the ketone?

The Causality: Imidazole nitrogens (specifically N3) are prone to N-oxidation[2]. Simultaneously, ketones can undergo Baeyer-Villiger-type oxidation in the presence of peroxides to form an acetate ester. The Solution: Rely on MS/MS fragmentation patterns.

  • Isolate the +16 Da precursor (m/z 209.0).

  • If the MS/MS spectrum shows a neutral loss of 42 Da (loss of ketene, CH₂=C=O), the ketone is intact, proving the oxygen was added to the ring (forming an N-oxide ).

  • If the MS/MS spectrum shows a neutral loss of 60 Da (loss of acetic acid, CH₃COOH), the ketone was oxidized to an ester (Baeyer-Villiger product ).

Q3: My photolytic degradation samples show new peaks with completely different isotopic patterns. Is the mass spectrometer miscalibrated?

The Causality: No, your instrument is fine. The parent compound contains two chlorine atoms, which naturally present a classic 9:6:1 isotopic ratio (m/z 193.0, 195.0, 197.0) due to ³⁵Cl and ³⁷Cl natural abundance. UV light induces homolytic cleavage of the C-Cl bonds, replacing the chlorine radical with a hydrogen atom from the solvent. The Solution: Monitor the isotopic clusters. A degradant at m/z 159.0 exhibiting a 3:1 isotopic ratio confirms single dehalogenation (one chlorine remaining). A degradant at m/z 125.0 with no isotopic +2 mass confirms complete dehalogenation.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, every degradation study must be a self-validating system[4]. Artifactual degradation occurring inside the LC autosampler is a common pitfall[3]. Follow this step-by-step methodology to prevent false positives.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one in LC-MS grade Acetonitrile.

  • Dilute to 0.1 mg/mL using the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or HPLC water for photolysis).

Step 2: Stress Application & Mandatory Quenching

  • Critical Step: Once the target degradation (10-20% loss of parent) is achieved, the reaction must be quenched to halt secondary degradation.

  • Acid/Base: Neutralize with an equivalent volume of 0.1 N NaOH or HCl. Verify pH is between 6.0–7.0 using micro-pH paper.

  • Oxidative: Quench residual H₂O₂ by adding 10 µL of 10% Sodium Thiosulfate (Na₂S₂O₃) per 1 mL of sample. Failure to do this will cause the compound to continue oxidizing in the autosampler vial.

Step 3: UHPLC-HRMS/MS Analysis

  • Column: C18 (100 x 2.1 mm, 1.7 µm) to handle polar ring-opened degradants and non-polar dimers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures complete protonation of the weakly basic imidazole nitrogen for optimal ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) in ESI+ mode. Collect Data-Dependent MS/MS (ddMS2) for structural elucidation.

Part 4: Mechanistic & Workflow Visualizations

Workflow A 1. Stress Application (ICH Q1A/Q1B) B 2. Reaction Quenching (Crucial for Validity) A->B C 3. UHPLC Separation (C18, Acidic Gradient) B->C D 4. HRMS/MS Detection (ESI+, Isotope Tracking) C->D E 5. Structural Elucidation D->E

Fig 1: Self-validating LC-MS/MS workflow for forced degradation analysis.

Pathways cluster_0 Applied Stress Conditions Parent 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one m/z 193.0 (9:6:1 ratio) Base Base (0.1N NaOH) Parent->Base Ox Oxidation (3% H2O2) Parent->Ox Photo Photolysis (UV-Vis) Parent->Photo DegBase Imidazole Ring Opening & Aldol Condensates (Polymeric) Base->DegBase DegOx N-Oxidation (+16 Da) or Baeyer-Villiger Ester (+16 Da) Ox->DegOx DegPhoto Dehalogenation (-Cl +H) m/z 159.0 (3:1 ratio) Photo->DegPhoto

Fig 2: Mechanistic degradation pathways of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

References

  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed / Journal of Pharmaceutical Sciences. Retrieved from[Link]

  • Physicochemical and functional assessment of messenger RNA 5′Cap-end impurities under forced degradation conditions. PMC / NIH. Retrieved from [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. SciSpace. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Derivatization

Welcome to the Technical Support Center. Derivatizing highly congested ketones—specifically 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one—presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Derivatizing highly congested ketones—specifically 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one—presents unique synthetic challenges. The bulky, electron-withdrawing 4,5-dichloroimidazole moiety at the alpha position severely restricts the conformational space around the carbonyl carbon. This physical blockade disrupts the required Bürgi-Dunitz trajectory for incoming nucleophiles, often leading to stalled reactions or competitive side-reactions.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you successfully derivatize this challenging substrate.

Diagnostic Decision Tree

Before altering your protocol, use this diagnostic workflow to identify the specific point of failure in your derivatization attempt.

DiagnosticWorkflow Start Ketone Derivatization Fails Check Analyze Reaction Mixture (NMR/LC-MS) Start->Check Reduced Primary Byproduct: Secondary Alcohol Check->Reduced Ketone reduced before imine forms Unreacted Primary Byproduct: Unreacted Ketone Check->Unreacted Imine formation completely blocked Sol1 Switch to Chemoselective Reductant (NaBH3CN) Reduced->Sol1 Sol2 Add Lewis Acid (Ti(OiPr)4) Unreacted->Sol2 Sol3 Use HSiCl3 / TMEDA for Bulky Amines Unreacted->Sol3

Diagnostic workflow for troubleshooting hindered ketone derivatization.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I recovering 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-ol instead of my target amine during reductive amination? Causality: When using strong, non-selective reducing agents like sodium borohydride (NaBH₄), the reduction of the carbonyl group outpaces the formation of the imine[1]. The bulky 4,5-dichloroimidazole moiety physically shields the carbonyl, slowing down hemiaminal formation. Consequently, NaBH₄ rapidly reduces the unactivated ketone to the corresponding secondary alcohol[2]. Solution: Switch to a weaker, chemoselective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. These reagents require the formation of the more electrophilic iminium ion to transfer a hydride, leaving the sterically hindered unactivated ketone intact[1].

Q2: Even with NaBH₃CN, my imine formation stalls and I just recover unreacted starting material. How do I force the condensation? Causality: The steric bulk prevents the amine from efficiently attacking the carbonyl carbon. Furthermore, the equilibrium for imine formation generates water, which pushes the reaction backward. Solution: Introduce a Lewis acid such as Titanium(IV) isopropoxide (Ti(O-i-Pr)₄). The titanium coordinates with the carbonyl oxygen, drastically increasing the electrophilicity of the carbon center to overcome the steric barrier[1]. Additionally, Ti(O-i-Pr)₄ acts as an irreversible water scavenger, driving the equilibrium forward[1].

Q3: I am trying to couple a bulky secondary arylamine to form a tertiary amine. Ti(O-i-Pr)₄ isn't working. What next? Causality: Direct reductive amination of ketones with secondary amines to form sterically hindered tertiary amines is notoriously difficult because the resulting iminium intermediate is highly unstable and thermodynamically disfavored[3]. Solution: Utilize a metal-free reduction system consisting of trichlorosilane (HSiCl₃) and tetramethylethylenediamine (TMEDA). TMEDA acts as a Lewis base activator for HSiCl₃, creating a highly reactive hypervalent silicon species that efficiently reduces the transient iminium ion under mild conditions, specifically excelling in the synthesis of hindered tertiary amines[3].

Quantitative Data: Reagent Selection Matrix

Use the following table to select the optimal reagent system based on your target amine and observed byproducts.

Reductant SystemAdditive / CatalystTarget Amine TypeRelative Reaction RateExpected YieldPrimary Byproduct
NaBH₄ NonePrimary/SecondaryFast< 10%Secondary Alcohol
NaBH₃CN NonePrimary/SecondarySlow20 - 40%Unreacted Ketone
NaBH(OAc)₃ Acetic AcidPrimary/SecondaryModerate50 - 60%Unreacted Ketone
NaBH₃CN Ti(O-i-Pr)₄Primary/SecondaryModerate75 - 90%Minimal
HSiCl₃ TMEDABulky TertiaryModerate80 - 95%Unreacted Ketone

Data synthesized from established reductive amination methodologies for sterically hindered ketones[3],[1],[4].

Validated Experimental Protocol: Lewis Acid-Mediated Reductive Amination

This protocol utilizes Titanium(IV) isopropoxide to overcome the steric hindrance of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. It is designed as a self-validating system —visual cues are built into the steps to confirm the reaction is proceeding correctly.

Reagents:

  • 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Titanium(IV) isopropoxide (1.5 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)[4]

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add the ketone (1.0 eq) and the amine (1.2 eq) to anhydrous DCE (0.2 M concentration).

  • Lewis Acid Activation: Dropwise add Ti(O-i-Pr)₄ (1.5 eq) at room temperature.

    • Self-Validation Check: The solution should remain homogeneous and slightly yellow. If it turns cloudy immediately, moisture has entered your system and prematurely hydrolyzed the titanium reagent.

  • Imine Formation: Stir the mixture at room temperature for 6–12 hours to allow the sterically hindered imine to form.

  • Reduction: Cool the flask to 0 °C. Add NaBH₃CN (1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Dilute the reaction with ethyl acetate, then add 1M aqueous NaOH (or saturated NaHCO₃).

    • Self-Validation Check: A heavy, stark white precipitate of titanium dioxide (TiO₂) will form instantly. This confirms that the Lewis acid was active throughout the reaction and successfully scavenged the water generated during imine formation.

  • Purification: Filter the suspension through a pad of Celite to remove the TiO₂. Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates how Lewis acid coordination lowers the activation energy required for nucleophilic attack on the hindered carbonyl.

Mechanism Ketone 1-(4,5-dichloro-1H-imidazol-1-yl) propan-2-one Coord Ti-Coordinated Carbonyl Ketone->Coord + Ti(OiPr)4 Hemiaminal Hemiaminal Intermediate Coord->Hemiaminal + R-NH2 Iminium Activated Iminium Ion Hemiaminal->Iminium - TiO2 - iPrOH Product Target Amine Product Iminium->Product + NaBH3CN (Hydride Transfer)

Mechanistic pathway of Lewis acid-catalyzed reductive amination.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | National Institutes of Health (PMC) | 3

  • Reductive Amination, and How It Works | Master Organic Chemistry | 1

  • Amine synthesis by reductive amination (reductive alkylation) | Organic Chemistry Portal | 4

  • Reductive amination | Wikipedia | 2

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H-NMR Spectrum Analysis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one: A Methodological Guide

Executive Summary 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly functionalized N-alkylated imidazole derivative, frequently utilized as a critical intermediate in the development of agrochemicals and small-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly functionalized N-alkylated imidazole derivative, frequently utilized as a critical intermediate in the development of agrochemicals and small-molecule pharmaceuticals. Accurate structural elucidation via proton Nuclear Magnetic Resonance (¹H-NMR) is paramount for verifying compound purity and confirming the regioselectivity of the N-alkylation of the 4,5-dichloroimidazole precursor. This guide objectively compares NMR acquisition parameters—specifically solvent systems and magnetic field strengths—and provides a self-validating experimental protocol to ensure maximum data integrity.

Molecular Architecture & Mechanistic Basis of Chemical Shifts

Understanding the causality behind the chemical shifts is essential for accurate spectral interpretation. The molecule features a 4,5-dichloroimidazole core attached at the N1 position to a propan-2-one (methyl ketone) moiety. Because there are no adjacent protons capable of scalar (


) coupling, the ¹H-NMR spectrum is remarkably clean and consists entirely of singlets.
  • Imidazole C2-H (Singlet): The proton at the C2 position is highly deshielded. This is caused by the combined electron-withdrawing inductive effects (-I effect) of the two adjacent nitrogen atoms and the highly electronegative chlorine atoms at C4 and C5.

  • Methylene Bridge[-CH₂-] (Singlet): Positioned directly between the N1 atom of the imidazole and the carbonyl carbon, these two protons experience intense localized deshielding from both functional groups, pushing their resonance significantly downfield.

  • Methyl Group [-CH₃] (Singlet): Located adjacent to the carbonyl group, these three protons resonate in the typical aliphatic methyl ketone region, shielded from the aromatic ring currents but mildly deshielded by the anisotropic effect of the C=O double bond.

Comparative Performance: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the microenvironment of the analyte. For this compound, Chloroform-d (CDCl₃) serves as the standard non-polar baseline, while Dimethyl Sulfoxide-d₆ (DMSO-d₆) is utilized for its superior solvating power for polar intermediates[1].

Table 1: Comparative ¹H-NMR Chemical Shifts (


, ppm) at 400 MHz 
Proton EnvironmentIntegrationMultiplicityShift in CDCl₃ (

)
Shift in DMSO-d₆ (

)
Causality of Solvent-Induced Shift
Imidazole C2-H 1HSinglet (s)~7.45~7.85Strong dipole-dipole interactions and hydrogen-bond acceptance by the DMSO sulfoxide oxygen severely deshield the relatively acidic C2 proton.
N-CH₂-C(=O) 2HSinglet (s)~4.70~5.05The high dielectric constant of DMSO increases the polarization of the C-N bond, further deshielding the methylene bridge.
-C(=O)-CH₃ 3HSinglet (s)~2.25~2.15Minor upfield shift in DMSO due to an altered solvation shell around the carbonyl oxygen, reducing its anisotropic pull.

Note: Residual solvent peaks must be used for internal calibration (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) to ensure absolute accuracy, as established by Gottlieb et al.[2].

Comparative Performance: Instrument Field Strength (400 MHz vs. 600 MHz)

Because the ¹H-NMR spectrum of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one lacks complex multiplet splitting, a standard 400 MHz spectrometer is entirely sufficient for basic structural confirmation. However, upgrading to a 600 MHz high-field instrument provides critical advantages in rigorous drug development workflows:

  • Trace Impurity Profiling: A 600 MHz magnet offers a superior signal-to-noise (S/N) ratio. This allows for the rapid detection of trace unreacted precursors, such as 4,5-dichloroimidazole (which presents a distinct C2-H singlet at ~7.73 ppm in DMSO-d₆)[3], at concentrations well below 0.1%.

  • Baseline Resolution: Higher field strength minimizes peak overlap between the analyte's methyl singlet (~2.15 ppm) and potential aliphatic impurities (e.g., residual solvents or moisture)[1].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following methodology incorporates strict self-validating checkpoints.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of high-purity 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

  • Dissolve the compound entirely in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Checkpoint: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. This eliminates paramagnetic particulates that cause localized magnetic field distortions and peak broadening.

Step 2: Instrument Calibration (Tuning and Shimming)

  • Insert the sample into the spectrometer probe.

  • Perform automated or manual tuning and matching for the ¹H nucleus to maximize radiofrequency (RF) power transfer.

  • Optimize the Z1 and Z2 shims.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Data acquisition should only proceed if the FWHM is

    
     1.0 Hz.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Number of Scans (NS): 16 to 64 (Scale up to 64 if trace impurity quantification is required).

  • Relaxation Delay (D1): Set to 1.5–2.0 seconds to ensure complete longitudinal relaxation (

    
    ) of the rigid imidazole protons before the next RF pulse.
    

Step 4: Data Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the S/N ratio without sacrificing resolution.

  • Perform meticulous zero-order and first-order phase correction to ensure flat baselines.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm[2].

Workflow Visualization

NMR_Workflow Start Sample Preparation 10-15 mg Compound Solvent Solvent Selection CDCl3 or DMSO-d6 Start->Solvent Prep Dissolution & Filtration Transfer to 5mm Tube Solvent->Prep Tuning Probe Tuning & Matching Maximize Power Transfer Prep->Tuning Shimming Shimming (Z1, Z2) Optimize Field Homogeneity Tuning->Shimming Acquisition 1H-NMR Acquisition (zg30 pulse sequence) Shimming->Acquisition Processing Fourier Transform (FT) & Phase Correction Acquisition->Processing Validation Data Validation Peak Integration Processing->Validation

Figure 1: Self-validating workflow for 1H-NMR sample prep, acquisition, and data processing.

References[2] Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | Source: The Journal of Organic Chemistry - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/jo971176v[3] Title: 4,5-Dichloroimidazole | C3H2Cl2N2 | CID 140018 - PubChem - NIH | Source: PubChem | URL: https://pubchem.ncbi.nlm.nih.gov/compound/140018[1] Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Source: Organometallics - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/om100106e

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Analysis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Executive Summary & Chemical Context 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly specialized N-substituted imidazole derivative. Featuring a rigid dichloroimidazole core and a flexible propan-2-one (acetone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a highly specialized N-substituted imidazole derivative. Featuring a rigid dichloroimidazole core and a flexible propan-2-one (acetone-like) side chain, it serves as a critical synthetic intermediate and a potential degradant in the development of azole-based agrochemicals and pharmaceutical antifungals.

For drug development professionals and analytical chemists, the structural elucidation and trace-level quantification of this compound require robust, interference-free methodologies. This guide objectively compares the analytical performance and mechanistic fragmentation pathways of two premier mass spectrometry platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Fragmentation Pathways: The Causality of Ion Formation

Understanding the physical chemistry behind ion dissociation is critical for method development, allowing scientists to select the most stable quantifier ions and avoid false positives in complex biological or environmental matrices.

GC-EI-MS: Hard Ionization Dynamics (70 eV)

Under standard 70 eV electron ionization, the molecule undergoes a vertical Franck-Condon transition to form a highly energetic radical cation


 at m/z 192 (calculated for the 

isotopic species) [1]. The excess internal energy drives extensive, rapid unimolecular dissociation:
  • 
    -Cleavage:  The carbonyl group on the propan-2-one side chain strongly directs 
    
    
    
    -cleavage. Homolytic cleavage of the C-C bond adjacent to the carbonyl ejects an acetyl radical (
    
    
    , 43 Da), yielding a resonance-stabilized fragment at m/z 149.
  • N-C Bond Cleavage: The N1-alkyl bond of the imidazole ring is highly susceptible to electron-impact cleavage. Simple heterolytic cleavage, often accompanied by hydrogen transfer (a common rearrangement in N-alkyl azoles), yields the 4,5-dichloroimidazole radical cation at m/z 136 [2].

  • Isotopic Signatures: The presence of two chlorine atoms provides a distinct isotopic cluster (M, M+2, M+4 in a 9:6:1 abundance ratio). This natural isotopic distribution serves as a self-validating diagnostic tool for confirming the presence of intact dichloroimidazole fragments [3].

LC-ESI-MS/MS: Soft Ionization & Collision-Induced Dissociation (CID)

Electrospray ionization (ESI) in positive ion mode gently protonates the basic azomethine nitrogen (N3) of the imidazole ring (pKa ~ 6.5), yielding an even-electron precursor ion


 at m/z 193 [4]. Subsequent Collision-Induced Dissociation (CID) strictly follows the even-electron rule:
  • Neutral Loss of Ketene: The protonated ketone side chain undergoes a characteristic rearrangement, expelling a neutral ketene molecule (

    
    , 42 Da) to form an intermediate ion at m/z 151.
    
  • Formation of the Protonated Base: Cleavage of the N-C bond with charge retention on the highly basic imidazole ring yields the protonated 4,5-dichloroimidazole ion at m/z 137. This highly stable ion is universally selected as the primary quantifier transition in Multiple Reaction Monitoring (MRM) assays [4].

Mandatory Visualization: Fragmentation Trees

MS_Fragmentation cluster_EI GC-EI-MS (70 eV) Hard Ionization cluster_ESI LC-ESI-MS/MS (CID) Soft Ionization EI_M Radical Cation [M]•+ m/z 192 EI_F1 α-Cleavage [M - •COCH3]+ m/z 149 EI_M->EI_F1 - •COCH3 (43 Da) EI_F2 N-C Cleavage [C3H2Cl2N2]•+ m/z 136 EI_M->EI_F2 - •CH2COCH3 + H EI_F3 Acetyl Cation [CH3CO]+ m/z 43 EI_M->EI_F3 - •C4H3Cl2N2 ESI_M Protonated Precursor [M+H]+ m/z 193 ESI_F1 Neutral Loss [M+H - CH2CO]+ m/z 151 ESI_M->ESI_F1 - Ketene (42 Da) ESI_F2 Protonated Base [C3H3Cl2N2]+ m/z 137 ESI_M->ESI_F2 - C3H4O (56 Da)

Fig 1. Divergent MS fragmentation pathways of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Platform Comparison & Quantitative Data

Table 1: Analytical Performance Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Structural elucidation, volatile matrix screeningTrace-level quantification in biological fluids
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range 3 orders of magnitude (

)
4-5 orders of magnitude (

)
Matrix Effects Minimal (requires high-temperature vaporization)Susceptible to ion suppression (requires IS)
Derivatization Not required (sufficiently volatile)Not required
Table 2: Key Diagnostic Ions and Relative Abundances
PlatformPrecursor Ion (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Diagnostic Feature
GC-EI-MS 192 (15%)136 (100%, Base Peak)149 (45%), 43 (60%)9:6:1 Isotope cluster on m/z 136
LC-ESI-MS/MS 193 (100%)137 (Quantifier, CE: 20 eV)151 (Qualifier, CE: 15 eV)High signal-to-noise via MRM

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies incorporate built-in system suitability and causality checks.

Protocol A: GC-EI-MS Workflow

Causality Check: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is explicitly chosen to minimize secondary silanol interactions with the basic imidazole nitrogen, which would otherwise cause severe peak tailing.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

    • Self-Validation: Inject a pure ethyl acetate solvent blank immediately prior to the sample to ensure no carryover of the highly retentive dichloroimidazole moiety from previous runs.

  • Inlet Configuration: Inject 1 µL in splitless mode at 250°C. Utilize a deactivated single-taper liner packed with glass wool to promote rapid, homogenous vaporization and protect the analytical column from non-volatile matrix components.

  • Chromatographic Separation: Set the initial oven temperature to 80°C (hold 1 min), then ramp at 15°C/min to 280°C (hold 5 mins). This specific gradient ensures sharp focusing of the propan-2-one derivative at the column head before elution.

  • MS Tuning & Acquisition: Tune the mass spectrometer using PFTBA to optimize the 70 eV electron beam. Acquire data in full scan mode (m/z 40-300).

    • Self-Validation: Manually verify the 9:6:1 isotopic ratio of the m/z 136 fragment in the resulting spectra to definitively confirm the presence of the intact

      
       cluster.
      
Protocol B: LC-ESI-MS/MS Workflow

Causality Check: Acidic mobile phases are mandatory. Because the pKa of the imidazole ring is approximately 6.5, maintaining a pH of ~2.7 (using 0.1% Formic Acid) ensures 100% protonation of the analyte prior to electrospray droplet desolvation, maximizing sensitivity.

  • Sample Preparation: Dilute the sample in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a concentration of 100 ng/mL.

    • Self-Validation: Spike the sample with a stable isotopically labeled internal standard (SIL-IS) to continuously monitor and correct for matrix-induced ion suppression.

  • Chromatographic Separation: Utilize a 2.1 x 100 mm, 2.7 µm superficially porous particle (SPP) C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • ESI Source Optimization: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr. These parameters are optimized to prevent the thermal degradation of the labile propan-2-one side chain in the source.

  • MRM Acquisition: Perform CID using Argon as the collision gas. Monitor the primary quantifier transition m/z 193

    
     137 (Collision Energy: 20 eV) and the qualifier transition m/z 193 
    
    
    
    151 (Collision Energy: 15 eV).
    • Self-Validation: The ion ratio between the quantifier and qualifier transitions must remain within

      
      20% of the reference standard injection for a positive compound identification.
      

References

  • Meißner, R., et al. "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry, ACS Publications, 2019. Available at:[Link]

  • Enyeribe, P.A. "STUDIES ON THE CHLORINATION OF IMIDAZOLE." Journal of the Chemical Society of Nigeria, 2019. Available at:[Link]

  • Fusetto, R., et al. "Structure of olefin–imidacloprid and gas-phase fragmentation chemistry of its protonated form." Organic & Biomolecular Chemistry, RSC Publishing, 2016. Available at:[Link]

Validation

FTIR characteristic peaks for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

FTIR Spectroscopic Profiling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one: A Comparative Guide for API Intermediates As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Profiling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one: A Comparative Guide for API Intermediates

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter challenges in verifying the structural integrity of complex Active Pharmaceutical Ingredient (API) intermediates. One such critical building block is 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one . This molecule serves as a pivotal intermediate in the synthesis of advanced azole antifungals and agrochemicals, where the precise substitution pattern on the imidazole ring dictates the final compound's efficacy and target binding affinity.

This guide provides an objective, in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopic profile of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. By contrasting it with its synthetic precursor and an unsubstituted analog, we establish a self-validating analytical framework to confirm successful N-alkylation and verify the retention of the critical 4,5-dichloro substitution.

Structural Deconstruction & Causality of FTIR Peaks

To accurately interpret the FTIR spectrum of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, we must deconstruct its molecular architecture and understand the causality behind its vibrational modes. The molecule consists of an electron-deficient 4,5-dichloroimidazole core attached via the N1 position to an acetonyl (propan-2-one) group.

  • The Ketone Carbonyl (C=O): The introduction of the acetonyl group via N-alkylation yields a highly diagnostic, strong, and sharp stretching frequency. Because this ketone is aliphatic and not conjugated with the aromatic imidazole ring (separated by a methylene spacer), its stretching frequency remains unperturbed by resonance, typically appearing reliably between 1715–1730 cm⁻¹ .

  • The Imidazole Core (C=N, C=C): The aromatic ring exhibits complex skeletal "breathing" and stretching vibrations. Standard imidazoles display these bands around 1550, 1490, and 1325 cm⁻¹[1]. However, the highly electronegative chlorine atoms at C4 and C5 withdraw electron density via the inductive effect, subtly stiffening the ring and shifting these skeletal modes. The isolated C2 proton typically shows a weak sp² C-H stretch around 3160 cm⁻¹ and an in-plane bend near 1550–1579 cm⁻¹[2].

  • The C-Cl Bonds: The heavy chlorine atoms dominate the lower frequency "fingerprint" region. C-Cl stretching vibrations in aromatic systems are characteristically strong and appear in the 600–800 cm⁻¹ range. In 4,5-dichloroimidazoles, these manifest as distinct, often bifurcated peaks due to the symmetric and asymmetric stretching of the adjacent C-Cl bonds.

  • Aliphatic C-H Stretches: The methylene (-CH₂-) and methyl (-CH₃) groups of the acetonyl moiety introduce sp³ C-H stretching vibrations in the 2850–2960 cm⁻¹ region, providing secondary confirmation of the alkyl side chain.

Comparative Analysis: Tracking Synthesis & Substitution

The true power of FTIR lies in comparative analysis. By evaluating 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one against its precursor (4,5-dichloro-1H-imidazole ) and an unsubstituted analog (1-(1H-imidazol-1-yl)propan-2-one ), we can establish a definitive diagnostic matrix.

A. Target vs. Precursor (Confirming N-Alkylation)

The synthesis typically involves reacting 4,5-dichloro-1H-imidazole with chloroacetone in the presence of a mild base (e.g., K₂CO₃)[3].

  • Diagnostic Shift: The precursor possesses a free, weakly acidic N-H group, which presents as a massive, broad stretching band between 3200–3600 cm⁻¹ due to extensive intermolecular hydrogen bonding[1]. Upon successful N-alkylation to form the target molecule, this broad N-H band completely disappears. Simultaneously, the strong C=O stretch at ~1720 cm⁻¹ emerges. This binary "disappearance/appearance" dynamic is the primary indicator of reaction completion.

B. Target vs. Unsubstituted Analog (Confirming Halogenation)

Comparing the target to 1-(1H-imidazol-1-yl)propan-2-one isolates the spectral impact of the chlorine atoms.

  • Diagnostic Shift: The unsubstituted analog will show multiple aromatic C-H stretches (for C2, C4, and C5 protons) above 3100 cm⁻¹ and strong out-of-plane C-H bending modes around 760 and 840 cm⁻¹[1]. In the target molecule, the C4 and C5 protons are replaced by chlorine. Consequently, the C-H out-of-plane bends vanish, replaced by the heavy, intense C-Cl stretching bands in the 650–750 cm⁻¹ region.

Quantitative Data Comparison
Vibrational Mode4,5-dichloro-1H-imidazole (Precursor)1-(1H-imidazol-1-yl)propan-2-one (Unsubstituted)1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (Target)
N-H Stretch Broad, 3200–3600 cm⁻¹AbsentAbsent
C=O Stretch AbsentStrong, ~1715–1730 cm⁻¹Strong, ~1715–1730 cm⁻¹
Aromatic C-H Stretch Weak, ~3150 cm⁻¹ (C2 only)Multiple, 3100–3150 cm⁻¹ (C2, C4, C5)Weak, ~3160 cm⁻¹ (C2 only)
Aliphatic C-H Stretch Absent2850–2960 cm⁻¹2850–2960 cm⁻¹
Ring Skeletal (C=N/C=C) ~1540, 1480 cm⁻¹~1550, 1500 cm⁻¹~1550, 1490 cm⁻¹
C-Cl Stretch Strong, 650–750 cm⁻¹AbsentStrong, 650–750 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

To ensure trustworthiness and reproducibility, the following self-validating ATR-FTIR protocol is recommended over traditional KBr pellet methods[4]. ATR eliminates moisture absorption artifacts (which can obscure the critical 3200–3600 cm⁻¹ region) and requires no sample dilution.

Step-by-Step Methodology:

  • System Preparation: Power on the FTIR spectrometer equipped with a Diamond ATR crystal. Allow the IR source and detector to stabilize for 30 minutes.

  • Background Collection: Clean the diamond crystal with high-purity isopropyl alcohol and a lint-free wipe. Allow to dry completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air to account for atmospheric CO₂ and H₂O.

  • Sample Application: Deposit approximately 2-5 mg of the solid 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the sample. Causality: Insufficient pressure leads to weak signal intensity, particularly in the high-frequency C-H and C=O regions due to the wavelength-dependent depth of penetration in ATR.

  • Data Acquisition: Collect the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm to adjust for the depth of penetration variations, ensuring the relative peak intensities align with traditional transmission spectra. Identify and label the diagnostic peaks at ~1720 cm⁻¹ and the 650–750 cm⁻¹ doublet.

Visualizations

The following diagrams map the logical workflows and mechanistic relationships critical to this analysis.

SynthesisWorkflow Precursor1 4,5-dichloro-1H-imidazole (Broad N-H Band) Reaction N-Alkylation (K2CO3 / DMF) Precursor1->Reaction Precursor2 Chloroacetone (Aliphatic C=O) Precursor2->Reaction Product 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one (Target API Intermediate) Reaction->Product Base Catalyzed Analysis ATR-FTIR Validation (Confirm C=O, Absence of N-H) Product->Analysis Analytical QC

Synthesis and ATR-FTIR Analytical Workflow for the Target Intermediate.

PeakShifts Molecule 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Group1 Acetonyl Group (-CH2-C(=O)-CH3) Molecule->Group1 Group2 Imidazole Core (C=N, C=C) Molecule->Group2 Group3 Chlorine Substituents (C4, C5 positions) Molecule->Group3 Peak1 Strong C=O Stretch ~1715-1730 cm⁻¹ Group1->Peak1 Peak2 Ring Skeletal Modes ~1550, 1490 cm⁻¹ Group2->Peak2 Peak3 Strong C-Cl Stretch ~650-750 cm⁻¹ Group3->Peak3 Logic1 Confirms successful N-alkylation Peak1->Logic1 Logic2 Confirms intact heterocycle Peak2->Logic2 Logic3 Differentiates from unsubstituted analog Peak3->Logic3

Logical Relationship Mapping of Functional Groups to FTIR Diagnostic Peaks.

References

  • Product Class 3: Imidazoles. Thieme Connect.
  • Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity. Loughborough University Research Repository.
  • 2-Bromo-4,5-dichloro-1H-imidazole | CID 99484. PubChem (NIH).
  • Azolylimidazoles: Synthetic strategies and medicinal applications. TÜBİTAK Academic Journals.

Sources

Comparative

The Impact of Chlorination on the Bioactivity of Imidazole-Based Antifungal Agents: A Comparative Analysis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one and its Non-chlorinated Analog

A Technical Guide for Researchers in Drug Discovery and Development Chemical Structures and Properties The key structural difference between the two molecules is the presence of two chlorine atoms at the 4 and 5 position...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Chemical Structures and Properties

The key structural difference between the two molecules is the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring in the chlorinated analog. This substitution significantly alters the electronic and physicochemical properties of the molecule.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-oneC6H6Cl2N2O193.03
1-(1H-imidazol-1-yl)propan-2-oneC6H8N2O124.14

The Role of Halogenation in Antifungal Bioactivity

Halogenation is a common strategy in drug design to enhance the therapeutic properties of a lead compound. In the context of imidazole antifungals, the introduction of chlorine atoms can influence bioactivity through several mechanisms:

  • Increased Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of a molecule. This can enhance its ability to penetrate the lipid-rich cell membranes of fungi, leading to higher intracellular concentrations and improved efficacy.

  • Electronic Effects: Chlorine is an electron-withdrawing group. The introduction of two chlorine atoms to the imidazole ring reduces the electron density of the aromatic system. This can affect the binding affinity of the molecule to its target enzyme, lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the metabolic stability of the compound and prolonging its duration of action.

Comparative Bioactivity Profile

While direct experimental data for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is scarce, studies on the parent imidazole and its chlorinated derivatives provide strong evidence for the anticipated bioactivity. Research has shown that 4,5-dichloroimidazole (DCI) exhibits significant antifungal activity against various fungal strains, whereas the parent imidazole molecule is largely inactive.[2] This suggests that the dichlorinated imidazole core is crucial for conferring antifungal properties.

Conversely, some studies have indicated that the introduction of a 4,5-dichloro-1H-imidazole moiety can lead to a loss of antifungal activity in certain molecular contexts. This highlights the importance of the overall molecular structure in determining the effect of halogenation.

For the non-chlorinated analog, 1-(1H-imidazol-1-yl)propan-2-one, while specific MIC values are not widely reported, structurally related compounds such as 3-(1H-imidazol-1-yl)propan-1-one derivatives have been synthesized and shown to possess anti-Candida activity.[3]

Based on the available evidence, it is reasonable to hypothesize that 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one would exhibit superior antifungal activity compared to its non-chlorinated analog. The presence of the chlorine atoms is expected to enhance its ability to disrupt the fungal cell membrane and inhibit key fungal enzymes.

Table 1: Predicted Comparative Antifungal Activity

CompoundPredicted Antifungal ActivityRationale
1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-oneHigherBased on the known antifungal activity of the 4,5-dichloroimidazole core and the general enhancing effect of chlorination on the bioactivity of imidazole antifungals.[2][4]
1-(1H-imidazol-1-yl)propan-2-oneLower to InactiveThe parent imidazole ring often shows weak or no antifungal activity without further substitutions that enhance its interaction with fungal targets.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most azole antifungal agents is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, azole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death. The nitrogen atom at position 3 of the imidazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, a key interaction for inhibitory activity. The electronic modifications introduced by the chlorine atoms in 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one likely modulate the strength of this interaction, potentially leading to more potent inhibition.

Ergosterol Biosynthesis Inhibition cluster_Fungus Fungal Cell cluster_Membrane Cell Membrane cluster_Inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Ergosterol-containing Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity Disruption Azole_Antifungal 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one CYP51 CYP51 Azole_Antifungal->CYP51 Inhibition Fungal Cell Death Fungal Cell Death Loss of Integrity->Fungal Cell Death

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Experimental Protocols

The following are generalized protocols for the synthesis and antifungal susceptibility testing of the compounds discussed in this guide.

Synthesis of 1-(1H-imidazol-1-yl)propan-2-one

This synthesis can be achieved through the N-alkylation of imidazole with a suitable propan-2-one derivative.

Synthesis_Non_Chlorinated Imidazole Imidazole Reaction N-Alkylation Imidazole->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product 1-(1H-imidazol-1-yl)propan-2-one Reaction->Product Broth_Microdilution Start Start Prep_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Read Results Visually or with a Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Sources

Validation

Quality control standards for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one purity

[label="1H qNMR\n(Absolute Mass Quality control decision matrix for selecting the appropriate analytical methodology. Synthesis SM1 4,5-dichloro-1H-imidazole Reaction N-Alkylation Reaction SM1->Reaction SM2 1-chloro-prop...

Author: BenchChem Technical Support Team. Date: March 2026

[label="1H qNMR\n(Absolute Mass

Quality control decision matrix for selecting the appropriate analytical methodology.

Synthesis SM1 4,5-dichloro-1H-imidazole Reaction N-Alkylation Reaction SM1->Reaction SM2 1-chloro-propan-2-one SM2->Reaction Target 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Reaction->Target Major Imp1 Residual SM (Impurity A) Reaction->Imp1 Unreacted Imp2 Regioisomers (Impurity B) Reaction->Imp2 Side Reaction

Synthesis pathway and impurity generation for the target imidazole derivative.

Step-by-Step Methodology: Absolute Purity via 1H qNMR

To establish a self-validating system for absolute purity, we adapt the ISO 24583:2022 guidelines for 1H qNMR[1]. This protocol utilizes Maleic acid as an Internal Standard (IS) due to its highly resolved singlet at ~6.3 ppm, which does not interfere with the imidazole C2 proton (~7.8 ppm) or the acetonyl CH2 protons (~5.2 ppm) of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Phase 1: Sample Preparation

Causality Check: Accurate weighing is the highest source of error in qNMR. Using a microbalance ensures the mass ratio between the analyte and the IS is exact.

  • Weighing: Accurately weigh ~10.0 mg of the 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one batch (

    
    ) and ~5.0 mg of certified Maleic acid IS (
    
    
    
    ) into the same glass vial using a 5-place analytical microbalance.
  • Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v TMS.
    
  • Homogenization: Vortex the mixture for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.

Phase 2: NMR Acquisition Parameters

Causality Check: To achieve quantitative accuracy, the relaxation delay (


) must be at least 5 to 7 times the longest longitudinal relaxation time (

) of the protons being integrated[2].
  • T1 Measurement: Run an inversion-recovery experiment to determine the

    
     of the C2 imidazole proton and the Maleic acid protons. (Assume longest 
    
    
    
    seconds).
  • Parameter Setup:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (

      
      ):  Set to 25 seconds (
      
      
      
      ) to ensure complete macroscopic magnetization recovery between scans.
    • Number of Transients (Scans): 64 (to achieve an SNR > 250:1 for the target peaks).

    • Spectral Width: 20 ppm.

Phase 3: Data Processing & Purity Calculation

Causality Check: Improper baseline correction will artificially inflate or deflate the integrated areas, destroying the self-validating nature of the assay.

  • Processing: Apply a 0.3 Hz exponential line-broadening function. Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction.

  • Integration:

    • Integrate the Maleic acid singlet at ~6.3 ppm (

      
      , 2 protons).
      
    • Integrate the target analyte's imidazole C2 proton singlet at ~7.8 ppm (

      
      , 1 proton).
      
  • Calculation: Calculate the absolute mass fraction purity (

    
    ) using the fundamental qNMR equation:
    


Where:

  • 
     = Integrated areas of the analyte and standard peaks.
    
  • 
     = Number of protons contributing to the signals (
    
    
    
    ,
    
    
    ).
  • 
     = Molar masses of the analyte (193.03  g/mol ) and standard (116.07  g/mol ).
    
  • 
     = Exact gravimetric weights of the analyte and standard.
    
  • 
     = Certified purity of the Maleic acid standard (e.g., 99.9%).
    

References

1.3 - Benchchem[3] 2.4 - Benchchem[4] 3. 5 - Acanthus Research[5] 4.6 - Journal of Agricultural and Food Chemistry (ACS Publications)[6] 5. 7 - Benchchem[7] 6.1 - iTeh Standards[1] 7.2 - UIC[2]

Sources

Comparative

Comprehensive Guide to the Validation of Analytical Methods for Imidazole Ketone Impurities

Executive Summary The comprehensive characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount in modern drug development. Imidazole ketone derivatives—such as 1-(4-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The comprehensive characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount in modern drug development. Imidazole ketone derivatives—such as 1-(4-Methyl-1H-imidazol-2-yl)ethanone—frequently emerge as synthetic intermediates, degradation products, or potentially mutagenic impurities (PMIs) in pharmaceutical manufacturing[1]. Because these impurities can compromise drug safety and efficacy, regulatory bodies (e.g., FDA, EMA) require highly sensitive, fully validated analytical methods for their quantification.

This guide provides an objective comparison of analytical modalities for imidazole ketone impurities, explains the mechanistic causality behind method development choices, and outlines a self-validating experimental protocol compliant with ICH Q2(R2) and M10 guidelines.

The Physicochemical Challenge of Imidazole Ketones

Developing an analytical method for imidazole ketones requires overcoming specific physicochemical hurdles:

  • High Polarity & Poor Retention: The combination of a polar ketone group and a basic imidazole ring results in extreme hydrophilicity. On traditional reversed-phase (RP) C18 columns, these compounds often elute in the void volume, suffering from severe matrix suppression and poor resolution from the solvent front[2].

  • Ionization State Variability: The basic nitrogen of the imidazole ring (pKa ~7) means the molecule exists in a state of partial ionization at neutral pH. This leads to peak tailing, split peaks, and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase.

  • Trace-Level Detection Requirements: When classified as PMIs, imidazole derivatives must be quantified at parts-per-million (ppm) levels relative to the API to meet the Threshold of Toxicological Concern (TTC), demanding sensitivities that exceed standard UV detection[2].

To counteract these issues, analytical scientists must utilize low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid or formic acid) to fully protonate the imidazole moiety, ensuring a single ionization state and sharp chromatographic peaks[3]. Furthermore, orthogonal retention mechanisms like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often required[2].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique is a trade-off between required sensitivity, matrix complexity, and operational throughput. The table below synthesizes experimental performance data for various techniques applied to imidazole ketone characterization.

Analytical ModalityPrimary Use CaseTypical LOD / LOQLinearity RangeMatrix InterferenceOperational Cost
HPLC-UV Standard API purity, macro-degradants (>0.05%)~0.1 µg/mL / 0.5 µg/mL0.5 – 100 µg/mLHigh (Co-eluting API)Low
LC-MS/MS (HILIC) Trace impurity profiling, environmental monitoring<1.0 ng/mL / 3.0 ng/mL5 – 500 ng/mLModerate (Ion suppression)High
SFC-MS/MS Polar PMIs, high-throughput screening~5 ng/mL / 15 ng/mL15 – 500 ng/mLLow (Orthogonal separation)High
GC-MS Volatile short-chain imidazole derivatives~10 ng/mL / 30 ng/mL30 – 1000 ng/mLLow (Requires derivatization)Medium

Data supported by comparative studies on imidazole derivatives and API impurity profiling[1],[4],[2].

G A Imidazole Ketone Impurity Profiling B Assess Toxicity (PMI vs. Standard) A->B C Potentially Mutagenic (Trace Level) B->C D Standard Degradant (>0.05% Threshold) B->D E LC-MS/MS or SFC-MS (HILIC/SFC) C->E F HPLC-UV (Reversed-Phase) D->F G ICH Q2(R2) Validation E->G F->G

Caption: Decision matrix for selecting analytical methods for imidazole ketone impurities.

Method Validation Workflow (ICH Q2(R2))

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own reliability during every run through the strategic use of System Suitability Tests (SST), isotope-labeled internal standards (IS), and Quality Control (QC) bracketing.

Mechanistic Causality in Validation
  • Isotope-Labeled Internal Standards: In LC-MS/MS, early-eluting polar compounds suffer from severe matrix suppression from co-eluting salts. An isotope-labeled IS (e.g.,

    
    -labeled imidazole ketone) co-elutes with the analyte, experiencing the exact same ion suppression or enhancement, thereby normalizing the signal and ensuring accuracy[4].
    
  • Solid-Phase Extraction (SPE): To prevent the API from overloading the MS source and causing detector saturation, sample preparation often utilizes polymeric reversed-phase sorbents (e.g., Oasis HLB). This allows the polar imidazole impurities to be selectively eluted while retaining the heavily concentrated, less polar API matrix[4].

Validation Val Method Validation (ICH Guidelines) Spec Specificity (Blank/Matrix) Val->Spec Lin Linearity & Range (R² > 0.995) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (RSD < 15%) Val->Prec

Caption: Core ICH validation parameters for analytical impurity quantification.

Experimental Protocol: LC-MS/MS Quantification of Trace Imidazole Ketones

The following step-by-step methodology outlines a self-validating LC-MS/MS workflow for quantifying trace imidazole ketone impurities in an API matrix, adapted from validated environmental and pharmaceutical protocols[4],[2].

Phase 1: Preparation of Calibrators and Quality Controls (QCs)

Causality: Preparing calibrators within the API matrix ensures that the calibration curve accounts for the baseline matrix effect.

  • Stock Solution: Dissolve the imidazole ketone reference standard (e.g., 1-(4-Methyl-1H-imidazol-2-yl)ethanone) in LC-MS grade methanol to yield a 1.0 mg/mL stock. Sonicate for 10 minutes to ensure complete dissolution.

  • Matrix Diluent: Prepare a diluent containing the target API at its nominal testing concentration (e.g., 0.125 mg/mL) in methanol/water (50:50, v/v) with 0.1% formic acid.

  • Calibration Curve: Spike the stock solution into the matrix diluent to create a 7-point calibration curve ranging from 15 ng/mL to 500 ng/mL[2].

  • QC Samples: Prepare independent QC samples at Low (17.5 ng/mL), Mid (95 ng/mL), and High (350 ng/mL) concentrations[2]. Spike all samples with 50 ng/mL of the stable isotope-labeled internal standard.

Phase 2: Chromatographic Separation (HILIC)

Causality: HILIC retains polar analytes that would otherwise elute in the void volume of a C18 column, preventing ion suppression from unretained salts.

  • Column: Use a HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0 adjusted with formic acid). The low pH ensures the imidazole ring is fully protonated[3].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, ramp to 50% B over 4 minutes, hold for 1 minute, and re-equilibrate at 95% B for 3 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection & System Suitability
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: Optimize Multiple Reaction Monitoring (MRM) transitions for the specific imidazole ketone (e.g., monitoring the loss of the ketone/acetyl group from the parent mass).

  • System Suitability Test (SST): Inject the Mid-QC sample six times consecutively. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) is < 5.0% and the retention time drift is < 2.0%.

  • Blank Injection: Inject a matrix blank immediately following the highest calibrator to prove the absence of autosampler carryover (signal must be < 20% of the LLOQ).

Phase 4: Validation Execution
  • Linearity: Inject the calibration curve. Accept the run if the correlation coefficient (

    
    ) is > 0.995 using a 1/x weighting factor[4].
    
  • Accuracy & Precision: Inject the Low, Mid, and High QCs in quintuplicate. The method is validated if the mean accuracy is between 85% and 115% of the nominal concentration, and the precision (RSD) is < 15%[4].

Conclusion

The validation of analytical methods for imidazole ketone impurities requires a deep understanding of the analyte's physicochemical properties. By leveraging low-pH mobile phases to control the ionization of the basic imidazole ring and utilizing orthogonal separation techniques like HILIC or SFC, scientists can bypass the limitations of traditional reversed-phase chromatography. Implementing a self-validating protocol with isotope-labeled internal standards and rigorous QC bracketing ensures that the method remains robust, accurate, and fully compliant with stringent regulatory standards.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) Source: PMC (National Institutes of Health) URL:[Link]

  • Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron Using UPC2 Coupled with a Xevo TQ-S Source: Waters Corporation (LCMS.cz) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Halogenated Imidazole Derivatives The compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a halogenated nitrogen heterocycle utilized as an intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Halogenated Imidazole Derivatives

The compound 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a halogenated nitrogen heterocycle utilized as an intermediate in advanced organic synthesis and drug development. Due to the presence of two chlorine atoms covalently bonded to the imidazole ring, the disposal of this chemical cannot be treated as standard organic waste. Improper disposal or low-temperature combustion of halogenated organics poses severe environmental and health risks, including the generation of hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[1].

As a Senior Application Scientist, this guide provides the definitive operational and logistical framework for the safe, compliant disposal of this compound, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS).

The Causality of Halogenated Waste Management

To build a self-validating safety protocol, laboratory personnel must understand why specific disposal routes are mandated.

When 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one is subjected to thermal degradation, the carbon-chlorine bonds break. If this occurs in a standard incinerator (operating below 800°C), the incomplete combustion of the aromatic imidazole ring in the presence of free chlorine radicals leads to the synthesis of hazardous combustion by-products (PICs)[2].

To prevent this, environmental protection agencies mandate High-Temperature Incineration (HTI) for halogenated wastes. HTI facilities utilize secondary combustion chambers operating between 1,100°C and 1,200°C with a gas-phase residence time of at least 2 seconds[1][2]. This extreme thermal environment ensures complete oxidation of the organic framework into


 and 

, while the halogens are reduced to their corresponding hydrogen halides (HCl)[2]. The acidic exhaust is subsequently neutralized using industrial wet scrubbers (e.g., lime slurry spray dryer absorbers) before atmospheric release[1][2].

Operational Disposal Plan: Step-by-Step Methodology

Under no circumstances should chemical destruction or neutralization of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one be attempted on-site or using improvised laboratory equipment. The following protocol outlines the professional logistical workflow for laboratory waste management.

Step 1: Point-of-Generation Segregation

  • Action: Immediately segregate any waste containing 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) contaminates the entire bulk container, drastically increasing disposal costs, as the entire volume must now be treated as halogenated waste under EPA guidelines[3].

Step 2: Primary Containment and Labeling

  • Action: Collect the waste in high-density polyethylene (HDPE) or PTFE-lined drums. Ensure the container is strictly labeled with the chemical name, the "Corrosive" and "Environmentally Hazardous" pictograms, and the specific EPA waste codes (if applicable, typically falling under characteristic or listed halogenated wastes)[4].

  • Causality: Halogenated solvents and their dissolved intermediates can degrade standard plastics over time. Proper labeling ensures the downstream disposal vendor applies the correct thermal destruction profile.

Step 3: Temporary Storage Logistics

  • Action: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents, strong bases, and reactive metals[5].

  • Causality: Imidazole derivatives can exhibit basic properties, and the propan-2-one (acetone) moiety can undergo aldol condensations or highly exothermic reactions if exposed to incompatible reagents.

Step 4: Vendor Transfer and HTI Verification

  • Action: Contract a licensed hazardous waste disposal vendor capable of achieving a Destruction and Removal Efficiency (DRE) of

    
    [2][6].
    
  • Causality: The vendor will transport the waste to a permitted HTI facility. You must retain the final destruction manifest, which legally validates that the chemical was subjected to the required >1100°C thermal oxidation and alkaline scrubbing process.

Quantitative Data Presentation

The following table summarizes the critical parameters required for the legal and safe destruction of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one compared to standard non-halogenated waste.

ParameterStandard Organic Waste (e.g., pure Acetone)Halogenated Waste (e.g., Dichloroimidazole derivative)Scientific Rationale
Incineration Temperature 800°C - 900°C1,100°C - 1,200°C Higher activation energy is required to completely cleave C-Cl bonds and prevent dioxin formation[1][2].
Residence Time 1 second

2 seconds
Ensures complete thermal oxidation of the stable imidazole heterocycle[2].
Flue Gas Treatment Standard particulate filtrationAlkaline Wet Scrubbing (Lime Slurry) Neutralizes the high volumes of HCl gas generated during the combustion of the dichloro-compound[1][2].
Target DRE 99.99%99.99% (Strictly Monitored) Regulatory requirement to ensure no principal organic hazardous constituents (POHCs) escape into the environment[6].

Workflow Visualization

The following diagram maps the lifecycle of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one from laboratory generation to final environmental neutralization.

WasteLifecycle Gen 1. Waste Generation 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one Seg 2. Source Segregation Isolate in Halogenated Waste Stream Gen->Seg Store 3. EHS Storage HDPE Containment / Venting Seg->Store Trans 4. Licensed Transport EPA Manifested Vendor Store->Trans Inc 5. High-Temp Incineration (HTI) Rotary Kiln >1100°C, >2s Trans->Inc Scrub 6. Acid Gas Scrubbing Lime Slurry Neutralizes HCl Inc->Scrub Disp 7. Safe Environmental Release Verified 99.99% DRE Scrub->Disp

Lifecycle of Halogenated Imidazole Waste: From Laboratory Segregation to HTI Destruction.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]

  • Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration. WtERT. Available at:[Link]

  • Hazardous Waste Incineration. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam. Available at: [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. US EPA. Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide has been developed to provide essential safety and handling information for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. As no spec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been developed to provide essential safety and handling information for 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following recommendations are synthesized from data on structurally related dichlorinated and halogenated imidazole derivatives. It is imperative to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.

Hazard Assessment and GHS Classification

Based on analogous compounds, 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one should be handled as a hazardous substance. The anticipated hazard classifications are summarized below.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][3]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
H335: May cause respiratory irritation Specific Target Organ Toxicity, Single Exposure (Category 3)Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][4]

Signal Word: Warning

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure risk.

Primary Engineering Controls: Chemical Fume Hood

All handling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

Mandatory Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation. Gloves must be inspected before use and disposed of after handling or if contaminated.[1][2]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or airborne particles, which can cause serious irritation.[1][2]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (if not handled in a fume hood)Recommended if there is a potential for aerosol generation outside of a primary engineering control.

Safe Handling and Operations Workflow

The following workflow is designed to guide the user through the safe handling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve or React Compound weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate_glassware Decontaminate Glassware transfer->decontaminate_glassware dispose_solid Dispose of Solid Waste in Labeled Container decontaminate_glassware->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container dispose_solid->dispose_liquid decontaminate_area Decontaminate Work Surface dispose_liquid->decontaminate_area

Caption: Workflow for the safe handling of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Assemble and inspect all required PPE as detailed in Section 2.

    • Gather all necessary laboratory equipment (e.g., glassware, stir plates, spatulas) and reagents.

  • Handling:

    • Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood.

    • Slowly add the compound to the solvent or reaction mixture to avoid splashing.

    • If transferring solutions, do so carefully to minimize the risk of spills.

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the compound. The first rinse should be collected as hazardous waste.

    • Dispose of all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Thoroughly decontaminate the work surface in the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.
Large Spill Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions.[6]

Disposal Plan

All waste containing 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled container.[6]

  • Liquid Waste: Collect all liquid waste, including initial rinses of glassware, in a compatible, sealed container. The container must be clearly labeled with the full chemical name and the words "Hazardous Waste".[5][6]

Labeling and Storage
  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one".

  • Store waste containers in a designated and secure hazardous waste storage area, away from incompatible materials.[5][6]

Final Disposal
  • Arrange for the collection of hazardous waste by your institution's licensed hazardous waste disposal service.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[4][7]

References

  • Proper Disposal of 2-(2-bromophenyl)-1H-imidazole: A Step-by-Step Guide. (2025). BenchChem.
  • Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide. (2025). BenchChem.
  • Safety Data Sheet for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. (2021). Angene Chemical.
  • Safety Data Sheet for Imidazole. (2018). Fisher Scientific.
  • Safety Data Sheet for 4,5-Dichloroimidazole. (2025). Fisher Scientific.
  • Safety Data Sheet for 1,3-Dichloro-2-propanol. (2025). Tokyo Chemical Industry.
  • MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol. (2025). Capot Chemical.
  • Experimental procedure for N-alkylation reactions of dichlorin
  • Strategies for scaling up the production of 4,5-Dichloro-1-methylimidazole. (2025). BenchChem.
  • Safety Data Sheet for Imidazole. (2020). Chemos GmbH & Co. KG.
  • Standard Oper
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

Sources

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